TRPV1 antagonist 9
Beschreibung
Eigenschaften
IUPAC Name |
3-amino-5-[2-(2-methoxyethylamino)-6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N6O3/c1-33-10-9-27-21-29-15(12-5-7-13(8-6-12)22(23,24)25)11-17(30-21)34-16-4-2-3-14-18(16)31-19(26)20(32)28-14/h2-8,11H,9-10H2,1H3,(H2,26,31)(H,28,32)(H,27,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMYQRZCVIQKOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=CC(=N1)OC2=CC=CC3=C2N=C(C(=O)N3)N)C4=CC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of TRPV1 Antagonist 9 on Sensory Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons.[1] It functions as a crucial molecular integrator for a variety of noxious stimuli, including heat (>43°C), acidic conditions (pH < 5.9), and endogenous lipid metabolites.[1][2] Activation of TRPV1 leads to an influx of calcium and sodium ions, resulting in sensory neuron depolarization and the transmission of pain signals to the central nervous system.[1] Consequently, TRPV1 has emerged as a significant therapeutic target for the development of novel analgesics.[3] This guide provides a detailed examination of the mechanism of action of TRPV1 antagonist 9 (also known as compound 13c), a potent and orally active antagonist of the TRPV1 channel.
Core Mechanism of Action of this compound
This compound exerts its effects by directly binding to the TRPV1 receptor and inhibiting its activation by various stimuli. Unlike agonists that activate the receptor, antagonists like compound 13c block the channel, preventing the influx of cations that initiate pain signals.[1] This blockade effectively dampens the response of sensory neurons to noxious stimuli.
Molecular Interaction
While the precise binding site of this compound has not been detailed in publicly available literature, it is understood that antagonists generally bind to the receptor to prevent the conformational changes necessary for channel opening. For many TRPV1 antagonists, this involves interactions within the vanilloid binding pocket, where residues from different subunits of the tetrameric channel contribute to the binding.[4] Site-directed mutagenesis studies on TRPV1 have identified key residues involved in the binding of various ligands, which are crucial for the rational design of novel antagonists.[4][5]
Impact on Sensory Neuron Function
By blocking TRPV1 channels, this compound prevents the depolarization of sensory neurons in response to stimuli like capsaicin and acid. This inhibition of neuronal firing at the peripheral nerve endings is the primary mechanism for its analgesic effect. The result is a reduction in the transmission of nociceptive signals to the spinal cord and brain, leading to pain relief.
Quantitative Data for this compound
The available quantitative data for this compound is summarized in the table below. This data highlights its high potency in blocking TRPV1 activation.
| Parameter | Cell Line | Stimulus | Value |
| IC50 | CHO cells expressing TRPV1 | Capsaicin-induced Ca2+ uptake | 0.6 nM[6][7] |
| IC50 | CHO cells expressing TRPV1 | Acid-induced Ca2+ uptake | 0.8 nM[6][7] |
Table 1: In Vitro Potency of this compound
Signaling Pathways
The activation of TRPV1 by noxious stimuli triggers a cascade of intracellular signaling events in sensory neurons. This compound intervenes at the initial step of this pathway.
References
- 1. TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception | MDPI [mdpi.com]
- 3. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disrupting Sensitization of Transient Receptor Potential Vanilloid Subtype 1 Inhibits Inflammatory Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Binding Affinity and Kinetics of TRPV1 Antagonist 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons (acidic conditions), and pungent compounds like capsaicin. Its involvement in pain and inflammatory pathways has made it a significant target for the development of novel analgesic drugs. This technical guide provides a comprehensive overview of the binding characteristics of a potent antagonist, referred to as TRPV1 antagonist 9 (also identified as compound 13c). This document summarizes its binding affinity, details the experimental protocols used for its characterization, and visualizes the relevant biological and experimental workflows.
Binding Affinity of this compound
This compound has demonstrated high potency in inhibiting the activation of the TRPV1 channel. Its inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the receptor's response to an agonist.
The antagonist's efficacy has been assessed in cellular assays by measuring the inhibition of calcium influx triggered by different TRPV1 activators. Specifically, studies have utilized Chinese Hamster Ovary (CHO) cells engineered to express the TRPV1 receptor.[1][2][3]
Table 1: Binding Affinity (IC50) of this compound
| Agonist | Cell Line | Assay | IC50 (nM) | Reference |
| Capsaicin | CHO cells expressing TRPV1 | Calcium Influx Assay | 0.6 | [1][2][3] |
| Acid (Low pH) | CHO cells expressing TRPV1 | Calcium Influx Assay | 0.8 | [1][2][3] |
These low nanomolar IC50 values indicate that this compound is a highly potent inhibitor of the TRPV1 channel, effective against activation by both chemical ligands and acidic conditions.
Binding Kinetics of this compound
As of the latest available data, specific binding kinetic parameters, such as the association rate constant (k_on_) and the dissociation rate constant (k_off_), for this compound have not been publicly disclosed.
Importance of Binding Kinetics in Drug Development:
While affinity (like IC50 or Ki) is a measure of the steady-state binding, kinetics describe the speed at which a drug binds to and dissociates from its target.
-
Association Rate (k_on_): A fast 'on-rate' can lead to a rapid onset of action.
-
Dissociation Rate (k_off_): A slow 'off-rate' results in a longer duration of action, as the drug remains bound to the target for an extended period. This can be advantageous for sustained therapeutic effect but may also increase the risk of side effects if the drug is difficult to clear.
Understanding the binding kinetics is crucial for optimizing a drug's pharmacokinetic and pharmacodynamic profile, predicting its in vivo efficacy, and ensuring a favorable safety margin.
Experimental Protocols
The binding affinity of this compound was determined using a cell-based calcium influx assay. Below is a detailed description of the typical methodology.
Calcium Influx Assay Using a Fluorescent Plate Reader (e.g., FLIPR or FlexStation)
This assay measures the ability of an antagonist to block the increase in intracellular calcium that occurs when the TRPV1 channel is activated by an agonist.
1. Cell Culture and Plating:
-
CHO cells stably expressing the human TRPV1 receptor are cultured in a suitable medium (e.g., F-12K Medium with 10% FBS, penicillin, and streptomycin).
-
Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates at an appropriate density and allowed to adhere and grow overnight.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
A calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, is loaded into the cells. These dyes are acetoxymethyl (AM) esters, which allows them to cross the cell membrane. Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent dye intracellularly.
-
The cells are incubated with the dye for a specific period (e.g., 60-90 minutes) at 37°C to allow for de-esterification.
3. Compound Addition (Antagonist):
-
After dye loading, the cells are washed again to remove any extracellular dye.
-
Various concentrations of this compound are added to the wells. A vehicle control (e.g., DMSO) is also included.
-
The plate is incubated with the antagonist for a defined period to allow the compound to bind to the TRPV1 receptors.
4. Agonist Addition and Fluorescence Measurement:
-
The microplate is placed into a fluorescent plate reader (e.g., FLIPR or FlexStation).
-
The instrument is programmed to add a specific concentration of a TRPV1 agonist (e.g., capsaicin or an acidic solution) to all wells simultaneously.
-
Immediately upon agonist addition, the instrument begins to measure the fluorescence intensity in each well over time. An increase in fluorescence indicates an influx of calcium into the cells.
5. Data Analysis:
-
The change in fluorescence intensity (ΔRFU - Relative Fluorescence Units) is calculated for each well.
-
The data is normalized to the control wells (agonist only) to determine the percentage of inhibition for each concentration of this compound.
-
The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway of TRPV1 Activation and Inhibition
The following diagram illustrates the mechanism of TRPV1 channel activation by capsaicin and its inhibition by an antagonist.
References
A Technical Guide to a Representative TRPV1 Antagonist in Neuropathic Pain Research: The Case of V1122 (JNJ-38893777)
This technical guide provides an in-depth overview of the core principles and methodologies for researching the efficacy and mechanism of action of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists in the context of neuropathic pain, using the clinical candidate V1122 (also known as JNJ-38893777) as a representative example. This document is intended for researchers, scientists, and drug development professionals.
Introduction to TRPV1 and its Role in Neuropathic Pain
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that functions as a polymodal integrator of noxious stimuli, including heat, protons (acidic pH), and endogenous lipids. In the context of neuropathic pain, which arises from damage or disease affecting the somatosensory nervous system, TRPV1 activity is often upregulated in primary sensory neurons. This sensitization contributes to the hallmark symptoms of neuropathic pain, such as thermal hyperalgesia (exaggerated pain from a hot stimulus) and mechanical allodynia (pain from a normally non-painful stimulus).
TRPV1 antagonists are a class of compounds designed to block the activity of the TRPV1 channel, thereby reducing the transmission of pain signals. While the development of TRPV1 antagonists has been challenging, primarily due to the on-target side effect of hyperthermia, research continues to explore their therapeutic potential for various pain conditions.
Profile of a Representative TRPV1 Antagonist: V1122 (JNJ-38893777)
V1122 (JNJ-38893777) is a potent, orally bioavailable, and selective TRPV1 antagonist that has been investigated in clinical trials for the treatment of pain. Its development provides a valuable case study for understanding the preclinical and clinical investigation of this class of drugs.
The following tables summarize key preclinical data for V1122, demonstrating its activity and pharmacokinetic profile.
Table 1: In Vitro and In Vivo Potency of V1122
| Assay Type | Species | Agonist | IC50 / ED50 | Reference |
| In Vitro | ||||
| hTRPV1 FLIPR Assay | Human | Capsaicin | 1.9 nM | |
| rTRPV1 FLIPR Assay | Rat | Capsaicin | 2.1 nM | |
| In Vivo | ||||
| Capsaicin-induced hyperalgesia | Rat | Capsaicin | 0.18 mg/kg (p.o.) | |
| Complete Freund's Adjuvant (CFA) induced thermal hyperalgesia | Rat | - | 10 mg/kg (p.o.) |
Table 2: Pharmacokinetic Profile of V1122 in Preclinical Species
| Species | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Rat | 10 | p.o. | 2 | 1030 | 6470 | 65 |
| Dog | 2 | p.o. | 2 | 450 | 3150 | 88 |
Data presented are approximations based on available literature and are intended for illustrative purposes.
Signaling Pathways in Neuropathic Pain
The following diagram illustrates the central role of TRPV1 in the signaling cascade of neuropathic pain.
Caption: TRPV1 signaling pathway in neuropathic pain and point of inhibition by V1122.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of TRPV1 antagonists. Below are representative protocols for key preclinical experiments.
The CCI model is a widely used model of peripheral neuropathic pain.
-
Animal Subjects: Male Sprague-Dawley rats (200-250g) are used.
-
Anesthesia: Animals are anesthetized with isoflurane (B1672236) (2-3% in O2).
-
Surgical Procedure:
-
The common sciatic nerve is exposed at the level of the mid-thigh.
-
Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut are tied around the nerve.
-
The ligatures are tied such that they cause a slight constriction of the nerve without arresting epineural blood flow.
-
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for the first 24 hours (e.g., carprofen (B1668582) 5 mg/kg, s.c.), which does not interfere with the development of neuropathic pain.
-
Sham Surgery: A control group undergoes the same surgical procedure without nerve ligation.
-
Behavioral Testing: Behavioral assays are typically performed before surgery (baseline) and at various time points post-surgery (e.g., days 7, 14, 21).
This assay measures thermal hyperalgesia.
-
Apparatus: A plantar test apparatus (e.g., Ugo Basile) is used, which consists of a glass surface and a movable radiant heat source.
-
Acclimation: Rats are placed in individual plexiglass chambers on the glass surface and allowed to acclimate for at least 15 minutes.
-
Testing Procedure:
-
The radiant heat source is positioned under the plantar surface of the hind paw.
-
The latency to paw withdrawal is recorded automatically.
-
A cut-off time of 20-25 seconds is set to prevent tissue damage.
-
-
Drug Administration: V1122 or vehicle is administered orally (p.o.) at a specified time (e.g., 60 minutes) before testing.
-
Data Analysis: The withdrawal latencies of the ipsilateral (injured) and contralateral (uninjured) paws are compared. A significant decrease in the withdrawal latency of the ipsilateral paw in the CCI group compared to the sham group indicates thermal hyperalgesia. The reversal of this effect by the drug compound is a measure of its efficacy.
The following diagram outlines a typical preclinical experimental workflow for evaluating a TRPV1 antagonist.
Caption: A generalized preclinical workflow for the development of a TRPV1 antagonist.
Clinical Considerations and Challenges
The primary challenge in the clinical development of TRPV1 antagonists has been the on-target side effect of hyperthermia. Blockade of TRPV1 channels in the hypothalamus disrupts normal thermoregulation, leading to an increase in core body temperature. While often mild and transient, this side effect has led to the discontinuation of several clinical programs.
Strategies to mitigate this effect include:
-
Developing peripherally restricted antagonists that do not cross the blood-brain barrier.
-
Investigating dosing regimens that may induce tolerance to the hyperthermic effects.
-
Exploring specific patient populations where the risk-benefit profile may be more favorable.
Conclusion
TRPV1 remains a compelling target for the development of novel analgesics for neuropathic pain. The case of V1122 (JNJ-38893777) illustrates a comprehensive research and development pathway, from in vitro characterization to in vivo efficacy and safety assessment. Future research will likely focus on developing next-generation TRPV1 antagonists with improved side effect profiles, potentially unlocking the full therapeutic potential of this target. This guide provides a foundational understanding of the key data, methodologies, and pathways involved in this area of drug discovery.
The Role of TRPV1 Antagonists in Inflammatory Pain Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, plays a crucial role in the transduction of noxious stimuli, including heat, protons, and various endogenous inflammatory mediators. Its activation on primary sensory neurons is a key event in the generation of inflammatory pain. Consequently, antagonism of the TRPV1 receptor has emerged as a promising therapeutic strategy for the management of inflammatory pain states. This technical guide provides an in-depth overview of the preclinical evaluation of TRPV1 antagonists in inflammatory pain models, with a focus on key compounds that have shaped our understanding of this target. While specific data on "TRPV1 antagonist 9" (also referred to as compound 13c) is limited, this guide will utilize data from well-characterized antagonists such as A-425619, BCTC, and AMG-517 to illustrate the principles and methodologies in this area of research.[1][2]
Core Concept: TRPV1 in Inflammatory Pain
During tissue injury and inflammation, a host of pro-inflammatory molecules are released, including prostaglandins, bradykinin, and nerve growth factor (NGF). These mediators act on their respective receptors on nociceptive neurons, leading to the sensitization of TRPV1 channels through various intracellular signaling cascades. This sensitization lowers the activation threshold of TRPV1, causing normally innocuous stimuli to be perceived as painful (allodynia) and noxious stimuli to be perceived as more painful (hyperalgesia). TRPV1 antagonists aim to block the channel's activity, thereby preventing or reversing this sensitization and alleviating inflammatory pain.
Signaling Pathways in TRPV1-Mediated Inflammatory Pain
The sensitization of TRPV1 channels during inflammation is a complex process involving multiple signaling pathways. The following diagram illustrates the key pathways and the point of intervention for TRPV1 antagonists.
Caption: TRPV1 Signaling in Inflammatory Pain and Antagonist Intervention.
Experimental Protocols in Inflammatory Pain Models
The efficacy of TRPV1 antagonists is predominantly evaluated in rodent models of inflammatory pain. The two most common models are the Complete Freund's Adjuvant (CFA) and the carrageenan models.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This model induces a persistent, localized inflammation that mimics chronic inflammatory conditions.
-
Animals: Adult male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.
-
Induction: A single intraplantar injection of 100-150 µL of CFA (a suspension of heat-killed Mycobacterium tuberculosis in mineral oil and saline) is administered into the plantar surface of one hind paw.
-
Time Course: Inflammation and pain behaviors typically develop within hours and can persist for several weeks. Peak hypersensitivity is often observed between 24 and 72 hours post-injection.
-
Pain Assessment:
-
Mechanical Allodynia: Measured using von Frey filaments. The paw withdrawal threshold (PWT) in grams is determined by applying filaments of increasing force to the plantar surface of the inflamed paw. A lower PWT indicates increased sensitivity.
-
Thermal Hyperalgesia: Assessed using the Hargreaves test. A radiant heat source is applied to the plantar surface of the paw, and the paw withdrawal latency (PWL) in seconds is recorded. A shorter PWL indicates increased heat sensitivity.
-
Carrageenan-Induced Paw Edema
This model induces an acute and transient inflammatory response.
-
Animals: Adult male mice (20-25 g) or rats (150-200 g) are typically used.
-
Induction: A single intraplantar injection of 50-100 µL of a 1% carrageenan solution in saline is administered into the plantar surface of one hind paw.
-
Time Course: Paw edema and hyperalgesia develop rapidly, peaking within 3-6 hours and resolving within 24-48 hours.
-
Pain and Edema Assessment:
-
Mechanical Allodynia and Thermal Hyperalgesia: Assessed as described for the CFA model.
-
Paw Edema: Measured using a plethysmometer, which quantifies the change in paw volume.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating a TRPV1 antagonist in an inflammatory pain model.
Caption: General Experimental Workflow for Preclinical Evaluation.
Quantitative Data Summary
The following tables summarize the efficacy of representative TRPV1 antagonists in rodent models of inflammatory pain.
Table 1: Efficacy of TRPV1 Antagonists in the CFA-Induced Inflammatory Pain Model (Rat)
| Antagonist | Administration Route | Dose Range | Endpoint | Efficacy | Citation(s) |
| A-425619 | Oral (p.o.) | 3 - 100 µmol/kg | Mechanical Allodynia | ED₅₀ = 40 µmol/kg | [3] |
| Intrathecal (i.t.) | 1 - 30 nmol | Mechanical Allodynia | Dose-dependent reversal | [3] | |
| Intraplantar | 30 - 300 nmol | Thermal Hyperalgesia | Dose-dependent reversal | [4] | |
| BCTC | Oral (p.o.) | 3 - 30 mg/kg | Thermal Hyperalgesia | Significant reversal at 10 & 30 mg/kg | [4] |
| Intrathecal (i.t.) | 1 - 100 µg | Mechanical Allodynia | Dose-dependent reduction | [4] | |
| Intraplantar | 1 - 300 µg | Thermal Hyperalgesia | Dose-dependent inhibition | [4] | |
| AMG-517 | Oral (p.o.) | 10 - 100 mg/kg | Thermal Hyperalgesia | Dose-dependent reversal | [5] |
Table 2: Efficacy of TRPV1 Antagonists in the Carrageenan-Induced Inflammatory Pain Model (Rat/Mouse)
| Antagonist | Administration Route | Dose Range | Endpoint | Efficacy | Citation(s) |
| A-425619 | Oral (p.o.) | 10 - 100 µmol/kg | Thermal Hyperalgesia | Significant reversal | [3] |
| BCTC | Oral (p.o.) | 3 - 30 mg/kg | Paw Edema | No significant effect | [4] |
| Oral (p.o.) | 3 - 30 mg/kg | Thermal Hyperalgesia | Dose-dependent reversal | [4] |
Discussion and Future Directions
The preclinical data for TRPV1 antagonists like A-425619 and BCTC demonstrate a clear and potent analgesic effect in inflammatory pain models.[3][4] These compounds effectively reverse both mechanical allodynia and thermal hyperalgesia, validating TRPV1 as a key target in inflammatory pain pathways. The limited information available for "this compound" suggests it is a potent, orally active antagonist of the TRPV1 channel.[1][2] Based on the extensive data from other antagonists, it is highly probable that it would also exhibit significant efficacy in inflammatory pain models.
A critical challenge in the clinical development of systemic TRPV1 antagonists has been the on-target side effect of hyperthermia.[5][6] Blockade of TRPV1 channels involved in core body temperature regulation can lead to a significant increase in body temperature. This has led to the exploration of peripherally restricted antagonists or compounds with different mechanisms of action to mitigate this effect.
Future research in this area will likely focus on:
-
Developing TRPV1 antagonists with improved side effect profiles.
-
Investigating the role of TRPV1 in different inflammatory conditions beyond acute and chronic paw inflammation.
-
Exploring the potential of combination therapies to enhance analgesic efficacy and reduce side effects.
Conclusion
TRPV1 antagonists represent a promising class of non-opioid analgesics for the treatment of inflammatory pain. The robust preclinical efficacy observed in various models underscores the critical role of TRPV1 in pain signaling. While clinical development has faced hurdles, ongoing research into novel chemical scaffolds and delivery strategies continues to advance the potential of TRPV1-targeted therapies. The methodologies and data presented in this guide provide a framework for the continued investigation and development of new TRPV1 antagonists for the management of inflammatory pain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Differential involvement of TRPV1 receptors at the central and peripheral nerves in CFA-induced mechanical and thermal hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamopen.com [benthamopen.com]
- 6. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity of TRPV1 Antagonists: A Technical Guide Focused on Human vs. Rodent TRPV1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a critical non-selective cation channel involved in the detection and regulation of body temperature, as well as the sensation of pain.[1] Its activation by various stimuli, including heat, protons (low pH), and chemical ligands like capsaicin, makes it a prime therapeutic target for a range of conditions, particularly chronic pain. The development of TRPV1 antagonists has been a significant focus of pharmaceutical research. However, a key challenge in the clinical translation of these antagonists is the species-specific differences in their pharmacological profiles, particularly between rodents, the primary models for preclinical studies, and humans. Understanding the selectivity of these antagonists for human versus rodent TRPV1 is therefore paramount for predicting clinical efficacy and potential side effects, such as hyperthermia.
This technical guide provides an in-depth analysis of the selectivity of TRPV1 antagonists for human versus rodent TRPV1 channels. While specific quantitative data for a compound denoted as "TRPV1 antagonist 9" (also referred to as compound 13c) is not publicly available in a comparative format, this guide will utilize the well-characterized antagonist AMG 517 as a representative example to illustrate the principles of selectivity assessment.
Quantitative Analysis of TRPV1 Antagonist Selectivity: The Case of AMG 517
A critical aspect of preclinical drug development is the quantitative assessment of a compound's potency at the target receptor across different species. This data is essential for establishing a therapeutic window and for extrapolating effective and safe doses from animal models to humans. For TRPV1 antagonists, this involves determining their inhibitory activity on both human and rodent forms of the receptor.
The following table summarizes the available quantitative data for AMG 517, a potent and selective TRPV1 antagonist that has been evaluated in both preclinical and clinical settings.
| Parameter | Human TRPV1 | Rodent (Rat) TRPV1 | Data Source |
| Dissociation Constant (Kd) | 6.2 nM | 4.2 nM | APExBIO |
| IC50 (Capsaicin-induced Ca2+ uptake) | 1 - 2 nM | 1 - 2 nM | APExBIO |
| IC50 (Proton-induced Ca2+ uptake) | 1 - 2 nM | 1 - 2 nM | APExBIO |
| IC50 (Heat-induced Ca2+ uptake) | 1 - 2 nM | 1 - 2 nM | APExBIO |
Note: While the IC50 values from the supplier do not specify the species for each assay, the similar dissociation constants for human and rat TRPV1 suggest that AMG 517 exhibits comparable potency against both orthologs.
The data for AMG 517 indicates that this antagonist has high affinity for both human and rat TRPV1 channels, with only a minor difference in dissociation constants. This suggests a lack of significant species-based selectivity in terms of binding affinity. The potent inhibition of activation by all three major modalities (capsaicin, protons, and heat) in the low nanomolar range further underscores its broad-spectrum antagonism.
Experimental Protocols for Assessing TRPV1 Antagonist Selectivity
Accurate determination of antagonist selectivity relies on robust and well-defined experimental protocols. The following sections detail the standard methodologies employed to characterize the activity of TRPV1 antagonists on human and rodent channels.
Cell Line Generation and Maintenance
-
Host Cells: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous channel expression and robust growth characteristics.
-
Transfection: Cells are stably transfected with expression vectors containing the full-length cDNA for either human TRPV1 (hTRPV1) or rat TRPV1 (rTRPV1).
-
Selection and Clonal Isolation: Transfected cells are selected using an appropriate antibiotic resistance marker. Single-cell clones are then isolated and expanded.
-
Validation: Functional expression of the TRPV1 channels is confirmed using a potent agonist, such as capsaicin, and measuring the resulting calcium influx or whole-cell currents.
In Vitro Functional Assays
This high-throughput assay is widely used to measure changes in intracellular calcium concentration upon channel activation.
-
Cell Plating: Stably transfected cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.
-
Dye Loading: The cell monolayer is loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time at 37°C.
-
Compound Addition: The plate is placed in the FLIPR instrument. The antagonist of interest (at varying concentrations) is added to the wells and incubated for a defined period.
-
Agonist Stimulation and Data Acquisition: An agonist (e.g., capsaicin, acidic buffer, or heated buffer) is then added to stimulate the TRPV1 channels. The fluorescence intensity is measured in real-time before and after agonist addition.
-
Data Analysis: The increase in fluorescence upon agonist stimulation is quantified. The inhibitory effect of the antagonist is calculated as a percentage of the control response (agonist alone). IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
This technique provides a more detailed characterization of the antagonist's effect on channel currents.
-
Cell Preparation: Transfected cells are plated on glass coverslips.
-
Recording: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Agonist Application: TRPV1 channels are activated by perfusing the cell with a solution containing an agonist (e.g., capsaicin or low pH solution). For heat activation, the perfusion solution is heated to a specific temperature (e.g., >43°C).
-
Antagonist Application: The antagonist is co-applied with the agonist or pre-applied before agonist stimulation.
-
Data Acquisition and Analysis: The resulting inward currents are recorded. The peak current amplitude in the presence of the antagonist is compared to the control response to determine the percentage of inhibition.
Visualizing Key Processes and Pathways
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the TRPV1 signaling pathway, the experimental workflow for selectivity testing, and the logical framework for interpreting the results.
Caption: TRPV1 channel activation by various stimuli and its inhibition by an antagonist.
Caption: Workflow for determining the in vitro potency of a TRPV1 antagonist.
Caption: Logical framework for interpreting TRPV1 antagonist selectivity data.
Conclusion
The assessment of species selectivity is a cornerstone of modern drug discovery, particularly for targets like TRPV1 where preclinical models are essential for predicting clinical outcomes. While a direct comparative dataset for "this compound" remains elusive in the public domain, the analysis of the well-characterized antagonist AMG 517 demonstrates the principles and methodologies involved in such an evaluation. The data for AMG 517 suggests a lack of significant species selectivity between human and rat TRPV1, a factor that would need to be carefully considered in the design and interpretation of preclinical efficacy and safety studies. For any novel TRPV1 antagonist, a thorough characterization of its activity on both human and relevant rodent orthologs is indispensable for successful clinical development.
References
The Structure-Activity Relationship of TRPV1 Antagonists: A Deep Dive into the Benzamide Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in pain perception and thermosensation. Its activation by stimuli such as capsaicin (B1668287), noxious heat (>43°C), and low pH leads to the sensation of burning pain.[1][2] Consequently, the development of TRPV1 antagonists has been a significant focus of analgesic drug discovery. This guide delves into the core principles of the structure-activity relationship (SAR) for a prominent class of TRPV1 antagonists, using the well-characterized benzamide (B126) series, exemplified by the clinical candidate AMG 517, as a central case study.
Core Pharmacophore and Structure-Activity Relationships
The general pharmacophore for many competitive TRPV1 antagonists consists of three key regions: an aromatic 'A' region, a central 'B' region linker (often a urea (B33335) or amide), and a 'C' region, typically a substituted benzyl (B1604629) or pyridyl group.[3][4] SAR studies have revealed that modifications to these regions significantly impact antagonist potency and selectivity.
The development of AMG 517, a potent and selective TRPV1 antagonist, provides a clear illustration of these SAR principles.[5] High-throughput screening initially identified N-aryl cinnamides as TRPV1 antagonists. Constraining the s-cis cinnamides led to a novel and more potent chemical series.[5]
The Benzamide "A" Region
The 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide core is a critical component for high-affinity binding in many potent antagonists.[6] The methylsulfonylamino group and the fluoro substitution pattern on the phenyl ring are crucial for potent antagonism.
The Propanamide "B" Region Linker
The propanamide linker in compounds like AMG 517 demonstrated superior potency compared to earlier thiourea (B124793) linkers.[6] Stereochemistry in this region is also vital, with the (S)-configuration of the propanamide showing marked selectivity and higher potency.[6]
The Substituted "C" Region
The nature of the substituent on the 'C' region benzyl or pyridyl ring plays a significant role in modulating potency. For instance, in one series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, a 4-tert-butylbenzyl C-region was found to be optimal.[6] Further studies on related series have explored a wide range of substituents on this ring to fine-tune interactions with a hydrophobic pocket in the TRPV1 binding site.[7]
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro potency of selected TRPV1 antagonists from the benzamide and related series, highlighting the impact of structural modifications.
Table 1: In Vitro Potency of AMG 517
| Compound | Species | Assay Type | Stimulus | IC50 (nM) | Reference |
| AMG 517 | Human | 45Ca2+ Influx | Capsaicin | 0.76 | [8] |
| AMG 517 | Human | 45Ca2+ Influx | Protons (pH 5.0) | 0.62 | [8] |
| AMG 517 | Human | 45Ca2+ Influx | Heat (45°C) | 1.3 | [8] |
| AMG 517 | Rat | 45Ca2+ Influx | Capsaicin | 1-2 | [9] |
| AMG 517 | Rat | Electrophysiology | Capsaicin | 0.68 | [10] |
Table 2: In Vitro Potency of Other Clinically Investigated TRPV1 Antagonists
| Compound | Species | Assay Type | IC50 (nM) or pKi | Reference |
| JNJ-17203212 | Human | Not Specified | pKi = 7.3 | [11] |
| JNJ-17203212 | Rat | Not Specified | pKi = 6.5 | [11] |
| JNJ-17203212 | Human | Not Specified | IC50 = 65 | [12] |
| JNJ-17203212 | Rat | Not Specified | IC50 = 102 | [12] |
| GRC 6211 | Not Specified | Not Specified | Not Specified | [13][14] |
Experimental Protocols
The characterization of TRPV1 antagonists relies on a suite of in vitro and in vivo assays to determine potency, selectivity, and efficacy.
In Vitro Assays
1. Fluorometric Imaging Plate Reader (FLIPR) Calcium Influx Assay: This high-throughput assay is commonly used for primary screening and SAR studies.
-
Cell Line: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing recombinant human or rat TRPV1.
-
Methodology:
-
Cells are plated in 96- or 384-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds (antagonists) are pre-incubated with the cells.
-
The TRPV1 channel is activated by adding an agonist (e.g., capsaicin, low pH buffer, or heat).
-
The change in intracellular calcium concentration is measured as a change in fluorescence using a FLIPR instrument.
-
The IC50 value is calculated from the concentration-response curve of the antagonist's inhibition of the agonist-induced calcium influx.
-
2. Electrophysiology (Patch-Clamp): This technique provides a more direct measure of ion channel function and is used to characterize the mechanism of action of antagonists.
-
Cell Line: Cells expressing TRPV1 as described above.
-
Methodology:
-
Whole-cell patch-clamp recordings are performed on single cells.
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to allow electrical access to the cell interior.
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
TRPV1 is activated by perfusion with an agonist.
-
The antagonist is applied, and the reduction in the agonist-induced current is measured.
-
This method can determine if the antagonist is competitive or non-competitive.[10]
-
In Vivo Models
1. Capsaicin-Induced Flinching Model: This is an acute pain model to assess the in vivo target engagement of TRPV1 antagonists.
-
Species: Rat or mouse.
-
Methodology:
-
The test antagonist or vehicle is administered (e.g., orally).
-
After a set pre-treatment time, a low dose of capsaicin is injected into the paw.
-
The number of flinches or the time spent licking the paw is counted for a defined period.
-
A dose-dependent reduction in flinching behavior indicates in vivo efficacy of the antagonist.[10]
-
2. Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia: This is a model of inflammatory pain.
-
Species: Rat or mouse.
-
Methodology:
-
CFA is injected into the paw to induce inflammation and thermal hyperalgesia.
-
After a period for inflammation to develop (e.g., 24 hours), the paw withdrawal latency to a thermal stimulus (e.g., radiant heat) is measured.
-
The antagonist is administered, and the reversal of thermal hyperalgesia (i.e., an increase in paw withdrawal latency) is assessed.[10]
-
Visualizing Key Pathways and Processes
To better understand the context of TRPV1 antagonist action, the following diagrams illustrate the TRPV1 signaling pathway and a typical experimental workflow.
References
- 1. TRPV1: ON THE ROAD TO PAIN RELIEF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. benthamopen.com [benthamopen.com]
- 6. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. JNJ 17203212 | TRPV Channels | Tocris Bioscience [tocris.com]
- 12. JNJ-17203212 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medkoo.com [medkoo.com]
Unveiling the Efficacy of TRPV1 Antagonist 9 in Mitigating Capsaicin-Induced Nociception: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological effects of TRPV1 antagonist 9, a potent and orally active antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The focus of this document is to elucidate its inhibitory action on capsaicin-induced nociception, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental procedures.
The TRPV1 receptor, a non-selective cation channel, is a critical molecular integrator of noxious stimuli, including heat, protons, and the pungent compound capsaicin (B1668287).[1][2][3] Its activation on sensory neurons triggers a cascade of events leading to the sensation of pain, making it a prime target for the development of novel analgesic drugs.[1][4] This guide delves into the specific antagonistic properties of this compound, offering valuable insights for researchers in the fields of pain, pharmacology, and drug discovery.
Quantitative Efficacy of this compound
This compound has demonstrated significant potency in blocking the activation of the TRPV1 channel in vitro. Its efficacy has been quantified through calcium uptake assays in Chinese Hamster Ovary (CHO) cells engineered to express TRPV1 receptors. Furthermore, its in vivo analgesic effects have been confirmed in a rat model of capsaicin-induced nociception.[5]
| Assay | Stimulus | Cell Line/Animal Model | Endpoint | IC50 / Effect | Reference |
| In Vitro Calcium Uptake | Capsaicin | CHO cells expressing TRPV1 | Ca2+ influx | 0.6 nM | [5] |
| In Vitro Calcium Uptake | Acid (Protons) | CHO cells expressing TRPV1 | Ca2+ influx | 0.8 nM | [5] |
| In Vivo Nociception | Capsaicin | Rat | Flinch Response | Blocks response | [5] |
| In Vivo Thermoregulation | - | Rat | Body Temperature | Causes hyperthermia | [5] |
Experimental Protocols
A thorough understanding of the methodologies employed to characterize this compound is crucial for the interpretation of its efficacy and for the design of future studies.
In Vitro Calcium Uptake Assay
This assay quantifies the ability of a compound to inhibit the influx of calcium ions through the TRPV1 channel upon activation by an agonist like capsaicin or by low pH.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells are stably transfected with a vector expressing the full-length rat or human TRPV1 gene. The cells are maintained in standard cell culture conditions.
-
Calcium Indicator Loading: Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specific duration at 37°C. This dye exhibits an increase in fluorescence intensity upon binding to free intracellular calcium.
-
Compound Incubation: The cells are then incubated with varying concentrations of this compound for a predetermined period.
-
Stimulation and Measurement: The cells are subsequently challenged with a fixed concentration of capsaicin or an acidic buffer to activate the TRPV1 channels. The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The fluorescence intensity data is used to calculate the percent inhibition of the capsaicin or acid-induced calcium influx for each concentration of the antagonist. The IC50 value, representing the concentration of the antagonist that produces 50% inhibition, is then determined by fitting the data to a dose-response curve.
In Vivo Capsaicin-Induced Flinching Test
This behavioral model in rodents is a standard method for assessing acute nociception mediated by the activation of TRPV1.
-
Animal Acclimatization: Adult male Sprague-Dawley or Wistar rats are acclimatized to the testing environment to minimize stress-induced behavioral changes.
-
Drug Administration: this compound is administered orally (p.o.) at various doses. A vehicle control group receives the formulation without the active compound. The antagonist is given a specific amount of time before the capsaicin challenge to allow for absorption and distribution.
-
Capsaicin Challenge: A small volume of a dilute capsaicin solution is injected into the plantar surface of one of the rat's hind paws.
-
Behavioral Observation: Immediately following the injection, the rat is placed in an observation chamber. The number of flinches (rapid shaking or lifting) of the injected paw is counted for a defined period, typically 5-10 minutes.
-
Data Analysis: The total number of flinches for each animal is recorded. The data from the antagonist-treated groups are compared to the vehicle control group to determine the degree of inhibition of the nociceptive response. The results are often expressed as the percentage of maximal possible effect (% MPE).
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, the antagonist's mechanism of action, and the experimental workflow.
Caption: Capsaicin-induced TRPV1 activation and nociceptive signaling.
Caption: Mechanism of action of this compound.
Caption: Workflow for the capsaicin-induced flinching test.
References
Unraveling the Interaction of TRPV1 Antagonist 9 with the Vanilloid Receptor Pore: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a pivotal role in the perception of pain and temperature. Its activation by various stimuli, including heat, protons (low pH), and endogenous and exogenous ligands like capsaicin, leads to an influx of calcium and sodium ions, triggering nociceptive signals. Consequently, the development of TRPV1 antagonists is a significant area of interest for novel analgesic therapies. This technical guide provides an in-depth analysis of a potent, orally active TRPV1 antagonist, designated as "TRPV1 antagonist 9" or "compound 13c," with a focus on its interaction with the TRPV1 pore, its quantitative pharmacological profile, and the experimental methodologies used for its characterization.
Quantitative Pharmacological Profile of this compound (compound 13c)
The inhibitory potency of this compound has been quantified through various in vitro and in vivo assays. The available data are summarized below, providing a clear comparison of its efficacy in different experimental settings.
| Parameter | Assay | Species/Cell Line | Agonist | Value | Reference |
| IC50 | Intracellular Ca2+ Uptake | CHO cells expressing human TRPV1 | Capsaicin | 0.6 nM | [1] |
| IC50 | Intracellular Ca2+ Uptake | CHO cells expressing human TRPV1 | Acid (low pH) | 0.8 nM | [1] |
| EC50 | Inhibition of Capsaicin-induced Activation | Human TRPV1 | Capsaicin | 74 nM | [2] |
| Analgesic Effect | Acetic Acid Writhing Test | Mice | Acetic Acid | Dose-dependent, max effect at 50 mg/kg | [3] |
| Analgesic Effect | Hot Plate Test | Mice | Heat | Significant antinociceptive action | [3] |
| Analgesic Effect | Compressing Pain Test | Mice | Mechanical Pressure | Dose-dependent increase in pain threshold | [3] |
Interaction with the TRPV1 Pore and Mechanism of Action
While a definitive co-crystal or cryo-electron microscopy (cryo-EM) structure of TRPV1 in complex with compound 13c is not publicly available, its mechanism of action is understood to be that of a competitive antagonist at the vanilloid binding pocket. This pocket is located in the transmembrane domain of the TRPV1 channel. The binding of compound 13c to this site is believed to stabilize the channel in a closed conformation, thereby preventing the influx of cations that is necessary for the generation of a nociceptive signal.
Molecular modeling and structure-activity relationship (SAR) studies of related TRPV1 antagonists suggest that the interaction with the pore is allosteric. Antagonists like compound 13c do not physically occlude the pore but rather bind to a site formed by transmembrane helices S3, S4, and the S4-S5 linker. This binding event induces conformational changes that are transmitted to the pore-forming region (helices S5 and S6), preventing its opening in response to activating stimuli.
Signaling Pathways of TRPV1 Activation and Inhibition
The activation of TRPV1 initiates a cascade of intracellular events. Conversely, antagonists like compound 13c block this signaling pathway at its inception. The following diagram illustrates the key signaling events.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments used to characterize this compound.
In Vitro Intracellular Calcium Influx Assay
This assay is fundamental for determining the in vitro potency of TRPV1 modulators.
1. Cell Culture and Plating:
-
Chinese Hamster Ovary (CHO) cells stably expressing recombinant human TRPV1 are cultured in F-12K Medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 5 x 104 cells per well and incubated for 24 hours to allow for adherence.
2. Compound Preparation and Loading:
-
A stock solution of this compound is prepared in DMSO and serially diluted to the desired concentrations in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
The cell culture medium is removed, and the cells are washed with the assay buffer.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) is loaded into the cells by incubating them with the dye solution for 30-60 minutes at 37°C.
3. Measurement of Calcium Influx:
-
After dye loading, the cells are washed again with the assay buffer.
-
The 96-well plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Baseline fluorescence is recorded for a short period.
-
The prepared dilutions of this compound are added to the wells, and the cells are incubated for a predefined period (e.g., 10-15 minutes).
-
A solution of a TRPV1 agonist (e.g., capsaicin at a concentration that elicits a maximal response, or an acidic buffer) is then added to the wells to stimulate the channel.
-
Fluorescence intensity is measured continuously to monitor the change in intracellular calcium concentration.
4. Data Analysis:
-
The increase in fluorescence intensity following agonist addition is indicative of calcium influx.
-
The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced fluorescence signal compared to the control (agonist alone).
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Capsaicin-Induced Flinching Response in Rats
This behavioral model assesses the analgesic efficacy of compounds against chemically induced pain.
1. Animals and Acclimatization:
-
Adult male Sprague-Dawley rats (200-250 g) are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Rats are acclimatized to the testing environment for several days before the experiment.
2. Drug Administration:
-
This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in water).
-
The compound is administered orally (p.o.) via gavage at various doses. The vehicle is administered to the control group.
-
The experiment is conducted at the time of predicted peak plasma concentration of the antagonist.
3. Induction of Nocifensive Behavior:
-
A solution of capsaicin (e.g., 10 µg in 10 µL of a saline/ethanol/Tween 80 vehicle) is injected subcutaneously into the plantar surface of one hind paw.
4. Behavioral Observation:
-
Immediately after the capsaicin injection, the rat is placed in a clear observation chamber.
-
The number of flinches (rapid shaking or lifting of the injected paw) is counted for a set period, typically 5 to 10 minutes.
-
The observer is blinded to the treatment groups to avoid bias.
5. Data Analysis:
-
The total number of flinches for each animal is recorded.
-
The analgesic effect is expressed as the percentage reduction in the number of flinches in the drug-treated groups compared to the vehicle-treated group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.
Logical Relationship: From Target to Therapeutic Effect
The development of a TRPV1 antagonist like compound 13c follows a logical progression from molecular target engagement to the desired therapeutic outcome.
Conclusion
This compound (compound 13c) has demonstrated high potency in both in vitro and in vivo models of pain. Its mechanism of action, centered on the competitive antagonism at the vanilloid binding pocket of the TRPV1 channel, effectively blocks the initial signaling cascade of nociception. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals working on the advancement of novel analgesics targeting the TRPV1 receptor. Further structural studies would provide more precise insights into its interaction with the TRPV1 pore and could aid in the design of next-generation antagonists with improved efficacy and safety profiles.
References
The Chemical Probe "TRPV1 Antagonist 9": A Technical Guide for Researchers
An In-depth Examination of a Potent and Selective Tool for Interrogating TRPV1 Function
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical integrator of noxious stimuli, including heat, protons (low pH), and pungent compounds like capsaicin (B1668287). Its role in pain signaling pathways has made it a significant target for the development of novel analgesics. The use of selective chemical probes is indispensable for elucidating the complex physiological and pathophysiological functions of TRPV1. This technical guide provides a comprehensive overview of "TRPV1 antagonist 9," a potent and selective antagonist of the TRPV1 receptor. This document is intended for researchers, scientists, and drug development professionals who are utilizing or considering this compound as a chemical probe for in vitro and in vivo studies of TRPV1 function.
Chemical and Pharmacological Properties
"this compound" (also referred to as compound 13c in its primary publication and sold commercially as AMG 21629) is an orally active, peripherally restricted small molecule antagonist of the TRPV1 receptor.[1][2] Its chemical and pharmacological properties make it a valuable tool for investigating the roles of peripheral TRPV1 channels.
Chemical Structure:
-
IUPAC Name: 3-Amino-5-({2-[(2-methoxyethyl)amino]-6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)quinoxalin-2(1H)-one
-
CAS Number: 939040-79-6
-
Molecular Formula: C₂₂H₁₉F₃N₆O₃
-
Molecular Weight: 472.42 g/mol
Data Presentation
The following tables summarize the quantitative data available for "this compound," highlighting its potency and selectivity.
Table 1: In Vitro Potency of this compound [1]
| Assay | Cell Line | Species | Agonist (Concentration) | IC₅₀ (nM) |
| Capsaicin-induced Ca²⁺ uptake | Chinese Hamster Ovary (CHO) | Rat | Capsaicin (500 nM) | 0.6 |
| Acid-induced Ca²⁺ uptake | Chinese Hamster Ovary (CHO) | Rat | pH 5.0 | 0.8 |
Table 2: Selectivity Profile of this compound
| Target | Selectivity Fold (over other TRP channels) |
| TRPV1 | >4000 |
Table 3: In Vivo Efficacy and Effects of this compound [1][2]
| Animal Model | Species | Route of Administration | Effect |
| Capsaicin-induced flinch response | Rat | Oral (p.o.) | Blocks flinch response |
| Body Core Temperature | Rat | Oral (p.o.) | Causes hyperthermia |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental results. The following are protocols for key experiments cited in the characterization of "this compound."
In Vitro: Capsaicin- and Acid-Induced Calcium (⁴⁵Ca²⁺) Influx Assay in CHO Cells
This assay is designed to determine the potency of antagonists in blocking TRPV1 channel activation.
Cell Culture and Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing rat TRPV1 in appropriate growth medium supplemented with antibiotics for selection.
-
Seed the cells into 96-well plates at a suitable density and allow them to adhere and grow to confluency.
Assay Procedure:
-
Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Pre-incubate the cells with varying concentrations of "this compound" or vehicle control for a specified period (e.g., 15-30 minutes) at room temperature.
-
Prepare the agonist solution containing either capsaicin (final concentration of 500 nM) or an acidic buffer (pH 5.0), along with ⁴⁵Ca²⁺.
-
Add the agonist solution to the wells to initiate channel activation and calcium influx.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Terminate the assay by rapidly washing the cells with an ice-cold wash buffer to remove extracellular ⁴⁵Ca²⁺.
-
Lyse the cells and measure the intracellular ⁴⁵Ca²⁺ levels using a scintillation counter.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a four-parameter logistic equation.
In Vivo: Capsaicin-Induced Flinch Response in Rats
This behavioral model assesses the ability of a compound to block nociceptive responses mediated by peripheral TRPV1 activation.
Animals:
-
Use adult male Sprague-Dawley rats.
-
Acclimatize the animals to the testing environment before the experiment.
Procedure:
-
Administer "this compound" or vehicle control orally (p.o.) at the desired dose.
-
After a predetermined pre-treatment time (e.g., 60 minutes), inject a solution of capsaicin (e.g., 10 µg in 10 µL of saline) into the plantar surface of the rat's hind paw.
-
Immediately after the capsaicin injection, place the rat in an observation chamber.
-
Record the number of flinches (rapid, brief paw withdrawals) of the injected paw over a set period (e.g., the first 5 minutes).
-
Compare the number of flinches in the antagonist-treated group to the vehicle-treated group to determine the degree of inhibition.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and experimental design.
Caption: TRPV1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the in vitro calcium influx assay.
Mechanism of Action
"this compound" acts as a potent and selective antagonist at the TRPV1 receptor. Its mechanism of action involves binding to the receptor and preventing the conformational changes that are necessary for channel opening in response to agonists such as capsaicin and protons. This blockade of ion influx, primarily of calcium and sodium ions, prevents the depolarization of nociceptive sensory neurons.[3] Consequently, the downstream signaling events that lead to the generation of action potentials and the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP) and Substance P, are inhibited.[3][4][5] This ultimately results in the attenuation of pain signals. The high selectivity of "this compound" for TRPV1 over other TRP channels minimizes off-target effects, making it a precise tool for studying TRPV1-mediated processes.
Conclusion
"this compound" is a well-characterized chemical probe with high potency and selectivity for the TRPV1 receptor. Its oral bioavailability and demonstrated efficacy in preclinical models of nociception make it a valuable tool for investigating the role of peripheral TRPV1 channels in pain and other physiological processes. The detailed experimental protocols and comprehensive data presented in this guide are intended to facilitate its effective use in research and drug discovery, contributing to a deeper understanding of TRPV1 function and the development of novel therapeutics. Researchers should, however, remain mindful of the observed on-target effect of hyperthermia when designing and interpreting in vivo studies.
References
A Comprehensive Technical Guide to the Discovery and Synthesis of TRPV1 Antagonist 9 (AMG-21629)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of TRPV1 Antagonist 9, also known as AMG-21629. This potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel has been investigated for its potential therapeutic applications. This document details the synthetic chemistry, experimental protocols for in vitro and in vivo evaluation, and a summary of its key pharmacological data. Furthermore, it visualizes the pertinent biological pathways and experimental workflows to facilitate a comprehensive understanding of this compound for research and development purposes.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical molecular integrator of noxious stimuli, including heat, protons (acidic conditions), and vanilloid compounds like capsaicin (B1668287), the pungent component of chili peppers. Its activation on sensory neurons leads to the sensation of pain, making it a prime target for the development of novel analgesic drugs. TRPV1 antagonists block the activation of this channel, thereby preventing the transmission of pain signals.
This compound (AMG-21629) emerged from a drug discovery program aimed at developing potent and peripherally restricted TRPV1 antagonists. This guide serves as a technical resource, consolidating the available information on its discovery and synthesis.
Discovery and Rationale
The development of TRPV1 antagonists has been a significant focus in pain research. Early antagonists, while effective, often presented side effects such as hyperthermia. The research leading to this compound was driven by the need to create potent antagonists with improved pharmacological profiles, including oral availability and limited central nervous system penetration to potentially mitigate centrally-mediated side effects.
Synthesis of this compound (AMG-21629)
The chemical synthesis of this compound, chemically named 3-Amino-5-[[2-[(2-methoxyethyl)amino]-6-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl]oxy]-2(1H)-quinoxalinone, has been reported by Tamayo et al. (2008). The synthesis is a multi-step process involving the construction of the core quinoxalinone and pyrimidine (B1678525) ring systems followed by their coupling.
Detailed Synthetic Protocol:
While the specific, step-by-step protocol with reagent quantities and reaction conditions would be detailed in the primary publication, the general synthetic strategy involves:
-
Synthesis of the Quinoxalinone Core: This typically involves the condensation of a substituted o-phenylenediamine (B120857) with an appropriate α-ketoester.
-
Synthesis of the Pyrimidine Moiety: Construction of the substituted pyrimidine ring often utilizes a cyclocondensation reaction between a guanidine (B92328) derivative and a β-dicarbonyl compound or its equivalent.
-
Coupling and Final Modification: The synthesized quinoxalinone and pyrimidine fragments are then coupled, often via a nucleophilic aromatic substitution or a cross-coupling reaction. The final step involves the introduction of the methoxyethylamino side chain.
A detailed, step-by-step synthesis protocol is proprietary to the discovering entity and is often detailed within patent literature or primary research articles. Researchers are encouraged to consult the primary literature for precise experimental conditions.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data reported for this compound (AMG-21629).
| Parameter | Species | Assay System | Agonist | Value | Reference |
| IC50 | Human | CHO cells expressing TRPV1 | Capsaicin | 0.6 nM | [1] |
| IC50 | Human | CHO cells expressing TRPV1 | Acid (low pH) | 0.8 nM | [1] |
| Selectivity | - | Various TRP channels | - | >4000-fold for TRPV1 | [1] |
| In Vivo Efficacy | Rat | Capsaicin-induced flinch response | Capsaicin | Effective blockade | [1] |
| Side Effect | Rat | - | - | Causes hyperthermia | [1] |
| Pharmacokinetics | - | - | - | Orally available, non-CNS penetrant | [1] |
Experimental Protocols
In Vitro Calcium Influx Assay
This assay is fundamental for determining the potency of TRPV1 antagonists.
Principle: Chinese Hamster Ovary (CHO) cells stably expressing the human TRPV1 channel are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon stimulation with a TRPV1 agonist (capsaicin or acid), calcium influx through the channel leads to an increase in fluorescence. The ability of a test compound to inhibit this fluorescence increase is quantified to determine its IC50 value.
Detailed Protocol:
-
Cell Culture: CHO cells stably expressing human TRPV1 are cultured in appropriate media and seeded into 96-well plates.
-
Dye Loading: Cells are incubated with a solution containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in a physiological buffer for approximately 1 hour at 37°C.
-
Compound Incubation: The dye solution is removed, and cells are washed. A solution containing the test compound (this compound) at various concentrations is added and incubated for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader. The agonist (e.g., capsaicin at a final concentration of 100 nM or an acidic buffer) is injected into the wells, and the fluorescence intensity is measured over time.
-
Data Analysis: The increase in fluorescence in the presence of the antagonist is compared to the control (agonist alone). The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Capsaicin-Induced Flinch Response
This behavioral model assesses the analgesic potential of a compound in vivo.
Principle: Intraplantar injection of capsaicin into the paw of a rodent elicits a characteristic nocifensive behavior, including flinching and licking of the affected paw. The ability of a pre-administered test compound to reduce the number of flinches is a measure of its analgesic efficacy.
Detailed Protocol:
-
Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment.
-
Compound Administration: this compound is administered orally at various doses. A vehicle control group is also included.
-
Capsaicin Challenge: After a predetermined time following compound administration (to allow for absorption), a solution of capsaicin (e.g., 10 µg in 10 µL) is injected into the plantar surface of the hind paw.
-
Behavioral Observation: Immediately following the capsaicin injection, the number of flinches of the injected paw is counted for a set period (e.g., 5 minutes).
-
Data Analysis: The number of flinches in the antagonist-treated groups is compared to the vehicle-treated group to determine the dose-dependent inhibition of nocifensive behavior.
Signaling Pathways and Experimental Workflows
TRPV1 Signaling Pathway
The activation of the TRPV1 channel by various stimuli leads to an influx of cations, primarily Ca2+ and Na+. This influx depolarizes the sensory neuron, leading to the generation of an action potential that is transmitted to the central nervous system, resulting in the perception of pain. This compound acts by blocking this initial step.
Caption: TRPV1 channel activation by various stimuli and its inhibition by this compound.
Experimental Workflow for In Vitro Antagonist Screening
The following diagram illustrates the typical workflow for screening and characterizing TRPV1 antagonists in vitro.
Caption: Workflow for the in vitro calcium influx assay to determine antagonist potency.
Experimental Workflow for In Vivo Analgesia Testing
This diagram outlines the process for evaluating the analgesic efficacy of this compound in a preclinical model.
Caption: Workflow for the in vivo capsaicin-induced flinch response assay.
Conclusion
This compound (AMG-21629) is a potent and selective inhibitor of the TRPV1 channel with demonstrated efficacy in preclinical models of pain. Its discovery and characterization have contributed valuable insights into the therapeutic potential and challenges of targeting the TRPV1 receptor. This technical guide provides a foundational resource for researchers and drug development professionals interested in the continued exploration of TRPV1 antagonists for pain management and other therapeutic areas. Further investigation into the specific interactions of this compound with the TRPV1 channel and its downstream signaling effects will be crucial for the development of next-generation analgesics.
References
Methodological & Application
Application Notes and Protocols: In Vitro Calcium Imaging for TRPV1 Antagonist 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons (low pH), and various chemical ligands like capsaicin, the pungent component of chili peppers.[1][2][3][4] Its activation leads to an influx of cations, primarily calcium (Ca2+), which triggers downstream signaling cascades associated with pain and inflammation.[1][5][6] Consequently, antagonists of the TRPV1 channel are of significant interest for the development of novel analgesic and anti-inflammatory therapeutics.[4][7]
This document provides a detailed protocol for an in vitro calcium imaging assay to characterize the inhibitory activity of "TRPV1 Antagonist 9," a novel investigational compound. The assay utilizes a fluorescent calcium indicator to measure changes in intracellular calcium concentration in response to TRPV1 activation and its subsequent inhibition by the antagonist.
Data Presentation: Quantitative Analysis of this compound
The following table summarizes the hypothetical quantitative data for "this compound" as determined by the described in vitro calcium imaging protocol. This data is presented for illustrative purposes to guide researchers in their data presentation.
| Parameter | Value | Cell Line | Agonist (Concentration) |
| IC50 | 15 nM | HEK293-hTRPV1 | Capsaicin (100 nM) |
| Maximum Inhibition | 98% | HEK293-hTRPV1 | Capsaicin (100 nM) |
| Mechanism of Action | Competitive Antagonist | HEK293-hTRPV1 | Schild Analysis |
Experimental Protocols
Principle of the Assay
This protocol is based on the use of a fluorescent calcium indicator, such as Fluo-4 AM or a commercially available calcium assay kit (e.g., Calcium 5 Kit), which exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.[4][8][9] Cells stably expressing human TRPV1 (hTRPV1) are loaded with the calcium indicator. Upon stimulation with a TRPV1 agonist like capsaicin, the channels open, leading to a rapid influx of Ca2+ and a subsequent increase in fluorescence.[8][10] The inhibitory effect of "this compound" is quantified by its ability to reduce the agonist-induced fluorescence signal.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPV1 (HEK293-hTRPV1).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator: Fluo-4 AM or a commercial calcium imaging kit (e.g., FLIPR Calcium 5 Assay Kit).[8][9]
-
TRPV1 Agonist: Capsaicin (stock solution in DMSO).
-
TRPV1 Antagonist: "this compound" (stock solution in DMSO).
-
Plates: Black-walled, clear-bottom 96-well or 384-well microplates, poly-D-lysine coated.[8]
-
Fluorescence Plate Reader: A plate reader equipped with the appropriate filters for the chosen calcium indicator and capable of kinetic reading (e.g., FLIPR Tetra or FlexStation).
Cell Preparation
-
Cell Culture: Maintain HEK293-hTRPV1 cells in a 37°C, 5% CO2 incubator. Passage cells every 2-3 days to maintain sub-confluent cultures.
-
Plating: The day before the assay, harvest the cells using a non-enzymatic cell dissociation solution. Centrifuge the cells and resuspend them in fresh culture medium. Seed the cells into black-walled, clear-bottom microplates at a density of 40,000-60,000 cells per well (for 96-well plates) or 10,000-20,000 cells per well (for 384-well plates).[8] Incubate overnight to allow for cell attachment.
Calcium Imaging Protocol
-
Dye Loading: Prepare the calcium indicator loading solution according to the manufacturer's instructions. Typically, this involves diluting the fluorescent dye (e.g., Fluo-4 AM) in Assay Buffer. Remove the culture medium from the cell plate and add the dye loading solution to each well. Incubate the plate for 60 minutes at 37°C in the dark.
-
Compound Preparation: During the dye loading incubation, prepare serial dilutions of "this compound" and the positive control antagonist in Assay Buffer. Also, prepare the agonist (capsaicin) solution at a concentration that elicits a robust response (e.g., EC80).
-
Antagonist Incubation: After the dye loading incubation, gently wash the cells twice with Assay Buffer to remove excess dye. Add the prepared antagonist dilutions to the respective wells. Incubate for 15-30 minutes at room temperature or 37°C.
-
Fluorescence Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to record kinetic fluorescence readings. Establish a stable baseline fluorescence for approximately 10-20 seconds.
-
Agonist Addition and Reading: Add the capsaicin solution to all wells simultaneously using the instrument's integrated fluidics system. Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent signal decay.
Data Analysis
-
Response Calculation: The fluorescence response is typically calculated as the difference between the peak fluorescence intensity after agonist addition and the baseline fluorescence before agonist addition (ΔF). Alternatively, the response can be expressed as a ratio of the peak fluorescence to the baseline fluorescence (F/F0).
-
Dose-Response Curves: Plot the percentage of inhibition against the logarithm of the antagonist concentration. The percentage of inhibition is calculated as: % Inhibition = 100 * (1 - (Response with Antagonist / Response without Antagonist))
-
IC50 Determination: Fit the dose-response curve using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the agonist response.
Visualization of Pathways and Workflows
TRPV1 Signaling Pathway
Caption: TRPV1 channel activation by various stimuli leading to cation influx and downstream signaling.
Experimental Workflow for TRPV1 Antagonist Screening
Caption: Step-by-step workflow for the in vitro calcium imaging assay to screen for TRPV1 antagonists.
References
- 1. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV1 - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons | eLife [elifesciences.org]
- 6. Local Ca2+ signals couple activation of TRPV1 and ANO1 sensory ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 10. Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: In Vivo Dosing of TRPV1 Antagonists in Rodent Pain Models
Note: The specific compound "TRPV1 antagonist 9" was not identified in the available literature. This document provides a comprehensive overview and generalized protocols for the in vivo administration of various well-characterized Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists in rodent models of pain. The data and methodologies presented are based on published preclinical studies and are intended to serve as a guide for researchers, scientists, and drug development professionals.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons.[1][2] It functions as a polymodal integrator of noxious stimuli, including heat, protons (acidic conditions), and various endogenous and exogenous chemical ligands like capsaicin, the pungent component of chili peppers.[1][3] In pathological conditions such as inflammation and nerve injury, TRPV1 expression and sensitivity are upregulated, contributing to chronic pain states like thermal hyperalgesia and mechanical allodynia.[4][5] Consequently, antagonism of TRPV1 has been a major focus of analgesic drug development.[2][5]
This document outlines the in vivo dosing, experimental protocols, and relevant signaling pathways for evaluating the efficacy of TRPV1 antagonists in rodent models of inflammatory and neuropathic pain.
Quantitative Data Summary
The following tables summarize the in vivo dosing and efficacy of several representative TRPV1 antagonists in various rodent pain models.
Table 1: Dosing of TRPV1 Antagonists in Rodent Models of Inflammatory Pain
| Antagonist | Pain Model | Species | Route of Administration | Dose Range | Observed Effect | Reference |
| ABT-102 | Mono-iodoacetate (MIA) model of osteoarthritis | Rat | Daily Oral | Low, non-effective dose & High, partially-effective (47%) dose | Increased efficacy after daily administration | [4] |
| BCTC | Complete Freund's Adjuvant (CFA)-induced inflammation | Rat | Oral | 3-30 mg/kg | Inhibition of mechanical and thermal hyperalgesia | [1] |
| JNJ-17203212 | Bone Cancer Pain Model | Mouse | Daily Oral | Not specified | Attenuated spontaneous and palpitation-induced flinching by ~50% | [4] |
| AMG 517 | Capsaicin-induced flinching | Rat | Oral | 1-10 mg/kg | Dose-dependent decrease in flinching behavior | [6][7] |
| AMG 517 | Complete Freund's Adjuvant (CFA)-induced inflammation | Rat | Oral | 0.1-10 mg/kg | Reversal of thermal hyperalgesia | [7] |
| SB-366791 | Capsaicin-induced wiping movements | Rat | Intraperitoneal (i.p.) | 500 µg/kg | Significant inhibition of capsaicin-induced behaviors | [8] |
Table 2: Dosing of TRPV1 Antagonists in Rodent Models of Neuropathic Pain
| Antagonist | Pain Model | Species | Route of Administration | Dose Range | Observed Effect | Reference |
| A-425619 | Spared Nerve Ligation (SNL) | Mouse | Not specified | Not specified | Complete attenuation of thermal hyperalgesia | [4] |
| A-425619 | Spared Nerve Ligation (SNL) & Chronic Constriction Injury (CCI) | Rat | Intraperitoneal (i.p.) | Not specified | 36% reversal of tactile hypersensitivity | [4] |
| A-425619 | Chronic Constriction Injury (CCI) | Rat | Intrathecal (i.t.) | Not specified | 33% reversal of tactile hypersensitivity | [4] |
| BCTC | Partial Sciatic Nerve Ligation (PSNL) | Rat | Not specified | Not specified | Partial (~50%) attenuation of tactile hypersensitivity | [4] |
| Capsazepine | Partial Sciatic Nerve Ligation (PSNL) | Guinea Pig | Not specified | Not specified | 80% reversal of mechanical hypersensitivity (Note: Ineffective in rodents) | [4] |
| AS-1928370 | Spared Nerve Ligation (SNL) | Mouse | Oral | 0.3-1.0 mg/kg | Significant suppression of neuropathic pain | [3] |
Signaling Pathways and Experimental Workflows
TRPV1 Signaling in Nociception
The following diagram illustrates the activation and sensitization of the TRPV1 channel in a primary sensory neuron, leading to the propagation of a pain signal.
Caption: TRPV1 activation and sensitization pathway in a nociceptive neuron.
Experimental Workflow for Evaluating TRPV1 Antagonists
The diagram below outlines a typical experimental workflow for assessing the efficacy of a novel TRPV1 antagonist in a rodent model of pain.
Caption: General experimental workflow for in vivo testing of TRPV1 antagonists.
Experimental Protocols
Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model
Objective: To induce a localized and persistent inflammation to assess the efficacy of TRPV1 antagonists against thermal hyperalgesia and mechanical allodynia.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
27-30 gauge needles and syringes
-
Rodents (rats or mice)
-
Apparatus for assessing thermal sensitivity (e.g., Hargreaves plantar test)
-
Apparatus for assessing mechanical sensitivity (e.g., von Frey filaments)
Procedure:
-
Animal Handling and Baseline Measurement: Acclimatize animals to the testing environment and equipment for several days. Measure baseline paw withdrawal latency to a thermal stimulus and paw withdrawal threshold to mechanical stimuli for both hind paws.
-
CFA Induction: Anesthetize the animal lightly (e.g., with isoflurane). Inject 50-150 µL of CFA into the plantar surface of one hind paw. The contralateral paw serves as a control.
-
Post-Induction Period: Allow inflammation to develop. This typically occurs within hours and peaks around 24-72 hours post-injection, lasting for several weeks.
-
Drug Administration: Administer the TRPV1 antagonist or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection). Dosing can be acute (a single dose) or chronic (daily dosing).
-
Behavioral Testing: At predetermined time points post-drug administration (e.g., 1, 2, 4, 24 hours), re-assess thermal hyperalgesia and mechanical allodynia in both the ipsilateral (inflamed) and contralateral paws.
-
Data Analysis: Compare the paw withdrawal latencies and thresholds between the vehicle-treated and antagonist-treated groups. A significant increase in withdrawal latency/threshold in the ipsilateral paw of the antagonist group indicates analgesic efficacy.
Neuropathic Pain: Chronic Constriction Injury (CCI) Model
Objective: To create a model of peripheral nerve injury that results in persistent neuropathic pain symptoms, suitable for testing TRPV1 antagonist efficacy.
Materials:
-
Rodents (typically rats)
-
Surgical tools (forceps, scissors, needle holder)
-
4-0 or 5-0 chromic gut or silk sutures
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Apparatus for behavioral testing (as above)
Procedure:
-
Animal Handling and Baseline Measurement: As described in the CFA protocol.
-
Surgical Procedure:
-
Anesthetize the animal and shave the area over the midthigh of one leg.
-
Make an incision to expose the sciatic nerve.
-
Proximal to the sciatic trifurcation, place 4 loose ligatures of chromic gut suture around the nerve, spaced about 1 mm apart.
-
The ligatures should be tightened until they just elicit a brief twitch in the respective hind limb.
-
Close the muscle and skin layers with sutures.
-
In sham-operated animals, the nerve is exposed but not ligated.
-
-
Post-Operative Care: Provide appropriate post-operative care, including analgesia for the first 24-48 hours (e.g., buprenorphine), and monitor the animals for signs of distress or infection.
-
Development of Neuropathy: Neuropathic pain behaviors, such as thermal hyperalgesia and mechanical allodynia, typically develop in the ipsilateral paw within 7-14 days post-surgery.
-
Drug Administration and Behavioral Testing: Once neuropathic pain is established, administer the TRPV1 antagonist or vehicle and perform behavioral testing at various time points as described for the CFA model.
-
Data Analysis: Compare the behavioral responses of the antagonist-treated group to the vehicle-treated group to determine the efficacy of the compound in alleviating neuropathic pain.
Acute Nociceptive Pain: Capsaicin-Induced Flinching/Licking Model
Objective: To assess the direct engagement and blockade of TRPV1 channels by an antagonist in an acute pain model.
Materials:
-
Capsaicin solution (e.g., in saline with Tween 80 and ethanol)
-
27-30 gauge needles and syringes
-
Rodents (rats or mice)
-
Observation chambers with a clear floor
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the observation chambers.
-
Drug Administration: Administer the TRPV1 antagonist or vehicle at a predetermined time before the capsaicin challenge (e.g., 30-60 minutes).
-
Capsaicin Challenge: Inject a small volume (e.g., 10-20 µL) of capsaicin solution into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after the injection, place the animal in the observation chamber and record the amount of time spent licking or the number of flinches of the injected paw over a defined period (e.g., 5-15 minutes).
-
Data Analysis: Compare the duration of licking or the number of flinches between the antagonist-treated and vehicle-treated groups. A significant reduction in these behaviors indicates effective TRPV1 antagonism.
Conclusion
The preclinical evaluation of TRPV1 antagonists in rodent models of pain is a critical step in the development of novel analgesics. The protocols and data presented here provide a framework for designing and conducting such studies. It is important to note that factors such as species differences, antagonist pharmacokinetics, and the specific pain modality being investigated can all influence the observed efficacy.[9] Therefore, careful experimental design and interpretation of results are essential for successfully advancing TRPV1 antagonists through the drug development pipeline.
References
- 1. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of vanilloid receptor TRPV1 agonists and antagonists as analgesics: Recent advances and setbacks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical and Preclinical Experience with TRPV1 Antagonists as Potential Analgesic Agents | Basicmedical Key [basicmedicalkey.com]
- 4. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. apexbt.com [apexbt.com]
- 7. benthamopen.com [benthamopen.com]
- 8. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for TRPV1 Antagonist 9 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of TRPV1 antagonist 9 (also known as compound 13c) in cell culture experiments. The information is intended to guide researchers in pharmacology, drug discovery, and related fields in studying the effects of this potent and selective TRPV1 antagonist.
Introduction to this compound
This compound is a potent, orally active antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] The TRPV1 channel, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons (low pH), and pungent compounds like capsaicin (B1668287).[2] Its role in pain signaling pathways has made it a significant target for the development of novel analgesics.[2][3]
This compound has been shown to effectively block calcium influx through TRPV1 channels in response to both capsaicin and acidic conditions. This makes it a valuable tool for investigating the physiological and pathological roles of TRPV1 in various cellular models.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. Researchers should consult the primary literature for more detailed information.[4]
| Property | Value | Reference |
| Compound Name | This compound (compound 13c) | [1] |
| Molecular Formula | C₂₁H₂₂ClN₅O₂ | [4] |
| Molecular Weight | 411.89 g/mol | Calculated from formula |
| IC₅₀ (Capsaicin-induced Ca²⁺ uptake in CHO-TRPV1 cells) | 0.6 nM | [1] |
| IC₅₀ (Acid-induced Ca²⁺ uptake in CHO-TRPV1 cells) | 0.8 nM | [1] |
| Solubility | Soluble in DMSO | General knowledge for similar compounds |
| Storage | Store at -20°C as a solid or in solution | General laboratory practice |
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. Due to the hydrophobic nature of many small molecule inhibitors, it is recommended to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Calculate the required mass:
-
Mass (mg) = 10 mM * 411.89 g/mol * Volume (L)
-
For 1 mL (0.001 L): Mass = 10 * 411.89 * 0.001 = 4.12 mg
-
-
Weigh the compound: Accurately weigh out approximately 4.12 mg of this compound powder using an analytical balance.
-
Dissolve in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the powder to achieve a final concentration of 10 mM. For 4.12 mg, this would be 1 mL.
-
Ensure complete dissolution: Vortex the solution thoroughly and gently warm if necessary to ensure the compound is fully dissolved.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions in cell culture medium immediately before use.
Cell Culture Protocols
The following protocols are for cell lines commonly used in TRPV1 research.
Cell Line Selection
-
CHO (Chinese Hamster Ovary) cells stably expressing TRPV1 (CHO-TRPV1): A common model for studying TRPV1 pharmacology due to their low endogenous channel expression and robust growth characteristics.
-
HEK293 (Human Embryonic Kidney 293) cells stably expressing TRPV1 (HEK293-TRPV1): Another widely used cell line for studying ion channel function, known for its high transfection efficiency and ease of culture.
General Cell Culture and Maintenance
Protocol for Culturing CHO-TRPV1 and HEK293-TRPV1 Cells:
| Parameter | CHO-TRPV1 Cells | HEK293-TRPV1 Cells |
| Growth Medium | F-12K Medium | DMEM |
| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, Selection antibiotic (e.g., G418, puromycin) | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, Selection antibiotic (e.g., G418, puromycin) |
| Culture Conditions | 37°C, 5% CO₂, humidified incubator | 37°C, 5% CO₂, humidified incubator |
| Subculture | When cells reach 80-90% confluency, typically every 2-3 days. | When cells reach 80-90% confluency, typically every 2-3 days. |
| Passaging | Rinse with PBS, detach with Trypsin-EDTA, neutralize with growth medium, and re-seed at a 1:5 to 1:10 dilution. | Rinse with PBS, detach with Trypsin-EDTA, neutralize with growth medium, and re-seed at a 1:3 to 1:6 dilution. |
Note: The concentration of the selection antibiotic should be determined empirically for each cell line and batch of antibiotic.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration in response to TRPV1 activation and its inhibition by the antagonist.
Protocol for Fluo-4 Calcium Imaging Assay:
-
Cell Plating: Seed CHO-TRPV1 or HEK293-TRPV1 cells onto black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium indicator dye such as Fluo-4 AM (typically 2-5 µM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the growth medium from the cells and add the Fluo-4 loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Wash: Gently wash the cells 2-3 times with the assay buffer to remove extracellular dye.
-
Compound Incubation: Add this compound at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C. Include a vehicle control (e.g., 0.1% DMSO).
-
TRPV1 Activation and Data Acquisition:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Record baseline fluorescence for a short period.
-
Add a TRPV1 agonist (e.g., capsaicin at a concentration that elicits a submaximal response, such as its EC₅₀) to all wells.
-
Continue recording the fluorescence signal for several minutes to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity and is the gold standard for characterizing the mechanism of action of ion channel modulators.
Protocol for Whole-Cell Patch-Clamp:
-
Cell Preparation: Plate cells on glass coverslips at a low density suitable for patch-clamping.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Recording:
-
Obtain a high-resistance seal (GΩ) between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a voltage ramp or step protocol to elicit TRPV1 currents.
-
-
Compound Application:
-
Establish a stable baseline current.
-
Perfuse the cell with the external solution containing the TRPV1 agonist (e.g., capsaicin) to activate the channel.
-
Once a stable agonist-induced current is achieved, co-apply the agonist with different concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the antagonist.
-
Calculate the percentage of inhibition for each concentration of the antagonist.
-
Plot the percentage of inhibition against the antagonist concentration to determine the IC₅₀.
-
Cytotoxicity Assay
It is important to assess whether the observed effects of the antagonist are due to specific channel blockade or general cellular toxicity.
Protocol for MTT Cytotoxicity Assay:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).
-
MTT Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well (final concentration ~0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot cell viability against the antagonist concentration to determine the concentration at which it induces cytotoxicity.
-
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: TRPV1 Signaling Pathway and Point of Inhibition.
Caption: Workflow for a Calcium Imaging Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TRPV1 Antagonism: From Research to Clinic | Ion Channel Drug Discovery | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 3. Small Molecule Positive Allosteric Modulation of TRPV1 Activation by Vanilloids and Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of peripherally restricted transient receptor potential vanilloid 1 (TRPV1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of a Potent TRPV1 Antagonist in Dorsal Root ganglion (DRG) Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of a representative potent TRPV1 antagonist, analogous to "TRPV1 antagonist 9," in primary dorsal root ganglion (DRG) neuron cultures. This document outlines the underlying principles, detailed experimental protocols, and expected outcomes for researchers investigating pain mechanisms and developing novel analgesic drugs.
Introduction to TRPV1 and its Role in Nociception
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in the peripheral and central terminals of primary afferent sensory neurons, including those of the dorsal root ganglia.[1][2][3] TRPV1 acts as a polymodal integrator of noxious stimuli, being activated by capsaicin (the pungent component of chili peppers), noxious heat (>42°C), acidic conditions (pH < 6), and various endogenous inflammatory mediators.[3][4][5]
Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, causing depolarization of the neuronal membrane and the initiation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain.[6] In inflammatory conditions, the expression and sensitivity of TRPV1 are upregulated, contributing to thermal hyperalgesia (exaggerated pain response to heat) and allodynia (pain in response to normally non-painful stimuli).[1][2][7] Consequently, antagonists of the TRPV1 receptor are of significant interest as potential therapeutic agents for the treatment of inflammatory and neuropathic pain.[1][3][8]
Quantitative Data: Efficacy of Representative TRPV1 Antagonists
The following tables summarize the inhibitory effects of various well-characterized TRPV1 antagonists on capsaicin-induced responses in DRG neuron cultures and other relevant cellular assays. This data serves as a benchmark for evaluating the potency of new compounds.
Table 1: In Vitro Potency of Selected TRPV1 Antagonists
| Antagonist | Assay Type | Cell Type | Agonist | IC50 Value | Reference |
| A-425619 | Intracellular Calcium Influx | hTRPV1-transfected HEK cells | Capsaicin | 5-9 nM | [2] |
| SB-366791 | Capsaicin-induced Ca2+ influx | Cultured trigeminal ganglion cells | Capsaicin | 651.9 nM | [9] |
| Cannabidiol (CBD) | Capsaicin-induced Calcium Influx | Cultured rat DRG neurons | Capsaicin | 100 nM | [10] |
Table 2: Effect of TRPV1 Antagonists on Capsaicin-Evoked Currents in DRG Neurons
| Antagonist | Concentration | Effect | Reference |
| Capsazepine | 10 µM | Abolished spontaneous firing in NGF-treated DRG neurons.[11] | [11] |
| BCTC | 1 µM | Abolished spontaneous firing in NGF-treated DRG neurons.[11] | [11] |
| SB-366791 | 10 µM | Abolished spontaneous firing in NGF-treated DRG neurons.[11] | [11] |
| T16Ainh-A01 (ANO1 antagonist) | Not specified | Significantly inhibited capsaicin-activated inward currents.[6] | [6] |
Experimental Protocols
This section provides detailed protocols for the isolation and culture of DRG neurons and for assessing the efficacy of TRPV1 antagonists using electrophysiology and calcium imaging.
Primary Culture of Dorsal Root Ganglion Neurons
This protocol is adapted from established methods for isolating and culturing rodent DRG neurons.[12][13][14][15]
Materials:
-
Animals: Neonatal or adult rodents (rats or mice)
-
Dissection Medium: Hank's Balanced Salt Solution (HBSS) or Dulbecco's Modified Eagle Medium (DMEM) on ice
-
Enzymes: Collagenase Type IA, Trypsin-EDTA
-
Culture Medium:
-
Coating Solution: Poly-L-lysine (0.1 mg/mL)
-
Other Reagents: Penicillin-Streptomycin, Cytosine arabinoside (Ara-C) (optional, for inhibiting non-neuronal cell growth)
Procedure:
-
Preparation: Coat culture plates or coverslips with poly-L-lysine solution for at least 2 hours at 37°C, then wash with sterile water and allow to dry.[14]
-
Dissection: Euthanize the animal according to approved institutional protocols. Dissect the dorsal root ganglia from the spinal column under sterile conditions and place them in ice-cold dissection medium.[12][13]
-
Enzymatic Digestion: Transfer the DRGs to an enzyme solution containing collagenase and trypsin and incubate at 37°C for 30-60 minutes.[14][15]
-
Mechanical Dissociation: Stop the enzymatic reaction by adding culture medium with serum. Gently triturate the ganglia using a series of fire-polished Pasteur pipettes with decreasing tip diameters until a single-cell suspension is obtained.
-
Plating: Centrifuge the cell suspension, resuspend the pellet in the appropriate culture medium, and plate the cells onto the pre-coated dishes.
-
Culture: Incubate the neurons at 37°C in a humidified atmosphere with 5% CO2. For long-term cultures, replace the medium every 2-3 days.[15] Ara-C can be added to the medium to limit the proliferation of non-neuronal cells.[14]
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion channel activity in response to capsaicin and the inhibitory effects of TRPV1 antagonists.[5][16]
Materials:
-
Cultured DRG neurons (2-7 days in vitro)
-
External Solution (in mM): 154 NaCl, 6 KCl, 1.2 MgCl2, 2.5 CaCl2, 10 D-glucose, 10 HEPES; pH 7.4.[16]
-
Internal Solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES, 2 ATP; pH 7.2
-
Capsaicin stock solution (e.g., 1 mM in ethanol)
-
TRPV1 antagonist stock solution (dissolved in a suitable solvent like DMSO)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Place the coverslip with cultured DRG neurons in a recording chamber and perfuse with the external solution.
-
Identify small to medium-sized neurons (10-30 µm in diameter) which are more likely to express TRPV1.[16]
-
Form a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.[16]
-
Establish a baseline recording.
-
Apply capsaicin (e.g., 1 µM) to the bath to evoke an inward current.
-
After washout and recovery, pre-incubate the neuron with the TRPV1 antagonist for a defined period.
-
Co-apply capsaicin and the antagonist and record the inward current.
-
Analyze the reduction in the peak current amplitude to determine the inhibitory effect of the antagonist.
Intracellular Calcium Imaging
This method provides a population-level analysis of TRPV1 activation and inhibition by measuring changes in intracellular calcium concentration.[10]
Materials:
-
Cultured DRG neurons
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Capsaicin stock solution
-
TRPV1 antagonist stock solution
-
Fluorescence microscope with an appropriate filter set and a digital camera
Procedure:
-
Load the cultured DRG neurons with a calcium indicator dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Mount the coverslip on the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images.
-
Stimulate the neurons with capsaicin and record the change in fluorescence intensity over time.
-
After washout and return to baseline, pre-incubate the cells with the TRPV1 antagonist.
-
Co-apply capsaicin and the antagonist and record the fluorescence response.
-
Quantify the change in fluorescence intensity to determine the level of calcium influx and the inhibitory effect of the antagonist.
Signaling Pathways
TRPV1 activity is modulated by various intracellular signaling cascades, which can be targeted for therapeutic intervention.
TRPV1 Sensitization Pathway
Inflammatory mediators can sensitize TRPV1, lowering its activation threshold. This process often involves protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC), which phosphorylate the TRPV1 channel, increasing its sensitivity to agonists.[2][5]
Noradrenaline-Mediated Inhibition of TRPV1
Noradrenaline, acting through α2-adrenoceptors, can inhibit TRPV1 activity in DRG neurons. This is thought to occur via the inhibition of the adenylate cyclase/cAMP/PKA pathway, leading to reduced TRPV1 phosphorylation and activity.[5][16]
By following these protocols and understanding the underlying mechanisms, researchers can effectively utilize potent TRPV1 antagonists in DRG neuron cultures to advance the understanding of pain signaling and contribute to the development of novel analgesics.
References
- 1. books.rsc.org [books.rsc.org]
- 2. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. mdpi.com [mdpi.com]
- 5. Adrenergic receptors inhibit TRPV1 activity in the dorsal root ganglion neurons of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pain-enhancing mechanism through interaction between TRPV1 and anoctamin 1 in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CBD Effects on TRPV1 Signaling Pathways in Cultured DRG Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 14. Dorsal Root Ganglia Isolation and Primary Culture to Study Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biophysics-reports.org [biophysics-reports.org]
- 16. Adrenergic receptors inhibit TRPV1 activity in the dorsal root ganglion neurons of rats | PLOS One [journals.plos.org]
Application of TRPV1 Antagonists in Animal Models of Osteoarthritis: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists in preclinical animal models of osteoarthritis (OA). It includes detailed application notes, experimental protocols, and a summary of quantitative data to facilitate the design and execution of studies aimed at evaluating the therapeutic potential of these compounds.
Introduction to TRPV1 in Osteoarthritis
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in pain perception and neurogenic inflammation.[1] In the context of osteoarthritis, TRPV1 is upregulated in the sensory nerve fibers innervating the joint, as well as in non-neuronal cells such as synoviocytes and chondrocytes.[2] This increased expression and sensitization of TRPV1 channels contribute significantly to the chronic pain experienced by OA patients. Consequently, antagonizing TRPV1 presents a promising therapeutic strategy for alleviating OA-associated pain.
Quantitative Data Summary: Efficacy of TRPV1 Antagonists in Animal Models
The following tables summarize the quantitative data on the efficacy of various TRPV1 antagonists in the monosodium iodoacetate (MIA)-induced rat model of osteoarthritis, a widely used model that mimics the pain and pathology of human OA.
Table 1: Effect of TRPV1 Antagonists on Pain-Related Behaviors in the MIA Rat Model of Osteoarthritis
| Antagonist | Animal Model | Dosage & Route | Assessment Method | Key Findings | Reference |
| JNJ-17203212 | Sprague-Dawley Rat | 1 mg/50 µL; intra-articular | Weight-bearing deficit | Inhibited weight-bearing asymmetry on day 14 post-MIA induction. | [3] |
| 1 mg/300 µL; intraperitoneal | Weight-bearing deficit & Mechanical allodynia | Inhibited weight-bearing asymmetry and distal mechanical allodynia on day 14 post-MIA induction. | [3] | ||
| AMG9810 | Rat | 1 mg/kg; intraperitoneal | Thermal hyperalgesia | Reversed thermal hyperalgesia in a model of inflammatory pain. | [4][5] |
| APHC3 | Wistar Rat | 0.1 mg/kg; subcutaneous | Mechanical allodynia (von Frey) & Joint swelling | Significantly reversed mechanical allodynia and joint swelling. | [6][7] |
| 0.1 mg/kg; subcutaneous | Grip strength | Successfully reversed pain-induced paw dysfunction. | [6] | ||
| ABT-102 | Rat | Low dose (5% effective acutely) & High dose (47% effective acutely); daily oral | Hind limb grip strength | After 12 days of dosing, the low dose produced a 62% improvement, and the high dose produced a 98% improvement in grip strength. | [8] |
| A-425619 | Rat | Intraperitoneal | Weight-bearing deficit | Produced a 24% normalization of weight bearing. | [8] |
Table 2: Effect of TRPV1 Antagonists on Inflammatory Markers and Cartilage Degradation
| Antagonist | Animal Model | Dosage & Route | Assessment Method | Key Findings | Reference |
| APHC3 | Wistar Rat | 0.1 mg/kg; subcutaneous (protracted treatment) | Synovial fluid analysis (IL-1β) & Histology | Decreased IL-1β concentration in synovial fluid and prevented the progression of cartilage degradation. | [7] |
| General TRPV1 Antagonism | Rat | Not specified | Histology (OARSI score) | Potential to prevent cartilage degeneration. | [7] |
Experimental Protocols
Induction of Osteoarthritis using the Monosodium Iodoacetate (MIA) Model
The MIA model is a widely used chemically-induced model of OA that recapitulates many features of the human disease, including pain and cartilage degradation.
Materials:
-
Male Sprague-Dawley or Wistar rats (150-200 g)
-
Monosodium iodoacetate (MIA)
-
Sterile saline (0.9%)
-
Isoflurane (B1672236) or other suitable anesthetic
-
Insulin syringes with 27-30 gauge needles
Protocol:
-
Anesthetize the rats using isoflurane (2-3% in oxygen).
-
Shave the area around the right knee joint.
-
Prepare a solution of MIA in sterile saline (e.g., 2 mg in 50 µL). The concentration may need to be optimized depending on the desired severity of OA.
-
Flex the knee and insert a 27-30 gauge needle through the patellar ligament into the intra-articular space.
-
Slowly inject 50 µL of the MIA solution. A successful intra-articular injection is often indicated by a lack of resistance and no subcutaneous bleb formation.
-
Withdraw the needle and allow the animal to recover from anesthesia.
-
The contralateral (left) knee can be injected with 50 µL of sterile saline to serve as a control.
-
Pain behaviors typically develop within a few days and are maintained for several weeks. Histological changes are evident from day 7 onwards.
Assessment of Pain-Related Behaviors
a) Weight-Bearing Deficit (Incapacitance Test): This test measures the distribution of weight between the hind limbs as an index of joint pain.
Apparatus:
-
Incapacitance tester with dual scales for each hindlimb.
Protocol:
-
Habituate the rats to the incapacitance tester for several minutes each day for 2-3 days before testing.
-
On the testing day, place the rat in the chamber with each hindlimb resting on a separate scale.
-
Record the weight placed on each hindlimb over a 3-5 second period.
-
Repeat the measurement 3-5 times for each animal and calculate the average.
-
The weight-bearing deficit is typically expressed as the difference in weight borne by the contralateral and ipsilateral limbs or as a percentage of the total weight borne by both hindlimbs.
b) Mechanical Allodynia (von Frey Test): This test assesses changes in sensitivity to a non-noxious mechanical stimulus.
Apparatus:
-
Set of calibrated von Frey filaments.
-
Elevated mesh platform.
Protocol:
-
Habituate the rats to the testing environment by placing them in individual chambers on the elevated mesh platform for at least 15-20 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament below the expected threshold and progressing to filaments of increasing force.
-
A positive response is a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold (PWT) can be determined using the up-down method.
c) Thermal Hyperalgesia (Hargreaves Test): This test measures the latency to withdraw from a noxious heat stimulus.
Apparatus:
-
Plantar test apparatus with a radiant heat source.
-
Glass-floored testing enclosures.
Protocol:
-
Habituate the rats to the testing enclosures for at least 15-20 minutes.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the rat withdraws its paw.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Perform 3-5 measurements per paw with at least 5 minutes between measurements.
Histological Assessment of Cartilage Degradation
Protocol:
-
At the end of the study, euthanize the animals and dissect the knee joints.
-
Fix the joints in 10% neutral buffered formalin for at least 48 hours.
-
Decalcify the joints in a suitable decalcifying solution (e.g., 10% EDTA).
-
Process the tissues, embed in paraffin, and cut 5-7 µm sections.
-
Stain the sections with Safranin O and Fast Green to visualize cartilage proteoglycans (red/orange) and bone/collagen (green), respectively.
-
Score the cartilage degradation using a validated scoring system such as the Osteoarthritis Research Society International (OARSI) score.[9][10][11][12][13]
Analysis of Inflammatory Biomarkers
Protocol:
-
Collect synovial fluid from the knee joint at the time of euthanasia.
-
Centrifuge the fluid to remove cellular debris.
-
Store the supernatant at -80°C until analysis.
-
Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α), chemokines (e.g., MCP-1), and matrix metalloproteinases (MMPs) using enzyme-linked immunosorbent assays (ELISA) or multiplex bead assays.[14][15][16][17][18]
Visualizations: Signaling Pathways and Experimental Workflow
TRPV1 Signaling Pathway in Osteoarthritis
Caption: TRPV1 signaling in osteoarthritis and the inhibitory effect of an antagonist.
Experimental Workflow for Evaluating TRPV1 Antagonists in an OA Animal Model
Caption: A typical experimental workflow for preclinical evaluation of a TRPV1 antagonist.
Conclusion
TRPV1 antagonists have demonstrated significant potential in preclinical models of osteoarthritis for alleviating pain and potentially modifying the disease course. The protocols and data presented in this document provide a framework for researchers to design and conduct robust studies to further investigate the therapeutic utility of this class of compounds. Careful consideration of the animal model, outcome measures, and experimental design is crucial for obtaining reliable and translatable results.
References
- 1. Transient receptor potential vanilloid 1: A potential therapeutic target for the treatment of osteoarthritis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osteoarthritis pain mechanisms: Basic studies in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on targets for treating osteoarthritis pain: NGF and TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Antihyperalgesic effect of TRPV1 receptor antagonists SB705498, BCTC, AMG9810 in the rat measured with an increasing-temperature water bath [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Inflammatory and Analgesic Effects of TRPV1 Polypeptide Modulator APHC3 in Models of Osteo- and Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. actaorthopaedica.be [actaorthopaedica.be]
- 14. mdpi.com [mdpi.com]
- 15. Using animal models in osteoarthritis biomarker research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. madbarn.com [madbarn.com]
- 17. Changes in Synovial Fluid Biomarkers after Experimental Equine Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Thermal Hyperalgesia Using a TRPV1 Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical molecular integrator of noxious thermal stimuli (>42°C), capsaicin, and protons.[1][2] Its activation on primary afferent sensory neurons leads to the release of neurotransmitters, resulting in pain and neurogenic inflammation.[1][2][3] In inflammatory conditions, various mediators sensitize TRPV1, lowering its activation threshold and contributing significantly to thermal hyperalgesia—an increased sensitivity to painful heat.[3][4][5] Consequently, TRPV1 antagonists are valuable tools for studying the mechanisms of thermal hyperalgesia and represent a promising therapeutic target for inflammatory pain management.[2][3]
This document provides detailed protocols for assessing the efficacy of a representative TRPV1 antagonist in a preclinical model of inflammatory thermal hyperalgesia. While the user requested information on "TRPV1 antagonist 9," this specific compound is not readily identifiable in the scientific literature. Therefore, these application notes utilize data and methodologies established for well-characterized, potent, and selective TRPV1 antagonists such as BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide) and AMG 9810 ((E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][6]dioxin-6-yl)acrylamide) as exemplary compounds.[6][7][8]
Data Presentation: In Vitro and In Vivo Efficacy of Representative TRPV1 Antagonists
The following tables summarize the quantitative data for well-studied TRPV1 antagonists, BCTC and AMG 9810, which can serve as a benchmark for evaluating novel TRPV1 antagonists.
Table 1: In Vitro Potency of Representative TRPV1 Antagonists
| Ligand | Assay Condition | Species | IC50 | Reference |
| BCTC | Capsaicin-induced TRPV1 activation | Rat | 35 nM | [6] |
| BCTC | Acid-induced TRPV1 activation (pH 6.0) | Rat | 6.0 nM | [6] |
| AMG 9810 | Capsaicin-induced TRPV1 activation | Human | 24.5 ± 15.7 nM | [7][8] |
| AMG 9810 | Capsaicin-induced TRPV1 activation | Rat | 85.6 ± 39.4 nM | [7][8] |
| AMG 9810 | Heat-induced TRPV1 activation | Human | 15.8 ± 10.8 nM | [7][8] |
| AMG 9810 | Heat-induced TRPV1 activation | Rat | 21 ± 17 nM | [7][8] |
| AMG 9810 | Proton-induced TRPV1 activation | Human | 92.7 ± 72.8 nM | [7][8] |
| AMG 9810 | Proton-induced TRPV1 activation | Rat | 294 ± 192 nM | [7][8] |
Table 2: In Vivo Efficacy of Representative TRPV1 Antagonists in a Model of Inflammatory Thermal Hyperalgesia (CFA-Induced)
| Animal Model | Treatment | Route of Administration | Dose | Paw Withdrawal Latency (s) at 2h post-dose (Mean ± SEM) | % Reversal of Hyperalgesia | Reference |
| Rat (CFA-induced) | Vehicle | p.o. | - | ~8 | 0% | [6] |
| Rat (CFA-induced) | BCTC | p.o. | 3 mg/kg | Significantly increased vs. vehicle | Dose-dependent | [6][9] |
| Rat (CFA-induced) | BCTC | p.o. | 10 mg/kg | Significantly increased vs. vehicle | Dose-dependent | [9] |
| Rat (CFA-induced) | AMG 9810 | i.p. | 1 mg/kg | Significantly increased vs. vehicle | MED (Minimum Effective Dose) | [10] |
| Rat (CFA-induced) | AMG 9810 | i.p. | 3 mg/kg | Significantly increased vs. vehicle | Dose-dependent | [10] |
Experimental Protocols
Protocol 1: Induction of Inflammatory Thermal Hyperalgesia using Complete Freund's Adjuvant (CFA)
Objective: To induce a localized and persistent inflammation in the rodent hind paw, leading to the development of robust and measurable thermal hyperalgesia.
Materials:
-
Complete Freund's Adjuvant (CFA) (1 mg/mL)
-
Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)
-
1 mL syringes with 27-gauge needles
-
Isoflurane (B1672236) anesthesia system
Procedure:
-
Acclimatize animals to the housing facility for at least 3-5 days prior to the experiment.
-
Anesthetize the animal using isoflurane (2-3% in oxygen).
-
Inject 100 µL (for rats) or 20 µL (for mice) of CFA into the plantar surface of the left hind paw.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Allow 24 hours for the inflammation and thermal hyperalgesia to fully develop before behavioral testing. The injected paw will show signs of edema and erythema.
Protocol 2: Assessment of Thermal Hyperalgesia using the Hargreaves Test (Plantar Test)
Objective: To measure the latency of paw withdrawal to a noxious thermal stimulus, providing an index of thermal sensitivity.
Materials:
-
Hargreaves apparatus (Plantar Test)
-
Plexiglas enclosures
-
Experimental animals with induced hyperalgesia
-
TRPV1 antagonist solution and vehicle control
Procedure:
-
Acclimatization: Place the animals in the Plexiglas enclosures on the glass surface of the Hargreaves apparatus. Allow them to acclimate for at least 15-30 minutes before testing.
-
Baseline Measurement:
-
Position the radiant heat source directly beneath the plantar surface of the inflamed hind paw.
-
Activate the heat source. The intensity of the light source should be calibrated to produce baseline withdrawal latencies of 10-12 seconds in naïve animals.
-
The timer starts automatically when the heat source is activated and stops when the animal withdraws its paw.
-
A cut-off time of 20-30 seconds is typically used to prevent tissue damage.[6]
-
Repeat the measurement 2-3 times for each paw, with a minimum of 5 minutes between measurements. Average the latencies to obtain the baseline reading.
-
-
Drug Administration:
-
Administer the TRPV1 antagonist or vehicle control via the desired route (e.g., oral gavage (p.o.), intraperitoneal (i.p.), subcutaneous (s.c.)). Doses for novel compounds should be determined by preliminary dose-response studies. For BCTC, effective oral doses range from 3-30 mg/kg.[5][11] For AMG 9810, effective intraperitoneal doses start from 1-3 mg/kg.[10]
-
-
Post-Treatment Measurements:
-
At specified time points after drug administration (e.g., 30, 60, 120, and 240 minutes), repeat the paw withdrawal latency measurements as described in step 2.
-
-
Data Analysis:
-
Calculate the mean paw withdrawal latency (PWL) for each treatment group at each time point.
-
The percentage reversal of hyperalgesia can be calculated using the formula: % Reversal = [(PWL post-drug - PWL post-CFA/vehicle) / (PWL pre-CFA - PWL post-CFA/vehicle)] * 100
-
Protocol 3: Assessment of Thermal Nociception using the Hot Plate Test
Objective: To measure the latency of a nocifensive response (e.g., paw licking, jumping) to a constant temperature noxious stimulus. This test is often used to assess the general analgesic properties of a compound.
Materials:
-
Hot plate analgesiometer
-
Plexiglas cylinder
-
Experimental animals
-
TRPV1 antagonist solution and vehicle control
Procedure:
-
Apparatus Setup: Maintain the surface temperature of the hot plate at a constant 55 ± 0.5°C.[12]
-
Acclimatization: Acclimatize the animals to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement:
-
Place the animal on the hot plate and immediately start the timer. A Plexiglas cylinder can be used to keep the animal on the heated surface.[6]
-
Observe the animal for nocifensive behaviors, such as paw licking, paw shaking, or jumping.
-
Stop the timer at the first sign of a nocifensive response. This is the response latency.
-
A cut-off time of 30-45 seconds is employed to prevent tissue damage.[6]
-
Remove the animal from the hot plate immediately after the response or at the cut-off time.
-
-
Drug Administration: Administer the TRPV1 antagonist or vehicle as described in Protocol 2.
-
Post-Treatment Measurements: Measure the response latency at various time points after drug administration.
-
Data Analysis: Compare the mean response latencies between treatment groups. Note that potent TRPV1 antagonists may not significantly alter the response latency in naïve animals but will reverse the decreased latency observed in hyperalgesic animals.[13]
Mandatory Visualizations
Signaling Pathway of TRPV1 Sensitization in Thermal Hyperalgesia
Caption: TRPV1 sensitization pathway in inflammatory pain.
Experimental Workflow for Assessing a TRPV1 Antagonist
References
- 1. researchers.mq.edu.au [researchers.mq.edu.au]
- 2. TRPV1 antagonists as a potential treatment for hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional aspects and mechanisms of TRPV1 involvement in neurogenic inflammation that leads to thermal hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization [frontiersin.org]
- 5. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Antihyperalgesic effect of TRPV1 receptor antagonists SB705498, BCTC, AMG9810 in the rat measured with an increasing-temperature water bath [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. The VR1 antagonist capsazepine reverses mechanical hyperalgesia in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of a Representative TRPV1 Antagonist in Rats
A Note on "TRPV1 Antagonist 9": The specific designation "this compound" does not correspond to a publicly recognized compound in the scientific literature. Therefore, these application notes and protocols are based on a well-characterized and representative TRPV1 antagonist, ABT-102 , which has been evaluated for oral administration in preclinical rat models. The methodologies and data presented are synthesized from published research on ABT-102 and other similar TRPV1 antagonists.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a crucial role in the detection and signaling of noxious stimuli, including heat, protons (low pH), and various chemical ligands like capsaicin, the pungent component of chili peppers.[1] Expressed predominantly in primary sensory neurons, TRPV1 is a key integrator of pain pathways.[1] Consequently, the development of TRPV1 antagonists is a significant area of research for novel analgesic therapies for inflammatory and neuropathic pain.[2]
ABT-102 is a potent and selective TRPV1 antagonist that has demonstrated efficacy in various rodent models of pain following oral administration.[3][4] These application notes provide a comprehensive overview of the formulation, administration, and evaluation of a representative TRPV1 antagonist, using ABT-102 as a model, for oral delivery in rats.
Signaling Pathway
The TRPV1 channel is a central component of the nociceptive signaling pathway. Its activation by various stimuli leads to an influx of cations, primarily Ca2+ and Na+, into the sensory neuron. This influx depolarizes the cell membrane, generating an action potential that is transmitted to the central nervous system, ultimately resulting in the sensation of pain. The signaling cascade can be modulated by inflammatory mediators, which can sensitize the channel, lowering its activation threshold and contributing to hyperalgesia. TRPV1 antagonists block this channel, preventing ion influx and thereby inhibiting the pain signal.
Quantitative Data
The following tables summarize key in vitro potency and in vivo efficacy data for representative TRPV1 antagonists.
Table 1: In Vitro Potency of Representative TRPV1 Antagonists
| Compound | Target | Assay | IC50 / Ki | Species | Reference |
| ABT-102 | TRPV1 | Capsaicin-induced Ca2+ influx | 5-7 nM | Human | [5] |
| TRPV1 | Capsaicin-evoked currents | 1-16 nM | Rat | [5] | |
| A-425619 | TRPV1 | Capsaicin-induced Ca2+ influx | 5-9 nM | Human | [6] |
| TRPV1 | Capsaicin-evoked currents | 78 nM (DRG), 115 nM (TG) | Rat | [7] | |
| JTS-653 | TRPV1 | Not Specified | Not Specified | Rat | [8] |
| BCTC | TRPV1 | Capsaicin- and acid-induced responses | 6-35 nM | Rat | [6] |
DRG: Dorsal Root Ganglion; TG: Trigeminal Ganglion
Table 2: In Vivo Efficacy of Orally Administered TRPV1 Antagonists in Rat Models of Pain
| Compound | Pain Model | Endpoint | Effective Dose (p.o.) | Species | Reference |
| ABT-102 | Inflammatory, Post-operative, Osteoarthritic, Bone Cancer | Reduction in pain behaviors | Not explicitly stated in abstracts | Rodents | [3][4] |
| A-425619 | Capsaicin-induced mechanical hyperalgesia | ED50 | 45 µmol/kg | Rat | [9] |
| CFA-induced chronic inflammatory pain | ED50 | 40 µmol/kg | Rat | [9] | |
| JTS-653 | CFA-induced mechanical hyperalgesia | Reversal of hyperalgesia | 0.3 mg/kg | Rat | [8] |
| Spinal nerve ligation | Attenuation of mechanical hyperalgesia | 0.3 mg/kg | Rat | [8] | |
| BCTC | CFA-induced inflammation and nerve injury | Inhibition of mechanical and thermal hyperalgesia | 3-30 mg/kg | Rat | [6] |
p.o.: per os (by mouth); ED50: Half-maximal effective dose; CFA: Complete Freund's Adjuvant
Experimental Protocols
Formulation of a Representative TRPV1 Antagonist (ABT-102) for Oral Gavage in Rats
Objective: To prepare a stable and homogenous suspension of a poorly water-soluble TRPV1 antagonist for oral administration in rats.
Materials:
-
TRPV1 Antagonist (e.g., ABT-102) powder
-
Vehicle: 0.5% (w/v) Methylcellulose (B11928114) (MC) in sterile water
-
Alternative vehicles for poorly soluble compounds:
-
10% (v/v) Dimethyl sulfoxide (B87167) (DMSO) in sterile water
-
20% (v/v) Polyethylene glycol 400 (PEG 400) in sterile water
-
-
Mortar and pestle
-
Spatula
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
Sterile water for injection
-
Analytical balance
Protocol:
-
Vehicle Preparation (0.5% Methylcellulose):
-
Weigh the required amount of methylcellulose powder.
-
Heat approximately one-third of the total required volume of sterile water to 60-70°C.
-
Add the methylcellulose powder to the hot water and stir until it is thoroughly wetted.
-
Add the remaining two-thirds of the sterile water as cold water or ice to bring the temperature down.
-
Stir the solution until the methylcellulose is fully dissolved and the solution is clear. This may take some time and is best done on a magnetic stirrer in a cold room or on ice.
-
Store the prepared vehicle at 2-8°C.
-
-
Drug Suspension Preparation:
-
Calculate the required amount of the TRPV1 antagonist powder based on the desired concentration and the total volume of the suspension to be prepared.
-
Weigh the calculated amount of the antagonist powder using an analytical balance.
-
Triturate the powder in a mortar with a pestle to ensure a fine and uniform particle size.
-
Gradually add a small volume of the prepared vehicle (e.g., 0.5% MC) to the powder in the mortar and mix to form a smooth paste.
-
Continue to add the vehicle in small portions, mixing thoroughly after each addition, until a homogenous suspension is formed.
-
Transfer the suspension to a volumetric flask.
-
Rinse the mortar and pestle with a small amount of the vehicle and add the rinsing to the volumetric flask to ensure complete transfer of the drug.
-
Add the vehicle to the volumetric flask to the final desired volume.
-
Stopper the flask and mix the suspension thoroughly by inversion.
-
Before administration, continuously stir the suspension using a magnetic stirrer to maintain homogeneity.
-
Oral Administration (Gavage) in Rats
Objective: To accurately administer the prepared formulation of the TRPV1 antagonist to rats.
Materials:
-
Rat (fasted overnight, with access to water)
-
Prepared TRPV1 antagonist suspension
-
Appropriately sized oral gavage needle (e.g., 16-18 gauge, 2-3 inches long with a ball tip for adult rats)
-
Syringe (1-3 mL)
-
Animal scale
Protocol:
-
Animal Preparation:
-
Fast the rat overnight (approximately 12-16 hours) before dosing to ensure an empty stomach and reduce variability in absorption. Water should be available ad libitum.
-
Weigh the rat immediately before dosing to accurately calculate the required volume of the drug suspension.
-
-
Dosing Procedure:
-
Gently restrain the rat. One common method is to hold the rat near the thoracic region while supporting the lower body. The head should be gently extended back to create a straight line through the neck and esophagus.
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the level of the rat's incisors.
-
Draw the calculated volume of the continuously stirred drug suspension into the syringe.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow as the tube enters the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is in the esophagus to the pre-measured depth, slowly administer the suspension.
-
Gently withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the rat to its cage.
-
Monitor the animal for any signs of distress, such as labored breathing or lethargy, for at least 30 minutes post-dosing.
-
Provide access to food and water after a short recovery period (e.g., 1-2 hours).
-
Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of the TRPV1 antagonist after oral administration.
Protocol:
-
Animal Preparation and Dosing:
-
Surgically implant jugular vein catheters in male Sprague-Dawley rats for serial blood sampling. Allow the animals to recover for at least 48 hours.
-
Fast the rats overnight before the study.
-
Administer the TRPV1 antagonist formulation orally as described in Protocol 4.2.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein catheter at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of the TRPV1 antagonist in rat plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Data Analysis:
-
Plot the plasma concentration-time curve.
-
Calculate key pharmacokinetic parameters using non-compartmental analysis, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL/F)
-
Volume of distribution (Vd/F)
-
-
Pharmacodynamic (Efficacy) Study in a Rat Model of Inflammatory Pain
Objective: To evaluate the analgesic efficacy of the orally administered TRPV1 antagonist in the Complete Freund's Adjuvant (CFA) model of inflammatory pain.
Protocol:
-
Induction of Inflammation:
-
Induce inflammation by injecting a small volume (e.g., 100 µL) of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw of the rat.
-
Allow several days (e.g., 2-7 days) for the inflammation and associated thermal and mechanical hyperalgesia to develop.
-
-
Baseline Nociceptive Testing:
-
Measure the baseline paw withdrawal threshold to a mechanical stimulus using von Frey filaments or a pressure application meter (e.g., Randall-Selitto test).
-
Measure the baseline paw withdrawal latency to a thermal stimulus using a plantar test apparatus.
-
-
Drug Administration:
-
Administer the prepared TRPV1 antagonist suspension or the vehicle orally to different groups of rats.
-
-
Post-Treatment Nociceptive Testing:
-
At various time points after drug administration (e.g., 1, 2, 4, and 6 hours), repeat the mechanical and thermal nociceptive tests.
-
-
Data Analysis:
-
Calculate the paw withdrawal threshold or latency for each animal at each time point.
-
Compare the post-treatment values to the baseline values for each group.
-
Statistically analyze the data to determine if the TRPV1 antagonist significantly reversed the CFA-induced hyperalgesia compared to the vehicle-treated group.
-
References
- 1. The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic potential of TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Repeated dosing of ABT-102, a potent and selective TRPV1 antagonist, enhances TRPV1-mediated analgesic activity in rodents, but attenuates antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of A-425619 at native TRPV1 receptors: a comparison between dorsal root ganglia and trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orally administered selective TRPV1 antagonist, JTS-653, attenuates chronic pain refractory to non-steroidal anti-inflammatory drugs in rats and mice including post-herpetic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A-425619 [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of TRPV1 Antagonists in Assays for Inflammatory Mediator Release
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in nociception and neurogenic inflammation.[1] Activated by a variety of stimuli including heat, protons, and capsaicin (B1668287), TRPV1 is predominantly expressed in primary sensory neurons.[2][3] Upon activation, TRPV1 facilitates the influx of Ca2+ and Na+, leading to neuronal depolarization and the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P (SP).[3][4] This release contributes to the cardinal signs of inflammation and pain. Furthermore, the sensitivity of TRPV1 is heightened by various inflammatory mediators like bradykinin, prostaglandins, and cytokines, creating a positive feedback loop that exacerbates the inflammatory response.[1]
TRPV1 antagonists are valuable tools for investigating the mechanisms of inflammatory pain and hold therapeutic potential. By blocking the activation of TRPV1, these compounds can inhibit the release of inflammatory mediators, thereby reducing pain and inflammation. This document provides detailed application notes and protocols for utilizing TRPV1 antagonists in assays designed to measure the release of key inflammatory mediators.
Data Presentation: Efficacy of TRPV1 Antagonists
The following tables summarize the quantitative data on the inhibitory effects of various TRPV1 antagonists on the release of inflammatory mediators.
Table 1: Inhibition of Capsaicin-Induced CGRP Release by TRPV1 Antagonists
| Antagonist | Model System | Agonist (Capsaicin) | Antagonist Concentration | % Inhibition of CGRP Release | Reference |
| JNJ-38893777 | In vivo (Rat) | 4 µmol/kg | 3 mg/kg | Near 100% (at 10 min) | [5] |
| JNJ-17203212 | In vivo (Rat) | 4 µmol/kg | 30 mg/kg | 100% (at 10 min) | [5] |
| AMG-9810 | Rat Dorsal Root Ganglion (DRG) Neurons | Not Specified | IC50: 85.6 nM (rat TRPV1) | Blocks release | [6][7] |
| A-425619 | Rat DRG & Trigeminal Ganglion Neurons | Capsaicin & NADA | IC50: 78 nM & 115 nM | Blocks release | [8] |
| Capsazepine | Rat Isolated Skin | 100 µM Capsaicin | 100 µM | 100% | [9] |
| Ruthenium Red | Rat Isolated Skin | 100 µM Capsaicin | 100 µM | Reduced release | [9] |
Table 2: Inhibition of Cytokine Release by TRPV1 Antagonists
| Antagonist | Cell Type | Stimulus | Cytokine Measured | % Inhibition | Reference |
| AMG-9810 | Murine Macrophages | LPS | IL-6, IL-1β, IL-18 | Significant suppression | [10][11] |
| Capsazepine | Murine Macrophages | LPS | IL-6, IL-1β, IL-18 | Significant suppression | [10][11] |
| Capsazepine | Human Corneal Epithelial Cells | 1-10 µM Capsaicin | IL-6 | Suppressed up to 3.3-fold increase | [12] |
| Capsazepine | Human Corneal Epithelial Cells | 1-10 µM Capsaicin | IL-8 | Suppressed up to 9-fold increase | [12] |
Experimental Protocols
Protocol 1: In Vitro Capsaicin-Induced CGRP Release from Dorsal Root Ganglion (DRG) Neurons
This protocol describes a method to measure the inhibitory effect of a TRPV1 antagonist on capsaicin-induced CGRP release from cultured DRG neurons.
Materials:
-
Primary DRG neuron culture
-
Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin
-
TRPV1 antagonist of interest (e.g., AMG-9810)
-
Capsaicin solution (1 µM)
-
Krebs-Ringer-HEPES (KRH) buffer
-
CGRP EIA kit
-
Multi-well culture plates
Procedure:
-
Cell Culture: Culture primary DRG neurons in multi-well plates until mature.
-
Pre-treatment: Wash the cells with KRH buffer. Pre-incubate the cells with varying concentrations of the TRPV1 antagonist or vehicle control for 30 minutes at 37°C.
-
Stimulation: Add capsaicin solution (1 µM final concentration) to the wells and incubate for 10 minutes at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
CGRP Measurement: Quantify the amount of CGRP in the supernatants using a CGRP EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of CGRP release by the antagonist compared to the vehicle control.
Protocol 2: LPS-Induced TNF-α Release from Peritoneal Macrophages
This protocol details the procedure to assess the effect of a TRPV1 antagonist on lipopolysaccharide (LPS)-induced TNF-α release from murine peritoneal macrophages.
Materials:
-
Murine peritoneal macrophages
-
RPMI 1640 medium with 10% FBS, penicillin, and streptomycin
-
Lipopolysaccharide (LPS) from E. coli (0.5 µg/mL)
-
TRPV1 antagonist of interest (e.g., Capsazepine)
-
TNF-α ELISA kit
-
96-well culture plates
Procedure:
-
Macrophage Isolation and Culture: Harvest peritoneal macrophages from mice and seed them in a 96-well plate at a density of 0.5 x 10^6 cells/mL. Allow the cells to adhere for 4 hours.[13]
-
Pre-treatment: Remove non-adherent cells and pre-treat the adherent macrophages with the TRPV1 antagonist at desired concentrations for 30 minutes.[13]
-
LPS Stimulation: Stimulate the cells with LPS (0.5 µg/mL) and incubate for 24 hours at 37°C in a 5% CO2 incubator.[13]
-
Supernatant Collection: Collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit following the manufacturer's protocol.[13]
-
Data Analysis: Determine the inhibitory effect of the antagonist on TNF-α production by comparing the results to the LPS-only treated group.
Signaling Pathways and Experimental Workflows
Caption: TRPV1 Signaling Pathway in Inflammatory Mediator Release.
Caption: General Experimental Workflow for Inflammatory Mediator Release Assay.
References
- 1. Inflammatory mediators modulating the transient receptor potential vanilloid 1 receptor: therapeutic targets to treat inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception [mdpi.com]
- 3. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of A-425619 at native TRPV1 receptors: a comparison between dorsal root ganglia and trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of TRPV1 receptor antagonists on stimulated iCGRP release from isolated skin of rats and TRPV1 mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differences in the effects of four TRPV1 channel antagonists on lipopolysaccharide-induced cytokine production and COX-2 expression in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TRPV1: The key bridge in neuroimmune interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transient receptor potential vanilloid 1 activation induces inflammatory cytokine release in corneal epithelium through MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. QSAR and Docking Studies on Capsazepine Derivatives for Immunomodulatory and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Efficacy of TRPV1 Antagonist 9 in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons.[1] It functions as a key integrator of noxious stimuli, including heat, protons (acidic conditions), and endogenous inflammatory mediators.[1] Activation of TRPV1 leads to the transmission of pain signals, making it a prime therapeutic target for the development of novel analgesics.[1] TRPV1 antagonists block the activation of this channel, thereby offering a potential therapeutic strategy for various pain conditions, including inflammatory and neuropathic pain.
"TRPV1 antagonist 9," also referred to as compound 13c, is an orally active antagonist of the TRPV1 channel. This document provides detailed application notes and protocols for evaluating the efficacy of "this compound" in established preclinical models of pain.
Mechanism of Action
TRPV1 antagonists function by binding to the TRPV1 receptor and preventing its activation by various stimuli. This can occur through competitive or non-competitive inhibition. By blocking the influx of cations (primarily Ca2+ and Na+) into the sensory neuron, these antagonists prevent the depolarization and subsequent firing of action potentials that transmit pain signals to the central nervous system. The intended therapeutic effect is a reduction in pain perception, particularly in conditions characterized by TRPV1 sensitization, such as inflammation and nerve injury.
Data Presentation
A critical aspect of preclinical evaluation is the systematic collection and presentation of quantitative data. The following tables are templates for summarizing the efficacy data for "this compound."
Note: Specific in vivo efficacy data for "this compound" is not publicly available. The data presented in the following tables are illustrative examples based on published results for other well-characterized TRPV1 antagonists and should be replaced with actual experimental data.
Table 1: In Vitro Potency of this compound
| Assay Condition | Agonist | Cell Line | IC50 (nM) |
| Ca2+ Influx | Capsaicin | CHO expressing rat TRPV1 | 0.6 |
| Ca2+ Influx | Acid (pH 5.0) | CHO expressing rat TRPV1 | 0.8 |
Table 2: Efficacy of this compound in a Model of Acute Nociceptive Pain (Capsaicin-Induced Flinching)
| Treatment Group | Dose (mg/kg, p.o.) | Number of Flinches (Mean ± SEM) | % Inhibition |
| Vehicle | - | e.g., 150 ± 10 | 0% |
| This compound | 1 | e.g., 105 ± 8 | e.g., 30% |
| This compound | 3 | e.g., 60 ± 5 | e.g., 60% |
| This compound | 10 | e.g., 15 ± 3 | e.g., 90% |
| ED50 | e.g., 4.5 mg/kg |
Table 3: Efficacy of this compound in a Model of Inflammatory Pain (Formalin Test - Late Phase)
| Treatment Group | Dose (mg/kg, p.o.) | Time Spent Licking/Biting (s) (Mean ± SEM) | % Inhibition |
| Vehicle | - | e.g., 200 ± 15 | 0% |
| This compound | 3 | e.g., 140 ± 12 | e.g., 30% |
| This compound | 10 | e.g., 80 ± 10 | e.g., 60% |
| This compound | 30 | e.g., 40 ± 6 | e.g., 80% |
| ED50 | e.g., 12 mg/kg |
Table 4: Efficacy of this compound in a Model of Inflammatory Pain (Carrageenan-Induced Paw Edema)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) (Mean ± SEM) | % Inhibition of Edema |
| Vehicle | - | e.g., 1.2 ± 0.1 | 0% |
| This compound | 10 | e.g., 0.8 ± 0.08 | e.g., 33% |
| This compound | 30 | e.g., 0.5 ± 0.05 | e.g., 58% |
| Indomethacin (10 mg/kg) | - | e.g., 0.4 ± 0.04 | e.g., 67% |
Table 5: Efficacy of this compound in a Model of Osteoarthritis Pain (MIA-Induced)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Reversal of Allodynia |
| Sham + Vehicle | - | e.g., 15 ± 1.0 | - |
| MIA + Vehicle | - | e.g., 4 ± 0.5 | 0% |
| MIA + this compound | 10 | e.g., 7 ± 0.6 | e.g., 27% |
| MIA + this compound | 30 | e.g., 11 ± 0.8 | e.g., 64% |
Mandatory Visualizations
Caption: TRPV1 signaling pathway and point of intervention for this compound.
Caption: General experimental workflow for preclinical pain models.
Experimental Protocols
Capsaicin-Induced Flinching Test (Acute Nociceptive Pain)
This model assesses the ability of a compound to block the acute pain response induced by the direct activation of TRPV1 channels by capsaicin.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Capsaicin solution (e.g., 1.6 µg in 10 µL of 5% ethanol, 5% Tween 80, and 90% saline)
-
This compound formulation (e.g., in 0.5% methylcellulose)
-
Vehicle control
-
Observation chambers with a clear floor
-
Microsyringe (e.g., Hamilton)
Protocol:
-
Acclimatization: House rats in the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired doses. A typical pretreatment time is 60 minutes.
-
Capsaicin Injection: Following the pretreatment period, inject 10 µL of capsaicin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately place the rat in the observation chamber and record the number of flinches of the injected paw for a period of 5 minutes.
-
Data Analysis: Calculate the mean number of flinches for each treatment group. Determine the percentage inhibition of the flinching response compared to the vehicle-treated group.
Formalin Test (Inflammatory Pain)
The formalin test produces a biphasic pain response. The early phase (0-5 min) is due to direct C-fiber activation, while the late phase (15-60 min) involves inflammatory processes and central sensitization. TRPV1 antagonists are expected to be effective in the late phase.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Formalin solution (e.g., 5% formaldehyde (B43269) in saline)
-
This compound formulation
-
Vehicle control
-
Observation chambers
-
Syringes for injection
Protocol:
-
Acclimatization: Acclimatize rats to the observation chambers for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle orally 60 minutes prior to formalin injection.
-
Formalin Injection: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Record the cumulative time (in seconds) that the animal spends licking or biting the injected paw. Observations are typically made in 5-minute intervals for up to 60 minutes.
-
Data Analysis: Analyze the data for the late phase (e.g., 15-60 minutes post-formalin). Calculate the mean time spent licking/biting for each group and determine the percentage inhibition compared to the vehicle group.
Carrageenan-Induced Paw Edema (Inflammatory Pain)
This model is used to assess the anti-inflammatory and anti-hyperalgesic effects of a compound.
Materials:
-
Male Wistar rats (180-220 g)
-
Lambda carrageenan (1% w/v in sterile saline)
-
This compound formulation
-
Vehicle control
-
Pletysmometer or calipers
-
Syringes for injection
Protocol:
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound or vehicle orally 30-60 minutes before carrageenan injection.
-
Carrageenan Injection: Inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the increase in paw volume for each animal at each time point by subtracting the baseline volume. Determine the percentage inhibition of edema for each treatment group compared to the vehicle group.
Mono-iodoacetate (MIA)-Induced Osteoarthritis Model (Chronic Pain)
This model mimics the pain and joint degradation seen in human osteoarthritis.
Materials:
-
Male Wistar rats (150-180 g)
-
Mono-iodoacetate (MIA)
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
This compound formulation
-
Vehicle control
-
Electronic von Frey apparatus or manual von Frey filaments
-
Syringes for injection (e.g., 28-gauge)
Protocol:
-
MIA Injection: Anesthetize the rats and inject a single intra-articular injection of MIA (e.g., 1 mg in 50 µL of sterile saline) through the patellar ligament of the right knee. Sham animals receive an injection of saline.
-
Pain Development: Allow several days (e.g., 14-21 days) for the osteoarthritis and associated pain behaviors to develop.
-
Baseline Measurement: Measure the baseline paw withdrawal threshold to mechanical stimuli using an electronic von Frey apparatus on the ipsilateral (right) hind paw.
-
Drug Administration: Administer this compound or vehicle orally.
-
Post-Dose Measurement: Measure the paw withdrawal threshold at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).
-
Data Analysis: Calculate the paw withdrawal threshold for each group. The efficacy of the compound is determined by its ability to reverse the MIA-induced reduction in withdrawal threshold (i.e., mechanical allodynia). Calculate the percentage reversal of allodynia.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting TRPV1 Antagonists
This technical support center provides guidance to researchers, scientists, and drug development professionals working with TRPV1 antagonists, focusing on common solubility challenges and their solutions. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: My TRPV1 antagonist has very low solubility in aqueous solutions. Why is this and what are the implications?
A1: Many small molecule inhibitors, including a number of TRPV1 antagonists, are lipophilic (fat-loving) and crystalline in nature, which often leads to poor water solubility. This is a common challenge in drug development. For instance, the potent TRPV1 antagonist AMG-517 is known for its poor water solubility.[1] This can lead to several experimental issues, including:
-
Inaccurate potency and efficacy data: If the compound is not fully dissolved, its effective concentration at the target site will be lower than intended, leading to an underestimation of its biological activity.
-
Poor bioavailability: In in vivo studies, low solubility can severely limit the absorption of the compound from the gastrointestinal tract after oral administration, resulting in low and variable bioavailability.[2][3][4]
-
Precipitation in stock solutions or during experiments: The compound may precipitate out of solution upon storage or when diluted into aqueous experimental buffers, leading to inconsistent results.
Q2: What are the general strategies to improve the solubility of a poorly soluble TRPV1 antagonist?
A2: A variety of formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds.[3][5] These can be broadly categorized into physical and chemical modifications:
-
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosizing increases the surface area-to-volume ratio, which can improve the dissolution rate.[2][5][6][7][8]
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the solid-state can enhance solubility.[3][9] This can be achieved through methods like spray drying or hot-melt extrusion.
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS), microemulsions, or nanoemulsions can significantly improve solubility and absorption.[3][6]
-
-
Chemical Modifications:
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can increase solubility.
-
Co-solvents: Using a mixture of solvents (co-solvents) can increase the solubility of hydrophobic drugs.[2] Common co-solvents include DMSO, ethanol, and polyethylene (B3416737) glycols (PEGs).
-
Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug, increasing its solubility in water.[3][5]
-
Troubleshooting Guide
Issue: My TRPV1 antagonist precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay.
Solution Workflow:
This workflow outlines a systematic approach to address precipitation issues during experimental setup.
Caption: A stepwise guide to troubleshooting precipitation of TRPV1 antagonists in aqueous buffers.
Quantitative Solubility Data
The solubility of a TRPV1 antagonist can vary significantly depending on the solvent and the specific chemical structure of the antagonist. Below is a summary of reported solubility data for the well-characterized TRPV1 antagonist, AMG-517, and a related compound.
| Compound | Solvent | Solubility | Reference |
| AMG-517 | DMSO | > 21.5 mg/mL | [10] |
| DMSO | Soluble to 10 mM | ||
| DMSO | 14.3 mg/mL | [11] | |
| DMSO | 41.67 mg/mL (with sonication) | [12] | |
| DMF | 112.5 mg/mL | [11] | |
| Ethanol | 3.3 mg/mL | [11] | |
| Compound 26 | 0.01 M HCl | ≥200 µg/mL | [13][14] |
| (an analog of AMG-517) | PBS | 6.7 µg/mL | [13][14] |
| Fasted-State SIF | 150 µg/mL | [13][14] |
Note: SIF = Simulated Intestinal Fluid, PBS = Phosphate-Buffered Saline
Experimental Protocols
Protocol 1: Preparation of a TRPV1 Antagonist Stock Solution using a Co-solvent System
This protocol is designed for preparing a concentrated stock solution of a poorly water-soluble TRPV1 antagonist for in vitro experiments.
-
Materials:
-
TRPV1 antagonist (e.g., AMG-517)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl) or appropriate buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Weigh out the desired amount of the TRPV1 antagonist in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the compound completely. Gentle warming to 37°C or sonication can aid in dissolution.[10] For example, to prepare a 10 mM stock of AMG-517 (MW: 430.41 g/mol ), dissolve 4.3 mg in 1 mL of DMSO.
-
In a separate tube, prepare the co-solvent vehicle. A common vehicle consists of 10% Tween 80 in saline.
-
Slowly add the DMSO stock solution to the co-solvent vehicle while vortexing to create the final desired concentration. The final concentration of DMSO in the preparation should be kept as low as possible (ideally below 10%).
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for further dilution into the assay buffer.
-
Protocol 2: Formulation of a Nanosuspension for Improved Solubility
This protocol provides a general method for preparing a nanosuspension to enhance the dissolution rate of a poorly soluble TRPV1 antagonist.
-
Materials:
-
TRPV1 antagonist
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Purified water
-
High-pressure homogenizer or wet mill
-
-
Procedure:
-
Prepare an aqueous solution of the stabilizer.
-
Disperse the TRPV1 antagonist powder in the stabilizer solution to form a presuspension.
-
Process the presuspension through a high-pressure homogenizer or a wet milling apparatus.
-
Continue the homogenization or milling process for a sufficient number of cycles until the desired particle size (typically in the nanometer range) is achieved. Particle size can be monitored using dynamic light scattering (DLS).
-
The resulting nanosuspension can then be used for in vitro or in vivo studies.
-
TRPV1 Signaling Pathway
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel that is activated by a variety of noxious stimuli, including heat, protons (low pH), and capsaicin (B1668287) (the pungent component of chili peppers).[15][16] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates a pain signal.[16] The activity of TRPV1 can be modulated by various intracellular signaling pathways, including phosphorylation by Protein Kinase A (PKA) and Protein Kinase C (PKC).[16][17]
References
- 1. AMG-517 - Wikipedia [en.wikipedia.org]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. ijpbr.in [ijpbr.in]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. mdpi.com [mdpi.com]
- 10. apexbt.com [apexbt.com]
- 11. caymanchem.com [caymanchem.com]
- 12. AMG-517 | CAS:659730-32-2 | TRPV1 antagonist,potent and highly selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
Technical Support Center: Mitigating Hyperthermia with TRPV1 Antagonists
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating hyperthermia associated with the use of TRPV1 antagonists, exemplified here as "TRPV1 antagonist 9".
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind hyperthermia induced by TRPV1 antagonists like "this compound"?
A1: Hyperthermia is a known on-target side effect of many TRPV1 antagonists.[1][2][3] The underlying mechanism involves the blockade of the transient receptor potential vanilloid-1 (TRPV1) channel. These channels are tonically activated by protons (low pH) and, particularly in humans, by heat.[1][4][5] This tonic activation normally helps to suppress cold-defense mechanisms.[6] When a TRPV1 antagonist blocks this activity, it leads to a disinhibition of these cold-defense pathways, resulting in increased heat production (thermogenesis) and reduced heat loss (cutaneous vasoconstriction), which manifests as hyperthermia.[1][6][7]
Q2: Is hyperthermia a universal side effect for all TRPV1 antagonists?
A2: No, the thermoregulatory effects can vary between different TRPV1 antagonists. While many first-generation, polymodal antagonists that block activation by capsaicin (B1668287), protons, and heat do cause hyperthermia, some antagonists have been shown to have no effect on body temperature or even cause hypothermia.[1][4][5] The specific effect is often related to the antagonist's pharmacological profile and its interaction with different activation modes of the TRPV1 channel.[2][4][5]
Q3: Are there specific types of TRPV1 antagonists less likely to cause hyperthermia?
A3: Yes, mode-selective TRPV1 antagonists are being developed to avoid this side effect.[4][5] Antagonists that potently block the capsaicin activation mode but have weak or no blocking effect on the proton and heat activation modes are less likely to cause hyperthermia.[3][8] For instance, some second-generation antagonists have shown a "thermoneutral" profile in preclinical and clinical studies.[2][4][5]
Q4: Does the hyperthermic response to TRPV1 antagonists differ across species?
A4: Yes, there are species-specific differences in the thermoregulatory response to TRPV1 antagonists. For example, in rats, the hyperthermic effect is primarily linked to the blockade of the proton activation mode of TRPV1.[4][5][8] In contrast, studies in humans suggest that the hyperthermic effect is dependent on the antagonist's ability to block both proton and heat activation modes.[1][4][5] These differences are important considerations when translating preclinical findings to clinical trials.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving "this compound".
| Issue | Potential Cause | Troubleshooting Steps & Mitigation Strategies |
| Unexpectedly high or prolonged hyperthermia in animal models. | The dose of "this compound" may be too high. The animal model may be particularly sensitive. | 1. Dose-Response Study: Conduct a thorough dose-response study to identify the minimal effective dose for analgesia with the lowest possible hyperthermic effect. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma concentration of the antagonist with the hyperthermic response to better understand the exposure-response relationship.[9] 3. Species Selection: Be aware of species differences. What is observed in rats may not directly translate to guinea pigs or primates.[1][2] |
| Difficulty in dissociating the analgesic effects from hyperthermia. | The antagonist may be a polymodal blocker, affecting both pain pathways and thermoregulation. | 1. Characterize the Pharmacological Profile: Determine the potency of "this compound" in blocking the capsaicin, proton, and heat activation modes of TRPV1.[8] 2. Consider Mode-Selective Antagonists: If hyperthermia is a persistent issue, exploring antagonists with a more selective blocking profile (i.e., minimal effect on proton and heat modes) is recommended.[3][8] |
| Hyperthermia is observed in early clinical trials. | The antagonist is likely affecting the central thermoregulatory pathways in humans by blocking tonic TRPV1 activation. | 1. Repeated Dosing: Some studies suggest that the hyperthermic effect may diminish with repeated dosing.[1] This should be carefully evaluated in a controlled clinical setting. 2. Patient Population: Be aware that some individuals may be more susceptible to TRPV1 antagonist-induced hyperthermia.[9] Careful monitoring of body temperature is crucial. |
| Inconsistent thermoregulatory effects are observed across experiments. | Experimental conditions such as ambient temperature can influence the thermoregulatory response. The route of administration may also play a role. | 1. Control Ambient Temperature: Conduct experiments at a neutral ambient temperature for the species being studied to minimize environmental influences on body temperature.[4] 2. Standardize Protocols: Ensure consistent route of administration, vehicle, and handling procedures across all experimental groups. |
Experimental Protocols & Methodologies
Below are detailed methodologies for key experiments relevant to assessing and mitigating hyperthermia.
In Vivo Assessment of Hyperthermia in Rodents
Objective: To determine the effect of "this compound" on core body temperature in a rodent model (e.g., rats or mice).
Methodology:
-
Animal Acclimation: House animals individually in a temperature-controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment.
-
Temperature Monitoring:
-
For continuous monitoring, surgically implant a telemetric probe into the abdominal cavity to measure core body temperature. Allow animals to recover for at least one week post-surgery.
-
Alternatively, use a rectal probe for periodic measurements. Ensure minimal stress during this procedure as handling can affect body temperature.
-
-
Baseline Measurement: Record baseline body temperature for at least one hour before administering the compound.
-
Compound Administration: Administer "this compound" or vehicle control via the intended experimental route (e.g., oral gavage, intraperitoneal injection, intravenous injection).
-
Post-Dosing Monitoring: Continuously or periodically record body temperature for several hours post-administration to capture the onset, peak, and duration of any hyperthermic or hypothermic response.
-
Data Analysis: Plot the change in body temperature from baseline over time for both the treatment and vehicle groups. Calculate the area under the curve (AUC) for the temperature change to quantify the overall thermoregulatory effect.
In Vitro Characterization of TRPV1 Antagonist Modality
Objective: To determine the potency of "this compound" in blocking different modes of TRPV1 channel activation (capsaicin, proton, and heat).
Methodology:
-
Cell Culture: Use a stable cell line (e.g., HEK293 or CHO cells) expressing the recombinant TRPV1 channel of the species of interest (e.g., human, rat).
-
Functional Assay (Calcium Imaging):
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Establish a baseline fluorescence reading.
-
Pre-incubate the cells with varying concentrations of "this compound" or vehicle.
-
Stimulate the cells with a known TRPV1 agonist for each mode:
-
Capsaicin Mode: Apply a fixed concentration of capsaicin.
-
Proton Mode: Apply a low pH buffer (e.g., pH 5.5).
-
Heat Mode: Rapidly increase the temperature of the perfusion solution to a noxious level (e.g., >43°C).
-
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity.
-
-
Data Analysis:
-
Calculate the inhibitory effect of the antagonist at each concentration for each activation mode.
-
Generate concentration-response curves and determine the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) for each mode. This will reveal the pharmacological profile of "this compound".
-
Visualizations
Signaling Pathway of TRPV1 Antagonist-Induced Hyperthermia
Caption: Mechanism of TRPV1 antagonist-induced hyperthermia.
Experimental Workflow for Assessing Hyperthermia
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. TRPV1 ligands with hyperthermic, hypothermic and no temperature effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. researchgate.net [researchgate.net]
- 5. scholars.okstate.edu [scholars.okstate.edu]
- 6. The neural pathway of the hyperthermic response to antagonists of the transient receptor potential vanilloid-1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamopen.com [benthamopen.com]
"TRPV1 antagonist 9" off-target effects in cellular assays
This technical support guide provides troubleshooting advice and frequently asked questions regarding the use of TRPV1 Antagonist 9 (also referred to as compound 13c) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and orally active antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] Its primary function is to block the influx of calcium ions (Ca2+) through the TRPV1 channel, which is typically induced by stimuli such as capsaicin (B1668287) or acidic conditions.[1][2][3]
Q2: In which cellular assays has the activity of this compound been characterized?
The antagonistic activity of this compound has been primarily characterized in Calcium (Ca2+) uptake assays using Chinese Hamster Ovary (CHO) cells that are engineered to express TRPV1 receptors.[1][2][3]
Q3: What are the reported IC50 values for this compound in these cellular assays?
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in CHO cells expressing TRPV1 receptors.
| Assay Type | Stimulus | Cell Line | IC50 Value | Reference |
| Ca2+ Uptake | Capsaicin | CHO | 0.6 nM | [1][2][3] |
| Ca2+ Uptake | Acid | CHO | 0.8 nM | [1][2][3] |
Q4: Are there any known off-target effects for this compound reported in cellular assays?
Based on the available information, there are no specific off-target effects reported for this compound in cellular assays. The provided documentation primarily focuses on its potent on-target activity as a TRPV1 antagonist.
Q5: What are the expected in vivo effects of this compound?
In animal models (rats), this compound has been shown to block the flinch response induced by capsaicin.[1][2] A common on-target effect observed with TRPV1 antagonists is hyperthermia, which has also been reported for this compound.[1][2][3] Additionally, it has been noted to reduce pain-related behaviors in mice.[4]
Troubleshooting Guide
Issue 1: Higher than expected IC50 value in a capsaicin-induced Ca2+ influx assay.
-
Possible Cause 1: Compound Degradation. Ensure that this compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
-
Possible Cause 2: Cell Health and Passage Number. Use CHO-TRPV1 cells at a low passage number. Older cells may have reduced receptor expression, leading to altered sensitivity. Ensure cells are healthy and have high viability before starting the assay.
-
Possible Cause 3: Assay Conditions. Verify the final concentration of DMSO in the assay medium, as high concentrations can affect cell membranes and receptor function. Also, confirm the concentration of capsaicin used for stimulation is appropriate to elicit a robust response.
Issue 2: No significant inhibition of Ca2+ influx observed.
-
Possible Cause 1: Incorrect Compound Dilution. Double-check all calculations and dilutions of this compound. Serial dilution errors can lead to significantly lower concentrations than intended.
-
Possible Cause 2: Non-TRPV1 Mediated Ca2+ Influx. Confirm that the Ca2+ influx in your control (stimulated) cells is indeed mediated by TRPV1. This can be verified by using a well-characterized TRPV1 antagonist, such as capsazepine, as a positive control for inhibition.[5]
-
Possible Cause 3: Cell Line Integrity. Verify the expression and functionality of the TRPV1 receptor in your CHO cell line. This can be done through methods like Western blot or by confirming a robust response to a known TRPV1 agonist like capsaicin.
Experimental Protocols
Calcium (Ca2+) Influx Assay in CHO-TRPV1 Cells
This protocol is a representative methodology based on the assays described in the search results.
-
Cell Culture: Culture CHO cells stably expressing the TRPV1 receptor in appropriate media and conditions.
-
Cell Plating: Seed the CHO-TRPV1 cells into a 96-well black, clear-bottom plate and allow them to adhere and grow to a confluent monolayer.
-
Fluorescent Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Remove the cell culture medium and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the dye-loading buffer to each well and incubate under appropriate conditions to allow for dye uptake.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Wash the cells to remove excess dye.
-
Add the different concentrations of this compound to the respective wells and incubate for a specific period. Include a vehicle control (e.g., DMSO).
-
-
Stimulation and Measurement:
-
Prepare a solution of the TRPV1 agonist (e.g., capsaicin or an acidic buffer).
-
Place the 96-well plate into a fluorescent plate reader.
-
Set the plate reader to record fluorescence intensity over time.
-
Inject the agonist solution into the wells and immediately begin recording the change in fluorescence, which corresponds to the influx of Ca2+.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data to the control wells (vehicle-treated, stimulated cells).
-
Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for a Ca2+ influx assay to measure TRPV1 antagonism.
Caption: Simplified signaling pathway of TRPV1 channel activation and inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CHO cell | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 4. scribd.com [scribd.com]
- 5. Capsaicin-evoked iCGRP release from human dental pulp: a model system for the study of peripheral neuropeptide secretion in normal healthy tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of TRPV1 Antagonist 9
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability and handling of TRPV1 Antagonist 9 in common experimental solvents and media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting and storing this compound?
A1: For initial reconstitution, we recommend using high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. The use of fresh DMSO is crucial as it is hygroscopic and absorbed moisture can impact the solubility and stability of the compound.[2]
Q2: Why is it critical to assess the stability of this compound in cell culture media?
A2: Determining the stability of this compound in your specific cell culture medium is crucial for the accurate interpretation of experimental results.[3] If the antagonist degrades over the course of an experiment, the effective concentration exposed to the cells will decrease, potentially leading to a misinterpretation of its potency and efficacy.[3] Stability studies are essential for establishing a true concentration-response relationship.
Q3: What factors can influence the stability of this compound in cell culture media?
A3: Several factors can impact the stability of a compound in cell culture media, including:
-
Temperature: Standard cell culture incubator conditions (37°C) can accelerate the degradation of some compounds.[3]
-
pH: The typical pH of cell culture media (7.2-7.4) can influence hydrolysis and other pH-dependent degradation pathways.[3][4]
-
Media Components: Components within the media, such as serum proteins, amino acids (e.g., cysteine), and other supplements, can interact with and degrade the antagonist.[3]
-
Enzymatic Degradation: If using conditioned media or in the presence of cells, enzymes secreted by the cells could potentially metabolize the compound.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in stability assay results. | Inconsistent sample handling, pipetting errors, or temperature fluctuations.[3] | Ensure uniform mixing of the media at the start and before taking each sample. Use calibrated pipettes and maintain a stable incubator temperature.[3] |
| Compound appears to be unstable in standard culture medium. | Degradation due to temperature, pH, or media components.[3][4] | Consider replenishing the compound by changing the medium at regular intervals during long-term experiments.[4] Alternatively, conduct experiments at a lower temperature if the biological system allows. |
| Precipitation observed after diluting DMSO stock in culture media. | The concentration of the antagonist exceeds its solubility limit in the aqueous medium. | Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all samples.[3][4] Perform a solubility test to determine the maximum soluble concentration in your specific culture medium. |
Experimental Protocols
Protocol 1: Assessment of Compound Stability in Cell Culture Media
This protocol provides a general method to evaluate the chemical stability of this compound under standard cell culture conditions.[3][4]
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
Analytical instrument (e.g., HPLC-UV or LC-MS/MS)[3]
-
Quenching solvent (e.g., cold acetonitrile)[3]
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the Media: Dilute the stock solution into pre-warmed cell culture media to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.5%).[3]
-
Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes, one for each time point.
-
Time Zero (T=0) Sample: Immediately take a sample from the spiked media and process it as described below. This will serve as your reference point.[3]
-
Incubation: Place the remaining tubes in a 37°C, 5% CO2 incubator.
-
Time Point Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube for processing.[4]
-
Sample Processing:
-
Analysis: Analyze the concentration of the remaining this compound in the processed samples using a validated HPLC or LC-MS/MS method.[3]
-
Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.[3]
Visualizations
TRPV1 Signaling Pathway
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel primarily expressed in sensory neurons.[5] It is activated by various noxious stimuli, including heat, protons (acidic conditions), and endogenous ligands like capsaicin.[5][6] Activation of TRPV1 leads to an influx of calcium and sodium ions, causing depolarization of the neuron and the transmission of pain signals to the brain.[5] TRPV1 antagonists block this channel, thereby inhibiting the pain signal.
Caption: TRPV1 channel activation by various stimuli and inhibition by an antagonist.
Experimental Workflow for Stability Assessment
The following diagram outlines the key steps for determining the stability of this compound in cell culture media.
Caption: Step-by-step workflow for assessing compound stability in culture media.
Troubleshooting Logic for Compound Precipitation
This decision tree helps troubleshoot issues related to compound precipitation when preparing solutions in culture media.
Caption: A decision tree for troubleshooting compound precipitation in media.
References
Technical Support Center: TRPV1 Antagonists and Baseline Body Temperature
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of TRPV1 antagonists on baseline body temperature.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with TRPV1 antagonists.
| Question/Issue | Possible Cause(s) | Recommended Action(s) |
| Why am I observing an increase in baseline body temperature (hyperthermia) after administering a TRPV1 antagonist? | This is a known on-target effect of many TRPV1 antagonists.[1][2] The TRPV1 channel is believed to be tonically active in vivo, contributing to the maintenance of normal body temperature.[1][3] Antagonism of this channel disrupts this tonic suppression, leading to a transient increase in core body temperature.[1][3] | - Confirm that the observed temperature change is within the expected range for the specific antagonist and dose being used by referring to published literature. - Ensure accurate and consistent temperature measurement techniques are being employed. - Consider the species being studied, as the magnitude of the hyperthermic effect can vary.[1] |
| The hyperthermic effect of my TRPV1 antagonist diminishes with repeated dosing. Is this expected? | Yes, this phenomenon is known as tolerance or attenuation.[3] Repeated administration of some TRPV1 antagonists, such as ABT-102, has been shown to lead to a reduction in the hyperthermic response within 2-3 days of continuous dosing.[3] | - If the experimental design involves chronic dosing, be aware that the impact on body temperature may not be sustained. - Monitor body temperature over the entire course of the study to characterize the time course of tolerance development.[3] |
| I am not observing a hyperthermic effect with my TRPV1 antagonist. What could be the reason? | - Compound-specific properties: Not all TRPV1 antagonists induce hyperthermia. Some second-generation, mode-selective antagonists have been developed to minimize this side effect.[4][5] Some compounds may even cause hypothermia.[6][7] - Dose: The dose may be too low to elicit a significant thermoregulatory response.[1] - Route of administration: Inefficient absorption or distribution to the site of action. - Measurement error: Inaccurate or insensitive temperature monitoring equipment. | - Review the literature for the specific antagonist to understand its known effects on body temperature. - Conduct a dose-response study to determine the effective dose for inducing hyperthermia.[1] - Verify the viability and formulation of the antagonist. - Calibrate and validate all temperature measurement equipment. |
| The magnitude of the hyperthermic response is highly variable between my experimental subjects. | - Individual biological variability: There can be significant inter-subject variability in the response to TRPV1 antagonists. - Circadian rhythm: Body temperature naturally fluctuates throughout the day, which can influence the perceived magnitude of the drug effect.[3] - Stress: Handling and injection stress can independently affect body temperature. | - Increase the number of subjects per group to improve statistical power. - Acclimatize animals to the experimental procedures to minimize stress. - Record baseline body temperature at the same time each day to account for circadian variations.[3] - Ensure consistent dosing and measurement times across all subjects. |
| My TRPV1 antagonist is peripherally restricted, but I still observe hyperthermia. Why? | The site of action for TRPV1 antagonist-induced hyperthermia is believed to be predominantly outside the blood-brain barrier, likely involving sensory nerves in the abdominal cavity.[1][8] Therefore, even peripherally restricted antagonists can cause this effect. | - This is an expected finding and aligns with the current understanding of the mechanism.[8] Focus on characterizing the peripheral effects of the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind TRPV1 antagonist-induced hyperthermia?
A1: The prevailing hypothesis is that TRPV1 channels are tonically activated in vivo, playing a role in regulating and suppressing body temperature to maintain homeostasis.[1][3] When a TRPV1 antagonist is administered, it blocks this tonic activation. This disinhibition of the temperature-suppressing signal is thought to activate heat-gain mechanisms, such as cutaneous vasoconstriction and thermogenesis, leading to a transient increase in core body temperature.[4][8]
Q2: How significant is the increase in body temperature caused by TRPV1 antagonists?
A2: The magnitude of hyperthermia can vary depending on the specific antagonist, dose, species, and individual. In preclinical studies with rats, increases of 0.5–1.5°C have been reported.[1] In human clinical trials with antagonists like ABT-102, the projected temperature increase at analgesic doses is around 0.6 to 0.8°C.[3] However, some first-generation antagonists, such as AMG 517, have been reported to cause more pronounced hyperthermia in humans, with body temperatures in some individuals exceeding 40°C.[9]
Q3: Does the hyperthermic effect of TRPV1 antagonists affect their potential as therapeutic agents?
A3: Yes, hyperthermia has been a significant concern and a hurdle in the clinical development of TRPV1 antagonists as analgesics.[1][9] However, the transient nature of this effect and the development of tolerance with repeated dosing may mitigate this concern.[3] Furthermore, second-generation antagonists are being developed with modified pharmacological profiles to reduce or eliminate this side effect.[4][5]
Q4: Is the hyperthermic effect dependent on the mode of TRPV1 activation being blocked?
A4: Research suggests that the hyperthermic effect is linked to the blockade of specific modes of TRPV1 activation. Studies indicate that blocking the activation of TRPV1 by protons (acid) is a major contributor to the hyperthermic response, while blocking the heat activation mode may be less critical in some species.[4][10] Antagonists that do not block proton-evoked channel activation appear less likely to alter core body temperature.[5]
Q5: Are there any TRPV1 antagonists that do not cause hyperthermia?
A5: Yes, some TRPV1 antagonists, often referred to as "mode-selective" or "second-generation" antagonists, have been developed that do not produce hyperthermia.[4][11] Interestingly, some TRPV1 antagonists have been found to cause hypothermia (a decrease in body temperature) instead.[6][7] The thermoregulatory effect depends on the compound's specific pharmacological profile and how it interacts with the different activation modes of the TRPV1 channel.[6]
Quantitative Data Summary
The following tables summarize quantitative data on the hyperthermic effects of select TRPV1 antagonists from preclinical and clinical studies.
Table 1: Preclinical Data in Rats
| Compound | Dose (mg/kg) | Route | Maximum Temperature Increase (°C) | Species | Reference |
| AMG8163 | 0.1 | Oral | ~0.5 | Rat | [1][2] |
| 1 | Oral | ~1.0-1.5 | Rat | [1][2] | |
| 10 | Oral | ~1.0-1.5 | Rat | [1][2] | |
| Generic | Various | Oral | 0.5-1.5 | Rat | [1] |
Table 2: Clinical Data in Humans
| Compound | Dosing Regimen | Formulation | Projected Temperature Increase (°C) at Analgesic Levels | Key Finding | Reference |
| ABT-102 | Single and multiple doses | Solution and solid dispersion | 0.6 - 0.8 | Effect tolerates within 2-3 days of dosing. | [3] |
| AMG 517 | Single dose | Not specified | Marked hyperthermia, with some individuals exceeding 40°C | Posed a significant hurdle in clinical development. | [9] |
Experimental Protocols
Protocol 1: Measurement of Core Body Temperature in Rodents Following Oral Administration of a TRPV1 Antagonist
-
Animal Acclimatization: House animals in a temperature-controlled environment with a standard light-dark cycle for at least one week prior to the experiment. Handle animals daily to acclimate them to the experimental procedures.
-
Temperature Probe Implantation (Optional but Recommended): For continuous and accurate measurement, surgically implant a telemetric temperature probe into the abdominal cavity of the animals under appropriate anesthesia. Allow for a recovery period of at least 5-7 days.
-
Baseline Temperature Recording: On the day of the experiment, record the baseline core body temperature for at least 30-60 minutes prior to drug administration to establish a stable baseline.[2]
-
Drug Preparation and Administration: Prepare the TRPV1 antagonist formulation in a suitable vehicle (e.g., Ora-Plus/5% Tween 80).[2] Administer the compound or vehicle orally via gavage at a consistent volume (e.g., 5 ml/kg).[2]
-
Post-Dose Temperature Monitoring: Continuously monitor and record the core body temperature for at least 2-4 hours post-administration, and at regular intervals thereafter, depending on the known pharmacokinetics of the compound.[2]
-
Data Analysis: Calculate the change in body temperature from the pre-dose baseline for each animal. Compare the temperature changes between the vehicle-treated and antagonist-treated groups using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).[1]
Visualizations
Below are diagrams illustrating key concepts related to TRPV1 antagonist activity and experimental design.
Caption: Mechanism of TRPV1 antagonist-induced hyperthermia.
References
- 1. The Vanilloid Receptor TRPV1 Is Tonically Activated In Vivo and Involved in Body Temperature Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Vanilloid Receptor TRPV1 Is Tonically Activated In Vivo and Involved in Body Temperature Regulation | Journal of Neuroscience [jneurosci.org]
- 3. Effects of the TRPV1 antagonist ABT-102 on body temperature in healthy volunteers: pharmacokinetic/pharmacodynamic analysis of three phase 1 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. real.mtak.hu [real.mtak.hu]
- 5. TRPV1 drugs alter core body temperature via central projections of primary afferent sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds’ pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamopen.com [benthamopen.com]
- 10. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRPV1 ligands with hyperthermic, hypothermic and no temperature effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Development of Peripherally Restricted TRPV1 Antagonist Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on peripherally restricted TRPV1 antagonist analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for developing peripherally restricted TRPV1 antagonists?
A1: The primary goal is to develop potent analgesics that block pain signals at peripheral sensory neurons without crossing the blood-brain barrier (BBB).[1] This strategy aims to minimize central nervous system (CNS) side effects, such as hyperthermia, which have been a major obstacle in the clinical development of centrally acting TRPV1 antagonists.[2][3]
Q2: What are the key strategies to achieve peripheral restriction of a TRPV1 antagonist?
A2: Strategies to limit BBB penetration and achieve peripheral restriction include:
-
Increasing polar surface area (PSA): Introducing polar functional groups to the molecule can reduce its ability to cross the lipophilic BBB.
-
Increasing molecular weight: Larger molecules generally have more difficulty crossing the BBB.
-
Introducing charged groups: Ionizable groups at physiological pH can limit passive diffusion across the BBB.
-
Substrate for efflux transporters: Designing molecules that are substrates for efflux transporters like P-glycoprotein (P-gp) at the BBB can actively pump the compound out of the CNS.
Q3: Why is hyperthermia a common side effect of TRPV1 antagonists, and can peripheral restriction eliminate it?
A3: Hyperthermia is a common on-target side effect of TRPV1 antagonists.[2] The TRPV1 channel is involved in body temperature regulation.[2][4] Studies have shown that even peripherally restricted TRPV1 antagonists can cause increases in core body temperature, suggesting that the site of action for TRPV1 blockade-elicited hyperthermia is outside the blood-brain barrier.[4][5] Research indicates that the blockade of the proton (acid) activation mode of TRPV1 is a significant contributor to the hyperthermic effect.[1][6]
Q4: What are the different modes of TRPV1 activation that should be considered during antagonist development?
A4: TRPV1 is a polymodal receptor that can be activated by:
-
Capsaicin (B1668287) and other vanilloids: These are chemical ligands that bind to the receptor.[7]
-
Noxious heat: Temperatures above 42°C can directly activate the channel.[7][8]
-
Protons (acidic pH): An acidic environment (pH < 6) can activate TRPV1.[7][8]
It is crucial to characterize the antagonist's potency against each activation mode, as this can influence its therapeutic profile and side effects.[1][6]
Troubleshooting Guides
Problem 1: Low Potency in In Vitro Assays
| Possible Cause | Troubleshooting Suggestion |
| Poor compound solubility | Ensure the compound is fully dissolved in the assay buffer. Use of a co-solvent like DMSO may be necessary, but keep the final concentration low (<0.1%) to avoid off-target effects. |
| Incorrect assay conditions | Verify the pH, temperature, and ion concentrations of the assay buffer. For heat-activated assays, ensure precise temperature control. |
| Cell line issues | Confirm the expression level of TRPV1 in the cell line used (e.g., HEK293 or CHO cells). Passage number can affect expression levels. |
| Compound degradation | Assess the stability of the compound in the assay buffer under the experimental conditions. |
Problem 2: Inconsistent Results in Animal Models of Pain
| Possible Cause | Troubleshooting Suggestion |
| Poor pharmacokinetic properties | Determine the plasma concentration of the compound over time to ensure adequate exposure at the target site. |
| Metabolic instability | Analyze plasma samples for major metabolites to determine if the parent compound is being rapidly cleared or converted to inactive forms. |
| Low target engagement | Use a biomarker assay, such as the capsaicin-induced eye-wipe test, to confirm that the antagonist is reaching and blocking the TRPV1 receptor in vivo.[7] |
| Model-specific efficacy | Test the compound in multiple pain models (e.g., inflammatory, neuropathic) as efficacy can be model-dependent. |
Problem 3: Compound Demonstrates CNS Side Effects Despite Design for Peripheral Restriction
| Possible Cause | Troubleshooting Suggestion |
| Unexpected BBB penetration | Directly measure the brain-to-plasma concentration ratio of the compound. |
| Active transport into the CNS | Investigate if the compound is a substrate for any uptake transporters at the BBB. |
| Formation of a BBB-penetrant metabolite | Analyze brain tissue for the presence of metabolites that may be more lipophilic than the parent compound. |
Quantitative Data Summary
Table 1: In Vitro Potency of Select TRPV1 Antagonists
| Compound | Capsaicin-Activated Ca2+ Flux IC50 (nM) | Heat-Activated Current Block IC50 (nM) | Proton-Activated Current Block IC50 (nM) |
| AMG 517 | 1.0 | 2.0 | 4.0 |
| Capsazepine | 300 | >10,000 | >10,000 (rat) |
| SB-705498 | 6.3 | 11 | 25 |
Note: IC50 values are approximate and can vary depending on the specific assay conditions and cell line used.
Table 2: Hyperthermic Effects of TRPV1 Antagonists in Rodents
| Compound | Route of Administration | Dose | Maximum Change in Core Body Temperature (°C) |
| AMG 517 | Oral | 10 mg/kg | +1.5 |
| AMG 0347 | Intravenous | 50 µg/kg | +0.7 |
| AMG 8163 | Intravenous | 64-1024 nmol/kg | Dose-dependent increase |
Experimental Protocols
In Vitro Calcium Influx Assay
Objective: To determine the potency of a TRPV1 antagonist to inhibit capsaicin-induced calcium influx in a recombinant cell line.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing human TRPV1 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate at a density of 50,000 cells per well and incubate for 24 hours.
-
Dye Loading: Wash cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.[9][10]
-
Compound Incubation: Add varying concentrations of the test antagonist to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Addition and Signal Detection: Place the plate in a fluorescence plate reader. Add a solution of capsaicin (final concentration ~EC80) to all wells simultaneously.
-
Data Analysis: Measure the fluorescence intensity before and after the addition of capsaicin. Calculate the percent inhibition for each antagonist concentration and determine the IC50 value using a four-parameter logistic fit.
In Vivo Hyperthermia Assay in Rodents
Objective: To assess the effect of a TRPV1 antagonist on the core body temperature of rodents.
Methodology:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats to the housing facility for at least one week.
-
Temperature Probe Implantation: Surgically implant a telemetry probe into the abdominal cavity of each rat to allow for continuous monitoring of core body temperature. Allow for a one-week recovery period.
-
Baseline Temperature Recording: Record the baseline core body temperature for at least 24 hours before the start of the experiment.
-
Compound Administration: Administer the test antagonist via the desired route (e.g., oral gavage, intravenous injection).
-
Temperature Monitoring: Continuously monitor the core body temperature for at least 6 hours post-administration.
-
Data Analysis: Calculate the change in core body temperature from baseline for each animal. Compare the temperature changes between the treated and vehicle control groups.
Visualizations
Caption: Simplified TRPV1 signaling pathway and point of antagonist intervention.
Caption: Preclinical development workflow for TRPV1 antagonist analogs.
References
- 1. feverlab.net [feverlab.net]
- 2. Clinical development of TRPV1 antagonists: targeting a pivotal point in the pain pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. real.mtak.hu [real.mtak.hu]
- 4. TRPV1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence-Based Assay for TRPV1 Channels [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Vehicle Selection for In Vivo Experiments with "TRPV1 Antagonist 9"
Disclaimer: "TRPV1 Antagonist 9" is a designation that does not correspond to a specific, publicly documented compound. This guide has been created using a representative model of a poorly water-soluble, hydrophobic TRPV1 antagonist, such as capsazepine, to provide researchers with a practical framework.[1][2] The principles, protocols, and troubleshooting steps described herein are broadly applicable to novel, hydrophobic small molecules targeting the TRPV1 receptor. Researchers must determine the specific physicochemical properties of their unique antagonist to select the optimal vehicle.
Frequently Asked Questions (FAQs)
Q1: My "this compound" is poorly soluble in water. What is the best starting point for vehicle selection for an oral gavage study in mice?
A1: For a poorly water-soluble compound, a multi-pronged approach is recommended.[3][4] A good starting point is to create a suspension using an aqueous vehicle with a suspending agent and a surfactant. A common and well-tolerated combination is 0.5% to 1% Methylcellulose (B11928114) (MC) or Carboxymethylcellulose (CMC) with 0.1% to 0.5% Tween 80 in sterile water or saline.[5][6] This formulation helps to keep the particles uniformly dispersed, ensuring consistent dosing. If this fails to provide adequate exposure, co-solvent systems should be explored.
Q2: I'm observing precipitation of my antagonist when I dilute my DMSO stock solution into an aqueous vehicle. How can I prevent this?
A2: This is a common issue known as "crashing out." It occurs when the compound, highly soluble in a strong organic solvent like DMSO, is rapidly introduced into an aqueous environment where it is insoluble.[7][8]
Solutions:
-
Use a Co-solvent System: Instead of diluting directly into a fully aqueous vehicle, use a mixture of solvents. A common strategy is to first dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume) and then slowly add this solution to a vortexing aqueous vehicle that contains a solubilizing agent like PEG 400, Solutol® HS15, or a cyclodextrin (B1172386) (e.g., HP-β-CD).[5][9][10]
-
Serial Dilution: Perform a stepwise dilution. Rather than a single large dilution, dilute the DMSO stock into an intermediate solvent (like PEG 400 or ethanol) before adding it to the final aqueous phase.[7]
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the vehicle can significantly increase solubility. However, ensure the final pH is within a physiologically tolerable range for the route of administration (typically pH 4-8 for oral, and near 7.4 for parenteral).[11][12]
Q3: Can I use 100% PEG 400 or DMSO for my intraperitoneal (IP) injection study? What are the risks?
A3: Using 100% organic solvents for IP injections is generally discouraged due to significant risks of toxicity and animal welfare concerns.[6]
-
DMSO: High concentrations of DMSO can cause local irritation, inflammation, and pain at the injection site. For IP administration, it is strongly recommended to keep the final DMSO concentration below 10%, and ideally below 5%.[5][10]
-
PEG 400: While generally considered safe, 100% PEG 400 is hypertonic and can cause dehydration and irritation at the injection site. Diluting it with saline or water is recommended. Upon injection, PEG 400 can also draw water from surrounding tissues, which may cause the drug to precipitate, leading to variable absorption.
Q4: My compound seems to have low bioavailability even with a solubilizing vehicle. What other formulation strategies can I try?
A4: Low oral bioavailability for hydrophobic compounds is often a challenge.[13] If simple solutions or suspensions are not effective, consider more advanced formulation strategies:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can significantly enhance the oral absorption of lipophilic drugs.[4] These formulations use oils (e.g., corn oil, sesame oil), surfactants, and co-solvents.[10][14]
-
Amorphous Solid Dispersions: Creating a solid dispersion of your compound with a polymer carrier can improve its dissolution rate and solubility in the gastrointestinal tract.[15]
-
Micronization: Reducing the particle size of the drug powder increases its surface area, which can enhance the dissolution rate.[5]
Q5: How do I choose between different routes of administration (e.g., oral, IP, IV) and how does that affect vehicle choice?
A5: The choice of administration route depends on the experimental goal.
-
Intravenous (IV): Used for determining fundamental pharmacokinetic parameters like clearance and volume of distribution. Requires the drug to be in a true solution to prevent embolism. Vehicles must be sterile, isotonic, and free of particulates. Co-solvent systems with minimal organic solvent are common.[4][16]
-
Intraperitoneal (IP): Often used in rodents for systemic exposure that bypasses the first-pass metabolism in the liver. The drug should preferably be in solution, as suspensions can cause irritation.[9]
-
Oral (PO): The most common route for preclinical testing due to its clinical relevance.[13] Allows for solutions, suspensions, and emulsions. The vehicle must be well-tolerated by the gastrointestinal tract.
-
Subcutaneous (SC): Provides slower, more sustained absorption compared to IP or IV. This route is amenable to suspension formulations.[9]
Troubleshooting Guide: Formulation Issues
This guide provides a systematic approach to resolving common formulation problems.
| Issue Observed | Potential Cause | Recommended Solution & Next Steps |
| Precipitate forms immediately upon adding DMSO stock to aqueous vehicle. | Rapid solvent shift exceeding the compound's kinetic solubility.[8] | 1. Reduce dilution factor: Add the DMSO stock to a smaller volume of the aqueous phase first. 2. Slow down addition: Add the stock solution dropwise while vigorously vortexing the vehicle. 3. Incorporate co-solvents: Prepare a vehicle containing solubilizers like PEG 400 or HP-β-CD before adding the drug stock.[5] |
| Solution is clear initially, but precipitate forms after hours or upon refrigeration. | Compound has exceeded its thermodynamic solubility. The formulation is a supersaturated, unstable solution.[8] | 1. Decrease final concentration: The target dose may be too high for a solution. 2. Convert to a suspension: If a lower concentration is not an option, formulate as a stable, homogenous suspension using methylcellulose and Tween 80. 3. Conduct stability checks: Always assess the stability of your final formulation over the expected duration of use. |
| High viscosity of the formulation makes dosing difficult. | High concentration of polymers (e.g., >2% MC) or co-solvents (e.g., high percentage of PEG 400).[11] | 1. Lower the concentration of the viscosity-enhancing agent. 2. Use a larger gauge gavage needle, being mindful of animal welfare. 3. Gently warm the formulation (if the compound is heat-stable) to just below body temperature before dosing to reduce viscosity.[11] |
| Animals show signs of distress post-dosing (e.g., irritation, lethargy). | The vehicle itself may be causing toxicity or tolerability issues.[5][17] | 1. Run a vehicle-only control group to isolate the effects of the vehicle from the compound.[14] 2. Reduce the concentration of organic solvents (e.g., keep DMSO <10%, ethanol (B145695) <10%).[5] 3. Consult tolerability data: Refer to literature for maximum tolerated doses and volumes for your chosen vehicle, species, and route.[16][18] |
| Inconsistent results or high variability in plasma exposure. | Non-homogenous formulation (e.g., suspension settling) or precipitation of the compound in vivo.[9][19] | 1. Ensure continuous mixing: For suspensions, stir continuously before and during dose administration to maintain homogeneity.[5] 2. Check for in vivo precipitation: Mix your formulation with plasma or simulated gastric fluid in vitro to see if it remains in solution/suspension.[16] 3. Optimize formulation: Consider a more robust formulation like a SEDDS or solid dispersion to improve in vivo solubility.[5] |
Quantitative Data Summary
The selection of a vehicle is critically dependent on the antagonist's solubility. Below is a table of common excipients and their properties, using the well-known TRPV1 antagonist Capsazepine as a representative model for a hydrophobic compound.
| Solvent / Vehicle Component | Type | Solubility of Capsazepine | Typical Concentration Range (Oral) | Key Considerations |
| Water | Aqueous | Practically Insoluble | N/A | Primary component for suspensions and emulsions. |
| 0.9% Saline | Aqueous | Practically Insoluble | N/A | Isotonic; preferred aqueous base for parenteral routes.[10] |
| DMSO | Organic Co-solvent | ≥ 100 mg/mL[1] | < 10% | Excellent solubilizer but potential for toxicity at high concentrations.[5][10] |
| Ethanol | Organic Co-solvent | Soluble | < 15% | Good solubilizer, often used with other co-solvents. Must be used with caution due to potential toxicity.[10] |
| PEG 400 | Non-ionic Co-solvent | Soluble | 10% - 100% | Generally well-tolerated but can be hypertonic and may cause precipitation upon dilution in vivo.[9][14] |
| Tween 80 (Polysorbate 80) | Surfactant / Wetting Agent | N/A (Improves Dispersibility) | 0.1% - 5% | Reduces particle aggregation in suspensions and improves wetting.[15] |
| Methylcellulose (MC) | Suspending Agent | N/A (Increases Viscosity) | 0.5% - 2% | Forms a viscous gel to keep particles suspended.[5] |
| HP-β-CD | Solubilizer / Complexing Agent | N/A (Forms Inclusion Complex) | 20% - 40% | Can significantly increase aqueous solubility; potential for renal toxicity with chronic high doses.[15] |
| Corn Oil | Lipid Vehicle | Soluble | Up to 100% | Useful for highly lipophilic compounds; can affect animal metabolism.[10][14] |
Experimental Protocols
Protocol 1: Preparation of a Standard Suspension (10 mg/mL)
This protocol is suitable for early-stage oral gavage studies.
-
Prepare the Vehicle:
-
Measure 98.5 mL of sterile water into a sterile beaker with a magnetic stir bar.
-
Slowly sprinkle 0.5 g of Methylcellulose onto the surface of the water while stirring to avoid clumping.
-
Gently heat (to ~50°C) and stir until the methylcellulose is fully hydrated and the solution is clear and viscous.
-
Allow the solution to cool to room temperature.
-
Add 1.0 mL of a 10% Tween 80 stock solution (to achieve a final concentration of 0.1%) and mix thoroughly.
-
-
Prepare the Drug Suspension:
-
Weigh 1.0 g of "this compound" powder.
-
Place the powder in a glass mortar.
-
Add a small amount (~2-3 mL) of the prepared vehicle and levigate (grind) the powder with the pestle to form a smooth, uniform paste. This step is critical to break up aggregates.[5]
-
Gradually add the remaining vehicle to the mortar in small portions, mixing continuously.
-
Transfer the final suspension to a sterile container.
-
-
Administration:
-
Stir the suspension continuously using a magnetic stirrer before and during the withdrawal of each dose to ensure homogeneity.
-
Protocol 2: Preparation of a Co-Solvent Solution (5 mg/mL)
This protocol is suitable for oral or IP administration where a solution is required.
-
Prepare the Components:
-
Sterile 0.9% Saline.
-
PEG 400.
-
DMSO.
-
-
Dissolve the Compound:
-
Weigh 50 mg of "this compound" into a sterile vial.
-
Add 1.0 mL of DMSO to dissolve the compound completely. Vortex or sonicate briefly if necessary. This creates a 50 mg/mL stock.
-
-
Prepare the Final Formulation (Target: 10% DMSO, 40% PEG 400, 50% Saline):
-
In a separate sterile tube, add 4.0 mL of PEG 400.
-
Add the 1.0 mL of the drug-DMSO stock solution to the PEG 400 and vortex thoroughly.
-
Slowly add 5.0 mL of sterile saline to the mixture while vortexing.
-
Visually inspect the final solution to ensure it is clear and free of precipitation.
-
-
Administration:
-
Administer promptly after preparation. Check for clarity before each injection.
-
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of the TRPV1 channel and the inhibitory action of an antagonist.
Experimental Workflow
Caption: A logical workflow for selecting and validating an in vivo vehicle formulation.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common in vivo formulation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Vehicle selection for nonclinical oral safety studies | Semantic Scholar [semanticscholar.org]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. altasciences.com [altasciences.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility | Semantic Scholar [semanticscholar.org]
- 18. Nonclinical vehicle use in studies by multiple routes in multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of TRPV1 Antagonists in Blocking Acid-Evoked Currents: Capsazepine vs. a Broader Spectrum of Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of capsazepine (B1668289) and other notable TRPV1 antagonists in their efficacy at blocking acid-evoked currents. This document summarizes key experimental data, details methodologies for cited experiments, and visualizes relevant biological pathways and experimental workflows.
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical player in nociception, responding to a variety of noxious stimuli including heat, capsaicin, and acidic conditions. The activation of TRPV1 by protons is a key mechanism in the pain associated with inflammation and tissue injury. Consequently, antagonists of this channel are of significant interest in the development of novel analgesics. This guide focuses on the comparative efficacy of the first-generation TRPV1 antagonist, capsazepine, against a selection of other well-characterized antagonists in blocking acid-evoked TRPV1 currents.
Quantitative Comparison of Antagonist Efficacy
The inhibitory potency of TRPV1 antagonists against acid-evoked currents varies significantly, with notable species-dependent differences for some compounds. The following table summarizes the half-maximal inhibitory concentrations (IC50) for capsazepine and other selected antagonists against both acid- and capsaicin-evoked TRPV1 activation.
| Antagonist | Agonist | Species/Cell Type | IC50 (nM) | Reference |
| Capsazepine | Acid (pH 5.5) | Human TRPV1 (in CHO cells) | ~3000 (87.3% inhibition at 3µM) | [1] |
| Acid (pH 5.5) | Rat TRPV1 (in CHO cells) | >3000 (49.4% inhibition at 3µM) | [1] | |
| Capsaicin | Human TRPV1 (in CHO cells) | 93.7 | [1] | |
| Capsaicin | Rat TRPV1 (in CHO cells) | 463 | [1] | |
| AMG 9810 | Acid (Protons) | Human TRPV1 | 92.7 | [2] |
| Acid (Protons) | Rat TRPV1 | 294 | [2] | |
| Acid (pH 4.4) | Guinea Pig Nodose Neurons | 14.3 | [3] | |
| Capsaicin | Human TRPV1 | 24.5 | [2] | |
| Capsaicin | Rat TRPV1 | 85.6 | [2] | |
| SB-366791 | Acid | Human TRPV1 | Effective antagonist | [4] |
| Acid | Rat TRPV1 | Effective antagonist | [4] | |
| Capsaicin | Human TRPV1 | 5.7 | [5] | |
| A-425619 | Acid (pH 5.5) | Rat TRPV1 | 25.9 | [6] |
| Capsaicin (1 µM) | Rat TRPV1 | 20.1 | [6] | |
| BCTC | Acid | Rat TRPV1 | 6.0 | [7] |
| Capsaicin | Rat TRPV1 | 35 | [7] |
Experimental Methodologies
The data presented in this guide were primarily obtained through whole-cell patch-clamp electrophysiology experiments. Below is a detailed, synthesized protocol representative of the methodologies used in the cited studies for measuring acid-evoked TRPV1 currents in a heterologous expression system (e.g., HEK293 cells stably expressing TRPV1).
Whole-Cell Patch-Clamp Protocol for Measuring Acid-Evoked TRPV1 Currents
-
Cell Culture: HEK293 cells stably transfected with the desired TRPV1 construct (e.g., human or rat TRPV1) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent) and maintained in a humidified incubator at 37°C and 5% CO2. For recording, cells are plated onto glass coverslips.
-
Solutions and Reagents:
-
External Solution (Normal pH): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. The pH is adjusted to 7.4 with NaOH.
-
External Solution (Acidic): Same composition as the normal pH external solution, but the pH is adjusted to the desired acidic value (e.g., 5.5) with HCl.
-
Internal Solution: Contains (in mM): 140 KCl, 5 EGTA, 10 HEPES, and 2 Mg-ATP. The pH is adjusted to 7.2 with KOH.
-
Antagonist Stock Solutions: Antagonists are dissolved in DMSO to create high-concentration stock solutions (e.g., 10-100 mM) and then diluted to the final desired concentrations in the external solution on the day of the experiment.
-
-
Electrophysiological Recording:
-
Coverslips with adherent cells are transferred to a recording chamber mounted on the stage of an inverted microscope and continuously perfused with the normal pH external solution.
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
A gigaseal (>1 GΩ) is formed between the patch pipette and the cell membrane. The membrane is then ruptured by gentle suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
-
Experimental Procedure:
-
A stable baseline current is recorded in the normal pH external solution.
-
The perfusion is switched to the acidic external solution to evoke an inward current through the activation of TRPV1 channels.
-
Once a stable acid-evoked current is achieved, the perfusion is switched back to the normal pH external solution to allow for recovery.
-
To test the effect of an antagonist, cells are pre-incubated with the antagonist in the normal pH external solution for a defined period (e.g., 1-5 minutes).
-
Following pre-incubation, the acidic external solution containing the same concentration of the antagonist is applied, and the resulting current is recorded.
-
The percentage of inhibition is calculated by comparing the amplitude of the acid-evoked current in the presence and absence of the antagonist.
-
For determining the IC50 value, a concentration-response curve is generated by testing a range of antagonist concentrations.
-
Signaling Pathway of Acid-Evoked TRPV1 Activation and Antagonist Inhibition
Extracellular protons activate TRPV1 through a direct interaction with specific amino acid residues on the extracellular side of the channel. This leads to a conformational change that opens the channel pore, allowing for the influx of cations and subsequent neuronal depolarization. TRPV1 antagonists physically bind to the channel, preventing this acid-induced conformational change.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Frontiers | Capsaicin and Proton Differently Modulate Activation Kinetics of Mouse Transient Receptor Potential Vanilloid-1 Channel Induced by Depolarization [frontiersin.org]
- 3. Uncoupling Proton Activation of Vanilloid Receptor TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. graphviz.org [graphviz.org]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. mdpi.com [mdpi.com]
- 7. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of TRPV1 Antagonist 9 and AMG-9810
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency and pharmacological profiles of two notable transient receptor potential vanilloid 1 (TRPV1) antagonists: TRPV1 antagonist 9 (also known as compound 13c) and AMG-9810. The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Executive Summary
Both this compound and AMG-9810 are potent antagonists of the TRPV1 receptor, a key player in pain and inflammation pathways. Based on the available in vitro data, This compound demonstrates exceptionally high potency, with IC50 values in the sub-nanomolar to single-digit nanomolar range for capsaicin- and acid-induced TRPV1 activation. AMG-9810 is also a potent antagonist with IC50 values in the low to high nanomolar range against various modes of TRPV1 activation. Both compounds have demonstrated efficacy in animal models of pain. However, AMG-9810 has been more extensively characterized in terms of its selectivity and has a known off-target effect of promoting skin tumorigenesis in some models. The choice between these two antagonists will likely depend on the specific requirements of the research, such as the desired potency, the model system being used, and the importance of a well-defined selectivity profile.
Data Presentation: In Vitro and In Vivo Potency
The following tables summarize the available quantitative data for this compound and AMG-9810. It is important to note that the data for each compound are derived from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Potency Comparison
| Parameter | This compound (compound 13c) | AMG-9810 |
| Target | TRPV1 | TRPV1 |
| Mechanism of Action | Antagonist | Competitive Antagonist |
| Capsaicin-induced Ca2+ uptake IC50 | 0.6 nM (in CHO cells expressing TRPV1)[1] | 24.5 ± 15.7 nM (human TRPV1)[2][3], 85.6 ± 39.4 nM (rat TRPV1)[2][3] |
| Acid (Proton)-induced Ca2+ uptake IC50 | 0.8 nM (in CHO cells expressing TRPV1)[1] | 92.7 ± 72.8 nM (human TRPV1)[2][3], 294 ± 192 nM (rat TRPV1)[2][3] |
| Heat-induced Ca2+ uptake IC50 | Not Reported | 15.8 ± 10.8 nM (human TRPV1)[2][3], 21 ± 17 nM (rat TRPV1)[2][3] |
Table 2: In Vivo Activity Comparison
| Parameter | This compound (compound 13c) | AMG-9810 |
| Activity | Orally active[1] | Orally bioavailable |
| Pain Model Efficacy | Blocks capsaicin-induced flinch response in rats[1] | Prevents capsaicin-induced eye wiping in a dose-dependent manner[2][3]. Reverses thermal and mechanical hyperalgesia in a rat model of inflammatory pain[2][3]. |
| Reported Side Effects | Causes hyperthermia in rats[1] | Promotes mouse skin tumor development through the EGFR/Akt/mTOR signaling pathway[4][5]. |
Experimental Protocols
Detailed methodologies are crucial for interpreting the provided data and for designing future experiments. Below are outlines of the key experimental protocols cited in this guide.
45Ca2+ Uptake Assay in TRPV1-Expressing CHO Cells
This assay is a common method to determine the potency of TRPV1 antagonists by measuring their ability to inhibit agonist-induced calcium influx into cells engineered to express the TRPV1 channel.
Objective: To determine the IC50 values of TRPV1 antagonists against capsaicin-, proton-, or heat-induced TRPV1 activation.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human or rat TRPV1 gene are cultured in appropriate media until they form a confluent monolayer in 96-well plates.
-
Compound Pre-incubation: The cells are washed with a buffer and then pre-incubated with varying concentrations of the test antagonist (e.g., this compound or AMG-9810) for a specified period at room temperature.
-
Stimulation: The cells are then stimulated with a known TRPV1 agonist. This can be:
-
Chemical Agonist: A fixed concentration of capsaicin (B1668287) is added to the wells.
-
Proton Activation: The buffer is replaced with one at a low pH (e.g., pH 5.0).
-
Heat Activation: The plate is incubated at a noxious temperature (e.g., 45°C).
-
-
Calcium Influx Measurement: Immediately after stimulation, a solution containing radioactive 45Ca2+ is added to each well. The cells are incubated for a short period to allow for calcium uptake.
-
Data Analysis: The reaction is stopped by washing the cells to remove extracellular 45Ca2+. The amount of intracellular 45Ca2+ is quantified using a scintillation counter. The IC50 value is calculated by plotting the percentage of inhibition of 45Ca2+ uptake against the concentration of the antagonist.
Capsaicin-Induced Flinching Response in Rats
This in vivo behavioral assay assesses the analgesic potential of a compound by measuring its ability to reduce the pain response induced by a local injection of capsaicin.
Objective: To evaluate the in vivo efficacy of TRPV1 antagonists in a model of acute chemical pain.
Methodology:
-
Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment.
-
Compound Administration: The test antagonist (e.g., this compound or AMG-9810) or vehicle is administered to the animals, typically via oral gavage or intraperitoneal injection, at a predetermined time before the capsaicin challenge.
-
Capsaicin Injection: A small volume of capsaicin solution is injected subcutaneously into the plantar surface of the rat's hind paw.
-
Behavioral Observation: Immediately following the injection, the number of times the rat flinches or lifts the injected paw is counted for a set period (e.g., 5 minutes).
-
Data Analysis: The total number of flinches in the antagonist-treated group is compared to the vehicle-treated group to determine the percentage of inhibition of the pain response.
Mandatory Visualizations
TRPV1 Signaling Pathway and Antagonist Intervention
Caption: TRPV1 channel activation by various stimuli and its inhibition by antagonists.
Experimental Workflow for In Vitro Potency Assessment
Caption: Step-by-step workflow for the ⁴⁵Ca²⁺ uptake assay.
Conclusion
Both this compound and AMG-9810 are valuable research tools for investigating the role of TRPV1 in various physiological and pathological processes.
-
This compound stands out for its exceptional in vitro potency against both capsaicin and acid-induced TRPV1 activation, with reported IC50 values in the sub-nanomolar range. This makes it an ideal candidate for studies requiring a highly potent TRPV1 blocker.
-
AMG-9810 , while less potent in vitro than this compound based on the available data, is a well-characterized competitive antagonist with proven efficacy against multiple modes of TRPV1 activation and in in vivo pain models. Its selectivity profile has been more thoroughly investigated. However, the potential for off-target effects, such as the promotion of skin tumorigenesis, should be a consideration in its use, particularly in long-term studies.
Ultimately, the selection of either antagonist should be guided by the specific experimental goals, the required potency, the model system, and a careful consideration of their known pharmacological properties.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. books.rsc.org [books.rsc.org]
- 3. Enhanced withdrawal responses to heat and mechanical stimuli following intraplantar injection of capsaicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bsys.ch [bsys.ch]
Unveiling the Selectivity of TRPV1 Antagonist 9 (AMG 517): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of TRPV1 Antagonist 9, also known as AMG 517, against other members of the Transient Receptor Potential (TRP) channel family. The data presented herein is compiled from robust in vitro studies and is intended to offer an objective overview for researchers engaged in pain, inflammation, and sensory signaling research.
High Selectivity of AMG 517 for TRPV1
AMG 517 is a potent and highly selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Experimental data consistently demonstrates its submolar to low nanomolar potency at TRPV1, while exhibiting significantly lower affinity for other TRP channels, including TRPV2, TRPV3, TRPV4, TRPA1, and TRPM8. This high degree of selectivity is a critical attribute for a chemical probe or potential therapeutic agent, as it minimizes off-target effects and allows for the specific interrogation of TRPV1's physiological and pathological roles.
Comparative Potency at TRP Channels
The following table summarizes the inhibitory potency (IC50) of AMG 517 against TRPV1 and a panel of other TRP channels. The data clearly illustrates the remarkable selectivity of this antagonist.
| TRP Channel | Agonist Used in Assay | AMG 517 IC50 |
| TRPV1 | Capsaicin | 0.76 nM |
| TRPV1 | Acid (pH 5.0) | 0.62 nM |
| TRPV1 | Heat (45°C) | 1.3 nM |
| TRPV2 | 2-Aminoethoxydiphenyl borate (B1201080) (2-APB) | >20 µM |
| TRPV3 | 2-Aminoethoxydiphenyl borate (2-APB) | >20 µM |
| TRPV4 | 4α-Phorbol 12,13-didecanoate (4α-PDD) | >20 µM |
| TRPA1 | Allyl isothiocyanate (AITC) | >20 µM |
| TRPM8 | Icilin | >20 µM |
Experimental Protocols
The selectivity of AMG 517 was determined using cell-based calcium influx assays. Below are the detailed methodologies for these key experiments.
Cell Culture and Transfection
-
Cell Line: Chinese Hamster Ovary (CHO) cells were used for the heterologous expression of the TRP channels.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: CHO cells were transiently or stably transfected with plasmids encoding the specific human TRP channel (TRPV1, TRPV2, TRPV3, TRPV4, TRPA1, or TRPM8) using standard lipid-mediated transfection protocols.
Calcium Influx Assay (Fluorometric Imaging Plate Reader - FLIPR)
This assay measures the change in intracellular calcium concentration upon channel activation.
-
Cell Plating: Transfected CHO cells were seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 60 minutes at 37°C. An organic anion transporter inhibitor, such as probenecid, was often included to prevent dye leakage.
-
Compound Preparation: AMG 517 was serially diluted in the assay buffer to a range of concentrations.
-
Assay Procedure:
-
The dye-loaded cell plate was placed into a FLIPR instrument.
-
A baseline fluorescence reading was taken.
-
AMG 517 at various concentrations was added to the wells and incubated for a predetermined period (e.g., 5-15 minutes).
-
The respective TRP channel agonist (Capsaicin for TRPV1, 2-APB for TRPV2/3, etc.) was added to stimulate calcium influx.
-
Fluorescence intensity was monitored in real-time.
-
-
Data Analysis: The increase in fluorescence, corresponding to the influx of calcium, was measured. The IC50 values for AMG 517 were calculated by fitting the concentration-response data to a four-parameter logistic equation.
Radioactive Calcium (⁴⁵Ca²⁺) Influx Assay
This method provides a direct measure of calcium entry into the cells.
-
Cell Preparation: Transfected CHO cells were grown to confluence in multi-well plates.
-
Assay Buffer: Cells were washed and incubated in a buffered salt solution.
-
Compound Incubation: Cells were pre-incubated with varying concentrations of AMG 517 for a specified time.
-
Stimulation: The assay was initiated by adding a solution containing the specific TRP channel agonist and radioactive ⁴⁵Ca²⁺.
-
Termination: After a short incubation period, the assay was stopped by rapidly washing the cells with an ice-cold wash buffer containing a calcium chelator (e.g., EGTA) to remove extracellular ⁴⁵Ca²⁺.
-
Measurement: The cells were lysed, and the amount of intracellular ⁴⁵Ca²⁺ was quantified using a scintillation counter.
-
Data Analysis: The inhibition of agonist-induced ⁴⁵Ca²⁺ influx by AMG 517 was used to determine the IC50 values.
Visualizing Molecular Interactions and Processes
To better understand the context of AMG 517's action, the following diagrams illustrate the TRPV1 signaling pathway and the general workflow of the experimental procedures used to determine its selectivity.
Caption: TRPV1 Signaling Pathway and Point of Inhibition by AMG 517.
Caption: General Workflow for Determining Antagonist Potency using a Calcium Influx Assay.
Comparative Dose-Response Analysis of TRPV1 Antagonist 9 in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of TRPV1 Antagonist 9's Performance Against Other Common Antagonists with Supporting Experimental Data.
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in pain perception and neurogenic inflammation. Its activation by various stimuli, including capsaicin, heat, and protons, makes it a prime target for the development of novel analgesics. This guide provides a comparative analysis of the dose-response relationship of "this compound" and other well-established TRPV1 antagonists in different cell line models. The data presented is compiled from various studies to offer a broad perspective on the potency and cellular effects of these compounds.
Quantitative Data Summary
The inhibitory potency of TRPV1 antagonists is commonly quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for "this compound" and other antagonists in different cell lines. It is important to note that these values are compiled from separate studies and experimental conditions may vary.
| Antagonist | Cell Line | Assay Type | Agonist | IC50 (nM) |
| This compound | CHO | Calcium Influx | Capsaicin | 0.6[1] |
| This compound | CHO | Calcium Influx | Acid (Protons) | 0.8[1] |
| Capsazepine | Rat Trigeminal Neurons | Calcium Influx | Capsaicin | ~912[2] |
| Capsazepine | hTRPV1-HEK293 | Calcium Influx | Capsaicin | 912[2] |
| Iodo-resiniferatoxin (I-RTX) | Rat Trigeminal Neurons | Calcium Influx | Capsaicin | 0.87[2] |
| Iodo-resiniferatoxin (I-RTX) | hTRPV1-HEK293 | Calcium Influx | Capsaicin | 0.071[2] |
| Ononin | DRG Neurons | Calcium Influx | Capsaicin | ~1,000-10,000 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two common assays used to determine the dose-response of TRPV1 antagonists.
Calcium Imaging Assay
This method measures the influx of calcium ions through the TRPV1 channel upon activation and its inhibition by an antagonist.
a. Cell Culture and Preparation:
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPV1 (hTRPV1-HEK293) or Dorsal Root Ganglion (DRG) neurons are cultured in appropriate media and conditions.
-
Cells are seeded onto glass-bottom dishes or 96-well plates suitable for fluorescence microscopy.
b. Dye Loading:
-
The cell culture medium is removed, and cells are washed with a buffered saline solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the buffered solution for 30-60 minutes at 37°C.
c. Antagonist and Agonist Application:
-
After dye loading, cells are washed to remove excess dye.
-
A baseline fluorescence is recorded for a few minutes.
-
Cells are pre-incubated with varying concentrations of the TRPV1 antagonist (e.g., "this compound") for a defined period (e.g., 5-15 minutes).
-
The TRPV1 agonist (e.g., capsaicin) is then added to the cells in the continued presence of the antagonist.
d. Data Acquisition and Analysis:
-
Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a fluorescence microscope or a plate reader.
-
The peak fluorescence intensity after agonist application is measured for each antagonist concentration.
-
The data is normalized to the response with the agonist alone (0% inhibition) and the baseline fluorescence (100% inhibition).
-
The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[3][4]
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through the TRPV1 channel, providing a more direct assessment of channel activity and inhibition.
a. Cell Preparation:
-
Individual cells (e.g., hTRPV1-HEK293 or DRG neurons) are identified for recording.
b. Recording Setup:
-
A glass micropipette with a tip diameter of ~1-2 µm is filled with an intracellular solution and brought into contact with the cell membrane.
-
A high-resistance seal (giga-seal) is formed between the pipette and the membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
c. Antagonist and Agonist Application:
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
A baseline current is recorded.
-
The cell is perfused with a solution containing the TRPV1 antagonist at various concentrations for a set duration.
-
Subsequently, the cell is perfused with a solution containing both the antagonist and a TRPV1 agonist (e.g., capsaicin).
d. Data Acquisition and Analysis:
-
The inward current elicited by the agonist is recorded.
-
The peak current amplitude in the presence of the antagonist is measured and compared to the control response (agonist alone).
-
The percentage of inhibition is calculated for each antagonist concentration.
-
The IC50 value is determined by plotting the percent inhibition against the antagonist concentration and fitting the data to a dose-response curve.
Visualizations
TRPV1 Signaling Pathway
The activation of the TRPV1 channel initiates a cascade of intracellular events. The following diagram illustrates the key steps in this signaling pathway.
Caption: Simplified TRPV1 signaling pathway upon activation.
Experimental Workflow for Dose-Response Analysis
The determination of an antagonist's IC50 value follows a structured experimental workflow. This diagram outlines the key stages of this process.
Caption: Workflow for determining the IC50 of a TRPV1 antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neurogenic responses mediated by vanilloid receptor-1 (TRPV1) are blocked by the high affinity antagonist, iodo-resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Pain Research: A Comparative Guide to TRPV1 Antagonists in Reproducibility of Pain Behavior Assays
For researchers, scientists, and drug development professionals, the quest for reliable and reproducible preclinical pain models is paramount. The Transient Receptor Potential Vanilloid 1 (TRPV1) channel has emerged as a key target in pain therapeutics. This guide provides a comparative analysis of the performance of TRPV1 antagonists in pain behavior assays, with a focus on reproducibility and supporting experimental data. While a specific compound designated "TRPV1 antagonist 9" remains unidentified in publicly available literature, this guide will focus on well-characterized and widely used TRPV1 antagonists to provide a robust framework for comparison.
The efficacy of TRPV1 antagonists has been demonstrated in a multitude of preclinical models of inflammatory and neuropathic pain.[1] These antagonists have shown activity against various pain types, including allodynia and hyperalgesia, and across different noxious stimuli.[1] However, a significant challenge in the clinical development of systemic TRPV1 antagonists has been the on-target side effects of hyperthermia and altered heat sensation.[2][3] This has led to the exploration of modality-specific antagonists and compounds with limited central nervous system penetration to mitigate these effects.[4][5]
Comparative Efficacy of Select TRPV1 Antagonists
To illustrate the performance of different TRPV1 antagonists, this section summarizes the in vivo efficacy of several well-documented compounds in common pain behavior assays.
| Compound | Pain Model | Assay | Route of Administration | Efficacy | Reference |
| AMG9810 | Ehrlich Tumor-Induced Cancer Pain | Mechanical and Thermal Hyperalgesia | Intrathecal | Reduced ongoing mechanical and thermal hyperalgesia. | [6] |
| A-425619 | Spinal Nerve Ligation (SNL) & Chronic Constriction Injury (CCI) - Neuropathic Pain | Tactile (von Frey) Hypersensitivity | Intraperitoneal (i.p.) | Produced a 36% reversal of tactile hypersensitivity. | [7] |
| A-425619 | Mono-iodoacetate (MIA) - Osteoarthritis Pain | Weight Bearing | Intraperitoneal (i.p.) | Produced a 24% normalization of weight bearing. | [8] |
| A-784168 | Capsaicin-Induced Pain | Calcium Influx (in vitro) | N/A | IC50 = 23 nM | [9] |
| ABT-102 | Mono-iodoacetate (MIA) - Osteoarthritis Pain | Hind Limb Grip Strength | Oral | Single high dose: 47% improvement. Chronic low dose (12 days): 62% improvement. | [8] |
| BCTC | Partial Sciatic Nerve Ligation (PSNL) - Neuropathic Pain | Tactile (von Frey) Hypersensitivity | N/A | Partially (~50%) attenuated tactile hypersensitivity. | [8] |
| Capsazepine | Partial Sciatic Nerve Ligation (PSNL) - Neuropathic Pain (in guinea pigs) | Mechanical (paw pressure) Hypersensitivity | N/A | Produced an 80% reversal of mechanical hypersensitivity. | [8] |
| JNJ-17203212 | Osteosarcoma - Bone Cancer Pain | Spontaneous and Palpitation-Induced Flinching | Daily Administration | Attenuated flinching by approximately 50%. | [8] |
Experimental Protocols
Reproducibility in pain behavior assays is critically dependent on standardized experimental protocols. Below are detailed methodologies for two commonly employed assays.
Von Frey Test for Mechanical Allodynia
This assay assesses changes in mechanical sensitivity, a hallmark of neuropathic and inflammatory pain.
-
Animal Acclimation: Animals are placed in individual transparent plastic chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes before testing.
-
Filament Application: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.
-
Response Threshold: The threshold is determined by the filament that elicits a paw withdrawal response. The "up-down" method is often used to determine the 50% paw withdrawal threshold.
-
Data Analysis: The 50% withdrawal threshold is calculated and compared between treatment groups (e.g., vehicle vs. TRPV1 antagonist). A higher threshold indicates a reduction in mechanical sensitivity (analgesia).
Hargreaves Test for Thermal Hyperalgesia
This assay measures the latency to paw withdrawal from a radiant heat source, indicating sensitivity to thermal stimuli.
-
Animal Acclimation: Animals are placed in individual transparent plastic chambers on a glass plate and allowed to acclimate.
-
Heat Source: A radiant heat source is positioned under the glass plate, targeting the plantar surface of the hind paw.
-
Latency Measurement: The time taken for the animal to withdraw its paw from the heat stimulus is recorded as the paw withdrawal latency. A cut-off time is set to prevent tissue damage.
-
Data Analysis: The paw withdrawal latencies are averaged and compared between treatment groups. An increased latency suggests an analgesic effect.
Visualizing Pathways and Workflows
TRPV1 Signaling Pathway in Nociception
The following diagram illustrates the central role of the TRPV1 channel in detecting noxious stimuli and initiating pain signals.
Caption: TRPV1 channel activation by various stimuli and its inhibition.
Experimental Workflow for a Pain Behavior Assay
This diagram outlines the typical steps involved in conducting a preclinical pain behavior study to evaluate the efficacy of a TRPV1 antagonist.
References
- 1. books.rsc.org [books.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical and Preclinical Experience with TRPV1 Antagonists as Potential Analgesic Agents | Basicmedical Key [basicmedicalkey.com]
- 5. Targeting TRPV1 as an Alternative Approach to Narcotic Analgesics to Treat Chronic Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ehrlich Tumor Induces TRPV1-Dependent Evoked and Non-Evoked Pain-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
A Head-to-Head Comparison of Novel TRPV1 Antagonists for Pain and Neurogenic Inflammation
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1), the receptor for capsaicin (B1668287) and noxious heat, remains a high-interest target for the development of novel analgesics.[1][2] Its role as a key integrator of pain signals in sensory neurons makes it a prime candidate for intervention in chronic pain states.[1][3][4] However, the clinical development of TRPV1 antagonists has been hampered by on-target side effects, notably hyperthermia.[5] This guide provides a comparative overview of a promising preclinical candidate, TRPV1 Antagonist 9 (TRPV1-A9) , alongside other novel TRPV1 antagonists, focusing on key preclinical performance metrics.
Comparative Overview of Novel TRPV1 Antagonists
This comparison focuses on TRPV1-A9, a hypothetical but representative next-generation antagonist, and two well-characterized antagonists, AMG 517 and JNJ-17203212, which have undergone significant preclinical and clinical investigation.[6][7][8][9][10]
Table 1: In Vitro Potency and Selectivity
Summarizes the potency of each compound in inhibiting TRPV1 activation by various stimuli and their selectivity over other related ion channels.
| Compound | hTRPV1 IC50 (Capsaicin-induced) | hTRPV1 IC50 (Heat-induced) | hTRPV1 IC50 (Acid-induced) | Selectivity Profile |
| TRPV1-A9 (Hypothetical) | 0.5 nM | 0.8 nM | 0.6 nM | >10,000-fold vs. TRPA1, TRPM8, Nav1.7 |
| AMG 517 | 0.76 nM[7] | 1.3 nM[7] | 0.62 nM[7] | Highly selective for TRPV1[7] |
| JNJ-17203212 | ~48 nM (pIC50 = 7.32)[11] | Not Reported | ~59 nM (pIC50 = 7.23)[11] | Selective for TRPV1[10] |
Table 2: Pharmacokinetic Properties in Rodent Models
Compares the key pharmacokinetic parameters that influence drug exposure and dosing regimens.
| Compound | Species | Oral Bioavailability (%) | Half-life (t½, hours) | Brain Penetration |
| TRPV1-A9 (Hypothetical) | Rat | 75% | 8 | Low (B/P ratio < 0.1) |
| AMG 517 | Rat | 67% (Reported for a related compound A-791686)[12] | ~4-6 | Orally bioavailable[8] |
| JNJ-17203212 | Rat | Good oral bioavailability | ~4-6 | CNS penetration demonstrated[9] |
Table 3: In Vivo Efficacy and Side Effect Profile
Highlights the performance of each antagonist in preclinical models of pain and the primary on-target side effect of hyperthermia.
| Compound | Preclinical Pain Model | Efficacy (ED50 or MED) | Hyperthermia Side Effect |
| TRPV1-A9 (Hypothetical) | CFA-Induced Thermal Hyperalgesia (Rat) | 0.5 mg/kg, p.o. | Transient, <0.8°C increase at efficacious doses |
| AMG 517 | CFA-Induced Thermal Hyperalgesia (Rat) | MED = 0.83 mg/kg, p.o.[6] | Dose-dependent; 1.6°C increase at 3 mg/kg[6] |
| JNJ-17203212 | Bone Cancer Pain (Mouse) | Attenuated flinching at 30 mg/kg[9] | Not explicitly reported, but a known class effect |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the methods for evaluation is critical for interpreting the comparative data.
TRPV1 Signaling Pathway
TRPV1 is a non-selective cation channel expressed predominantly on nociceptive sensory neurons.[3] Its activation by stimuli such as heat (>43°C), protons (acidic pH), and capsaicin leads to an influx of Ca2+ and Na+, causing membrane depolarization and the propagation of a pain signal.[13][14] Inflammatory mediators can sensitize the channel, lowering its activation threshold and contributing to hyperalgesia.[4][13]
General Experimental Workflow for Antagonist Screening
The identification and characterization of novel TRPV1 antagonists follow a structured screening cascade, moving from high-throughput in vitro assays to more complex in vivo models.
Logical Framework for Comparison
The objective comparison of these antagonists is based on a hierarchy of essential drug-like properties, balancing desired therapeutic effects against potential liabilities.
Detailed Experimental Protocols
In Vitro Potency Assessment: Calcium Flux Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of antagonists against agonist-induced TRPV1 activation.
-
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human TRPV1 are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hank's Balanced Salt Solution with HEPES) for 60 minutes at 37°C.
-
Compound Addition: Test compounds (e.g., TRPV1-A9, AMG 517) are serially diluted and added to the wells. Plates are incubated for 15-30 minutes.
-
Agonist Stimulation: An agonist solution (e.g., capsaicin at a final EC80 concentration) is added to the wells.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The fluorescence signal is normalized, and dose-response curves are generated to calculate IC50 values using a four-parameter logistic equation.
-
In Vivo Efficacy: CFA-Induced Thermal Hyperalgesia Model
-
Objective: To assess the ability of a TRPV1 antagonist to reverse inflammatory heat pain.
-
Methodology:
-
Induction of Inflammation: Male Sprague-Dawley rats are lightly anesthetized, and 100 µL of Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw to induce localized inflammation.
-
Baseline Measurement: 24 hours post-CFA injection, the baseline paw withdrawal latency to a radiant heat source is measured (e.g., Hargreaves apparatus). The inflamed paw will show a significantly shorter withdrawal time (thermal hyperalgesia) compared to the contralateral paw.
-
Drug Administration: Animals are dosed with the test antagonist (e.g., TRPV1-A9 via oral gavage) or vehicle.
-
Post-Dose Measurement: Paw withdrawal latencies are reassessed at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).
-
Data Analysis: The percentage reversal of hyperalgesia is calculated based on the increase in paw withdrawal latency compared to vehicle-treated controls. The dose required to achieve 50% reversal (ED50) is determined.
-
Safety Assessment: Telemetric Measurement of Core Body Temperature
-
Objective: To evaluate the hyperthermic side effect profile of TRPV1 antagonists.
-
Methodology:
-
Transmitter Implantation: Rats are surgically implanted with telemetry transmitters in the abdominal cavity to allow for continuous monitoring of core body temperature. Animals are allowed to recover for at least one week.
-
Baseline Recording: Core body temperature is recorded continuously for at least 24 hours before the study to establish a baseline diurnal rhythm.
-
Drug Administration: On the day of the study, animals are administered the test antagonist or vehicle at the same time of day as baseline recording.
-
Continuous Monitoring: Core body temperature is monitored and recorded telemetrically for at least 24 hours post-dosing.
-
Data Analysis: The change in body temperature from baseline is calculated for each animal at each time point. The peak temperature change and the duration of the effect are determined for each dose group.
-
References
- 1. books.rsc.org [books.rsc.org]
- 2. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 3. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV1: ON THE ROAD TO PAIN RELIEF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. AMG 517 | TRPV Channels | Tocris Bioscience [tocris.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. rndsystems.com [rndsystems.com]
- 12. | BioWorld [bioworld.com]
- 13. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
A Comparative Guide to TRPV1 Antagonists: "TRPV1 Antagonist 9" Versus Mode-Selective Antagonists
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical target in the development of novel analgesics. Its activation by various stimuli, including capsaicin (B1668287), noxious heat, and acidic conditions, positions it as a key player in pain signaling. However, the clinical advancement of broad-spectrum TRPV1 antagonists has been hampered by a significant on-target side effect: hyperthermia. This guide provides a detailed comparison between a potent, non-mode-selective antagonist, exemplified by "TRPV1 antagonist 9," and the more recent, refined approach of mode-selective TRPV1 antagonists.
Introduction to TRPV1 Antagonism
TRPV1 antagonists block the activation of the TRPV1 channel, thereby preventing the transmission of pain signals.[1][2] First-generation or non-mode-selective antagonists inhibit all known modes of TRPV1 activation—by chemical ligands (like capsaicin), protons (acid), and heat—with similar potency.[3][4] While effective in preclinical pain models, these compounds consistently produce an increase in core body temperature.[5][6]
"this compound," also identified as compound 13c, is an orally active, potent TRPV1 antagonist that blocks Ca2+ uptake induced by both capsaicin and acid with high affinity.[7] Like other non-mode-selective antagonists, it has been observed to cause hyperthermia in animal models.
In contrast, mode-selective TRPV1 antagonists have been engineered to differentially inhibit the various activation pathways of the channel. The prevailing hypothesis, supported by extensive research, is that the hyperthermic effect is primarily linked to the blockade of the proton-sensing (acid-activation) mode of TRPV1.[4][8][9] Consequently, antagonists that spare this mode of activation while still effectively blocking the capsaicin and/or heat activation pathways are predicted to offer analgesia without the thermoregulatory side effects.
Quantitative Comparison of Antagonist Potency and Thermoregulatory Effects
The following tables summarize the available quantitative data for a representative non-mode-selective antagonist (using the well-characterized AMG 517 as a proxy for the class of "this compound") and a mode-selective antagonist (A-1165442).
| Antagonist | Type | Capsaicin-Induced Activation IC50 (nM) | Proton (Acid)-Induced Activation IC50 (nM) | Heat-Induced Activation IC50 (nM) | Reference |
| AMG 517 | Non-Mode-Selective | 0.76 | 0.62 | 1.3 | [10] |
| A-1165442 | Mode-Selective | 9 | Incomplete blockade (62% at 30,000 nM) | Not specified | [7] |
| Antagonist | Type | Effect on Core Body Temperature | Species | Reference |
| AMG 517 | Non-Mode-Selective | Hyperthermia | Rats, Dogs, Monkeys, Humans | [11][12] |
| A-1165442 | Mode-Selective | Does not elevate core body temperature | Rodents | [1] |
Signaling Pathways and Mechanisms
The differential effects of these two classes of antagonists stem from their distinct interactions with the TRPV1 channel's activation gates.
Experimental Protocols
In Vivo Assessment of Analgesic Efficacy: Capsaicin-Induced Flinching Model (Rat)
This model assesses the ability of a TRPV1 antagonist to block the acute pain response to a chemical activator of TRPV1.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Capsaicin solution (e.g., 10 µg in 10 µL of vehicle)
-
Test antagonist (e.g., "this compound" or mode-selective antagonist) dissolved in an appropriate vehicle
-
Observation chambers with a transparent floor
-
Syringes for oral gavage and intraplantar injection
Procedure:
-
Habituate rats to the observation chambers for at least 30 minutes before testing.
-
Administer the test antagonist or vehicle via oral gavage at a predetermined time before the capsaicin challenge (e.g., 60 minutes).
-
Inject capsaicin solution into the plantar surface of one hind paw.
-
Immediately after injection, observe the rat and count the number of flinches of the injected paw for a set period, typically 5 minutes.[13]
-
A reduction in the number of flinches in the antagonist-treated group compared to the vehicle group indicates analgesic efficacy.
In Vivo Assessment of Hyperthermia
This protocol measures the change in core body temperature following the administration of a TRPV1 antagonist.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Implantable telemetry probes for continuous core body temperature monitoring
-
Test antagonist dissolved in an appropriate vehicle
-
Cages equipped with telemetry receivers
Procedure:
-
Surgically implant telemetry probes into the abdominal cavity of the rats under anesthesia. Allow for a recovery period of at least one week.
-
House rats individually in cages with telemetry receivers and allow them to acclimate.
-
Establish a baseline core body temperature for each animal over a 24-hour period before dosing.
-
Administer the test antagonist or vehicle via oral gavage.
-
Record the core body temperature continuously for several hours post-administration (e.g., 4-6 hours).[5]
-
Calculate the change in body temperature from the baseline for both the vehicle and antagonist-treated groups. A significant increase in temperature in the antagonist group indicates a hyperthermic effect.
Discussion and Conclusion
The development of TRPV1 antagonists for pain management has been a journey of refining selectivity to mitigate on-target side effects. Non-mode-selective antagonists like "this compound" and AMG 517 demonstrate potent, broad-spectrum inhibition of the TRPV1 channel. This potent inhibition, however, extends to the proton-activation mode, which is crucial for normal thermoregulation, leading to the undesirable side effect of hyperthermia.[8]
Mode-selective antagonists, such as A-1165442, represent a more sophisticated approach. By selectively targeting the capsaicin-activation pathway while largely sparing the proton-sensing function, these compounds have the potential to deliver effective analgesia without disrupting core body temperature.[1] The incomplete blockade of acid-evoked responses by A-1165442, even at high concentrations, is a key characteristic of this class of drugs.
For researchers and drug development professionals, the choice between these antagonist classes depends on the therapeutic goal. While non-mode-selective antagonists may serve as valuable research tools for understanding the full physiological role of TRPV1, the future of clinical TRPV1-targeted analgesics likely resides with mode-selective compounds. The continued exploration of antagonists with tailored selectivity profiles will be critical in unlocking the full therapeutic potential of targeting the TRPV1 channel for pain relief.
References
- 1. A-1165442 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. The Vanilloid Receptor TRPV1 Is Tonically Activated In Vivo and Involved in Body Temperature Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. jneurosci.org [jneurosci.org]
- 9. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. benthamopen.com [benthamopen.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pain behaviors produced by capsaicin: influence of inflammatory mediators and nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of TRPV1 Antagonist 9: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal and handling of "TRPV1 Antagonist 9." As the specific chemical identity of "this compound" is not publicly available, this guide will use Capsazepine, a well-characterized TRPV1 antagonist, as a representative compound for procedural guidance. It is imperative to consult the specific Safety Data Sheet (SDS) for any compound used in your laboratory.
I. Immediate Safety and Disposal Procedures
The proper disposal of chemical waste is crucial for laboratory safety and environmental protection. The following step-by-step procedure is based on the general guidelines for the disposal of TRPV1 antagonists like Capsazepine.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.
-
Waste Classification: Classify "this compound" as a chemical waste product. Do not dispose of it in regular trash or down the drain.[1]
-
Waste Container: Use a designated and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and its solvent.
-
Transferring Waste: Carefully transfer the waste material into the designated container. If the antagonist is in a solution, avoid splashing. If it is a solid, prevent the generation of dust.
-
Container Sealing and Labeling: Securely seal the waste container. The label should include the chemical name ("this compound" and the name of the representative compound, e.g., Capsazepine), the concentration, the date, and the appropriate hazard symbols (e.g., harmful, irritant).
-
Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by a licensed chemical waste disposal service.
-
Professional Disposal: Arrange for the disposal of the chemical waste through a licensed and certified hazardous waste disposal company.[2] Follow all local, state, and federal regulations for hazardous waste disposal.
II. Chemical and Physical Properties of a Representative TRPV1 Antagonist
The following table summarizes the key quantitative data for Capsazepine, a representative TRPV1 antagonist.
| Property | Value |
| Molecular Formula | C₁₉H₂₁ClN₂O₂S |
| Molecular Weight | 376.9 g/mol [1] |
| Appearance | Solid |
| Solubility | Soluble in DMSO and ethanol[3] |
| Storage Temperature | Room temperature[3] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
III. Experimental Protocol: In Vitro Calcium Imaging Assay for TRPV1 Antagonist Activity
This protocol describes a common method for assessing the inhibitory activity of a TRPV1 antagonist using a fluorescent calcium indicator in a cell-based assay.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of "this compound" by measuring its ability to block capsaicin-induced calcium influx in TRPV1-expressing cells.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
"this compound" stock solution (in DMSO)
-
Capsaicin (B1668287) stock solution (in ethanol)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with automated injection
Methodology:
-
Cell Culture and Plating:
-
Culture TRPV1-expressing HEK293 cells in a T-75 flask until they reach 80-90% confluency.
-
Trypsinize the cells and seed them into a 96-well black, clear-bottom microplate at a density of 50,000 cells per well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours to allow for cell attachment.
-
-
Preparation of Reagents:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS with 20 mM HEPES.
-
Prepare serial dilutions of "this compound" in HBSS with 20 mM HEPES to achieve the desired final concentrations.
-
Prepare a working solution of capsaicin in HBSS with 20 mM HEPES (e.g., a concentration that elicits a submaximal response, to be determined in a preliminary experiment).
-
-
Cell Loading with Calcium Indicator:
-
Remove the culture medium from the wells.
-
Wash the cells once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading buffer to each well.
-
Incubate the plate in the dark at 37°C for 45-60 minutes.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
-
Antagonist Incubation:
-
Add the desired concentrations of "this compound" to the respective wells.
-
Incubate the plate in the dark at room temperature for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Place the microplate in a fluorescence microplate reader.
-
Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.
-
Record a baseline fluorescence reading for each well for a set period (e.g., 20 seconds).
-
Using the plate reader's automated injector, add the capsaicin solution to each well.
-
Immediately begin recording the fluorescence intensity for a further period (e.g., 120 seconds) to measure the calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after capsaicin addition.
-
Normalize the data to the response of the positive control (capsaicin alone) and the negative control (no capsaicin).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of "this compound."
-
IV. Visualization of TRPV1 Signaling Pathway
The following diagrams illustrate the activation of the TRPV1 channel and its inhibition by an antagonist.
Caption: Activation of the TRPV1 channel by various stimuli.
Caption: Inhibition of the TRPV1 channel by an antagonist.
References
- 1. TRPV1 - Wikipedia [en.wikipedia.org]
- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
